molecular formula C5H4ClN3O B1198457 5-Chloropyrazine-2-carboxamide CAS No. 21279-64-1

5-Chloropyrazine-2-carboxamide

Cat. No.: B1198457
CAS No.: 21279-64-1
M. Wt: 157.56 g/mol
InChI Key: GFEFMHWOSWUJSO-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C5H4ClN3O and its molecular weight is 157.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloropyrazine-2-carboxamide
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InChI

InChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEFMHWOSWUJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1040950
Record name 5-Chloropyrazinamide
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Molecular Weight

157.56 g/mol
Source PubChem
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CAS No.

21279-64-1
Record name 5-chloropyrazinamide
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Record name 5-Chloropyrazinamide
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Record name 5-chloropyrazine-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyrazine-2-carboxamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloropyrazine-2-carboxamide, a key heterocyclic intermediate in the development of modern pharmaceuticals. We will delve into its historical discovery, explore the evolution of its synthetic methodologies, and discuss its significant applications, particularly in the synthesis of antiviral and antimycobacterial agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of a Halogenated Pyrazine

This compound is a derivative of pyrazine, a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 4. The introduction of a chlorine atom at the 5-position and a carboxamide group at the 2-position bestows upon the molecule a unique reactivity profile, making it a valuable building block in medicinal chemistry.[1] The electron-withdrawing nature of the chlorine atom and the pyrazine ring itself activates the molecule for nucleophilic substitution reactions, while the carboxamide group offers a handle for further functionalization.

Its primary significance lies in its role as a versatile intermediate for the synthesis of more complex molecules with diverse biological activities, including anti-inflammatory and antimicrobial properties.[1] This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Historical Context and Discovery

The history of pyrazine chemistry dates back to the 19th century, with the first synthesis of a pyrazine compound, 2,3,5,6-tetraphenylpyrazine (initially named "amarone"), by Laurent in 1844. The fundamental structures and basic synthesis of pyrazines, such as the Staedel-Rugheimer (1876) and Gutknecht (1879) syntheses, were established in the late 1800s. These classical methods typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.

A notable milestone in the specific synthesis of related structures was the development of a regioselective method for the preparation of 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide, as described in a 2005 publication.[2] This highlights the ongoing efforts to control the specific placement of functional groups on the pyrazine ring, a critical aspect for targeted drug design.

Synthetic Methodologies

The synthesis of this compound and its direct precursors can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis from 5-Hydroxypyrazine-2-carboxylic Acid

A common and efficient method for the synthesis of 5-chloro-N-substituted-pyrazine-2-carboxamides involves the use of 5-hydroxypyrazine-2-carboxylic acid as the starting material. This approach has the advantage of simultaneously introducing the chlorine atom and activating the carboxylic acid for amidation.

Experimental Protocol: Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamide

  • Chlorination and Acyl Chloride Formation: To a suspension of 5-hydroxypyrazine-2-carboxylic acid in an anhydrous solvent such as toluene, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure. This step is crucial to prevent unwanted side reactions in the subsequent step.

  • Amidation: Dissolve the resulting crude 5-chloropyrazine-2-carbonyl chloride in an anhydrous solvent like acetone.

  • Addition of Amine: To this solution, add the desired amine (e.g., aniline) and a base such as triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The product can then be isolated by filtration and purified by recrystallization.

dot graph "Synthesis_from_5-Hydroxypyrazine-2-carboxylic_Acid" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} "Synthesis from 5-Hydroxypyrazine-2-carboxylic Acid"

Regioselective Synthesis from Pyrazine-2-carboxamide

Controlling the position of chlorination on the pyrazine ring is a significant challenge. A method for the regioselective preparation of the related 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide has been developed, which can then be hydrolyzed to the carboxamide. This approach offers a high degree of control over the isomer that is formed.

Experimental Protocol: Regioselective Preparation of 5-Chloropyrazine-2-carbonitrile

This protocol is for the precursor, which can then be converted to the carboxamide.

  • Dehydration: Pyrazine-2-carboxamide is first dehydrated to pyrazine-2-carbonitrile using a suitable dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride).

  • Chlorination: The resulting pyrazine-2-carbonitrile is then subjected to a regioselective chlorination reaction. The specific conditions for achieving high regioselectivity at the 5-position may involve the use of specific chlorinating agents and catalysts, with the reaction conditions being critical to the outcome.[2]

  • Hydrolysis: The 5-chloropyrazine-2-carbonitrile can then be partially hydrolyzed to this compound under controlled acidic or basic conditions.

dot graph "Regioselective_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} "Regioselective Synthesis Pathway"

Comparative Analysis of Synthetic Routes
RouteStarting MaterialKey StepsAdvantagesDisadvantages
From 5-Hydroxypyrazine-2-carboxylic Acid 5-Hydroxypyrazine-2-carboxylic acidSimultaneous chlorination and acyl chloride formation, followed by amidation.Fewer steps, good yields.Starting material may be more expensive.
Regioselective Synthesis Pyrazine-2-carboxamideDehydration, regioselective chlorination, partial hydrolysis.High regioselectivity, control over isomer formation.Multi-step process, may require optimization of chlorination conditions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental data.

PropertyValue
Molecular Formula C₅H₄ClN₃O
Molecular Weight 157.56 g/mol
Appearance White to off-white crystalline solid
Melting Point ~225-230 °C (decomposes)
Solubility Sparingly soluble in water, soluble in polar organic solvents.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will typically show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxamide groups.

  • ¹³C NMR: The carbon NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbonyl carbon will have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in the synthesis of various biologically active compounds.

Antimycobacterial Agents

A significant area of application for this compound is in the development of novel antitubercular agents.[3] Pyrazinamide is a cornerstone of tuberculosis treatment, and modifications of its structure, including the introduction of a chlorine atom at the 5-position, have been explored to overcome drug resistance and improve efficacy. A series of N-substituted 5-chloropyrazine-2-carboxamides have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.[3]

dot graph "Antimycobacterial_Derivatives" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} "Derivatization for Antimycobacterial Activity"

Intermediate in the Synthesis of Antiviral Drugs

While not always a direct precursor, this compound is closely related to key intermediates in the synthesis of important antiviral drugs like Favipiravir. The synthesis of Favipiravir often proceeds through 3,6-dichloropyrazine-2-carbonitrile.[4] The methodologies developed for the regioselective chlorination of the pyrazine ring, as demonstrated in the synthesis of 5-chloropyrazine derivatives, are highly relevant to the synthesis of such polychlorinated intermediates.

The understanding of the reactivity of this compound provides valuable insights into the chemical transformations required to produce these more complex antiviral agents. For instance, the conversion of a carboxamide to a carbonitrile and the subsequent nucleophilic substitution of chlorine atoms are key steps in many published synthetic routes to Favipiravir.

Conclusion and Future Perspectives

This compound has established itself as a cornerstone intermediate in the field of medicinal chemistry. Its journey from the early explorations of pyrazine chemistry to its current role in the synthesis of advanced pharmaceutical agents highlights the enduring importance of heterocyclic compounds in drug discovery. While its own discovery may be modestly documented, its impact is evident in the numerous studies that utilize its unique chemical properties.

Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, its application as a scaffold for the generation of new chemical entities with novel biological activities will undoubtedly continue to be an active area of investigation, promising new therapeutic agents for a range of diseases.

References

  • Jampilek, J., Dolezal, M., Kunes, J., Satinsky, D., & Raich, I. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry, 9(1), 49-60. [Link]
  • Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14798-14816. [Link]
  • Karatas, H., Hanashalshahaby, E. H. A., & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie-Chemical Monthly, 153(11), 1237-1242. [Link]
  • Doležal, M., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591. [Link]
  • Laurent, A. (1844). Sur l'amarone, nouveau corps azoté. Annales de Chimie et de Physique, 10, 397-401.
  • Zitko, J., et al. (2017).
  • Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Phenylglyoxal. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
  • Gutknecht, H. (1879). Ueber die Einwirkung von Ammoniak auf α-Brompropiophenon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
  • Kushner, S., et al. (1952). Experimental chemotherapy of tuberculosis. II. The synthesis of pyrazinamide and related compounds. Journal of the American Chemical Society, 74(14), 3617-3621.

Sources

5-Chloropyrazine-2-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Chloropyrazine-2-carboxamide

Introduction

This compound (5-Cl-PZA) is a synthetic derivative of pyrazinamide (PZA), a cornerstone first-line drug in the treatment of tuberculosis (TB). The emergence of multidrug-resistant TB (MDR-TB) has created an urgent need for novel therapeutics, particularly those effective against resistant mycobacterial strains.[1] 5-Cl-PZA has garnered significant attention in the scientific community for its potent in vitro antimycobacterial activity, which notably extends to PZA-resistant Mycobacterium tuberculosis and atypical mycobacteria that are naturally resistant to PZA.[1][2]

This guide provides a detailed exploration of the molecular mechanism underpinning the action of 5-Cl-PZA. We will delve into its primary biological target, the experimental methodologies used to validate its activity, and the structure-activity relationships that guide the development of next-generation analogs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising antimycobacterial agent.

Part 1: The Core Mechanism - Direct Inhibition of Mycobacterial Fatty Acid Synthase I (FAS-I)

The primary mechanism of action of 5-Cl-PZA is the inhibition of mycobacterial Fatty Acid Synthase I (FAS-I).[3][4] This enzyme is critical for the survival of Mycobacterium tuberculosis as it catalyzes the de novo synthesis of long-chain fatty acids, which are the essential precursors for mycolic acids. Mycolic acids are the defining lipid components of the mycobacterial cell envelope, forming a thick, waxy barrier that is vital for the bacterium's structural integrity and resistance to external threats.

A Differentiated Mode of Action

The action of 5-Cl-PZA on FAS-I is distinct from that of its parent compound, PZA. PZA is a prodrug that requires conversion into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[5] Mutations in pncA are the primary cause of clinical resistance to PZA.

In contrast, 5-Cl-PZA does not require this enzymatic activation. It acts as a direct inhibitor of FAS-I.[1][6] This is a crucial distinction, as it allows 5-Cl-PZA to circumvent the most common mechanism of PZA resistance, rendering it effective against PZA-resistant strains.[1] This direct inhibitory action suggests that 5-Cl-PZA binds to a site on the FAS-I enzyme complex, competitively inhibiting NADPH binding and disrupting the fatty acid elongation process.[6] The disruption of mycolic acid synthesis ultimately compromises the cell wall, leading to bacterial death.

G cluster_PZA Pyrazinamide (PZA) Pathway cluster_5ClPZA 5-Cl-PZA Pathway PZA PZA (Prodrug) PncA Pyrazinamidase (pncA) PZA->PncA Activation POA Pyrazinoic Acid (POA) (Active Form) PncA->POA FAS1 Mycobacterial Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition C5PZA 5-Cl-PZA (Direct Inhibitor) C5PZA->FAS1 Direct Inhibition MycolicAcids Mycolic Acid Synthesis FAS1->MycolicAcids CellWall Cell Wall Integrity MycolicAcids->CellWall Lysis Bacterial Lysis CellWall->Lysis Disruption

Figure 1: Comparative inhibitory pathways of PZA and 5-Cl-PZA on FAS-I.

Part 2: Experimental Validation and Methodologies

Establishing the mechanism of action and therapeutic potential of a compound like 5-Cl-PZA relies on a rigorous, multi-step experimental approach. This process validates whole-cell activity and assesses the compound's safety profile, providing a clear rationale for further development.

Experimental Workflow: From Synthesis to Validation

The evaluation of novel 5-Cl-PZA analogs follows a logical progression. It begins with chemical synthesis, followed by primary screening against the target organism. Hits are then subjected to cytotoxicity testing to determine their selectivity. This systematic approach ensures that only the most promising and safest compounds advance.

G A Chemical Synthesis of 5-Cl-PZA Analogs B Primary Screening: Whole-Cell Antimycobacterial Susceptibility Testing (MIC) A->B Test Activity C Secondary Screening: In Vitro Cytotoxicity Assessment (IC50) B->C Assess Safety D Data Analysis: Calculation of Selectivity Index (SI) C->D Determine Window E Hit Compound Validation & Lead Optimization D->E Select Leads

Figure 2: Standard workflow for the evaluation of 5-Cl-PZA derivatives.
Protocol 1: Whole-Cell Antimycobacterial Susceptibility Testing

The foundational experiment to determine a compound's efficacy is measuring its Minimum Inhibitory Concentration (MIC). The microplate dilution method is a standard high-throughput technique for this purpose.[1]

  • Objective: To determine the lowest concentration of the test compound that inhibits visible growth of mycobacteria.

  • Causality: This whole-cell assay is critical because it assesses the compound's ability to penetrate the complex mycobacterial cell wall and exert its effect in a biologically relevant environment. Testing against PZA-resistant and naturally resistant strains (like M. kansasii) provides direct evidence of a differentiated mechanism of action.[2]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture mycobacterial strains (e.g., M. tuberculosis H37Rv, M. kansasii) in appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test compound (e.g., 5-Cl-PZA) in DMSO. Perform a two-fold serial dilution in a 96-well microplate using culture medium to achieve the desired concentration range (e.g., 100 µg/mL to 0.78 µg/mL).[7]

  • Inoculation: Add the prepared mycobacterial inoculum to each well of the microplate containing the diluted compound. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for the required period (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination: Assess bacterial growth visually or by using a growth indicator like Resazurin. The MIC is the lowest compound concentration in which no visible growth is observed.

Protocol 2: In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that a compound is toxic to the pathogen but not to host cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a mammalian cell line.

  • Causality: This protocol establishes a self-validating system for therapeutic potential. A compound is only viable if it demonstrates a significant window between the concentration required to kill bacteria (MIC) and the concentration that harms host cells (IC50). This ratio is known as the Selectivity Index (SI = IC50/MIC). A higher SI value indicates a more promising safety profile.

Step-by-Step Methodology:

  • Cell Culture: Seed a 96-well plate with a mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human renal adenocarcinoma cells) at a density of 1 x 104 cells/well and allow them to adhere overnight.[3][4]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assay: Add a viability reagent such as MTT or PrestoBlue to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC50 is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Data Summary: Activity and Selectivity of 5-Cl-PZA Derivatives

The following table summarizes representative data for key 5-Cl-PZA derivatives, illustrating their potent antimycobacterial activity and selectivity.

Compound IDDerivative TypeM. tuberculosis H37Rv MIC (µg/mL)M. kansasii MIC (µg/mL)Cytotoxicity IC50 (µM) (CHO cells)Selectivity Index (SI) for M. tbcReference
21 5-Chloro-N-(5-chloro-2-hydroxyphenyl)1.5612.5>104>42[3][4]
30 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid3.13>100>148>47[3][4]
8 5-Chloro-N-(4-methylbenzyl)3.133.13Not ReportedNot Reported[2]
1 5-Chloro-N-(2-chlorobenzyl)12.56.25Not ReportedNot Reported[2]

Part 3: Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile foundation for chemical modification. Extensive research has revealed key structural features that modulate antimycobacterial potency and cytotoxicity.

Key Insights from Analog Development
  • Anilides vs. Benzylamides: Studies comparing N-phenyl (anilide) and N-benzyl derivatives have shown that the anilide motif generally confers superior activity against M. tuberculosis.[3] The direct attachment of the aromatic ring to the amide nitrogen appears to be favorable for interaction with the FAS-I target.

  • Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring of anilide derivatives significantly impact both activity and safety. The addition of hydrophilic groups, such as hydroxyl (-OH) or carboxylic acid (-COOH), has been shown to decrease in vitro cytotoxicity, thereby increasing the selectivity index.[3][4] This is a critical insight for designing safer drug candidates. For instance, compound 30 maintains good activity while being rated as non-toxic in two separate cell line models.[3]

  • Lipophilicity: As with many drug classes, lipophilicity is a key determinant of biological activity, affecting the compound's ability to cross biological membranes. A strong correlation has been observed between the experimentally determined lipophilicity and the antimycobacterial activity of 5-Cl-PZA anilides.[1][3]

G cluster_mods Structural Modifications cluster_outcomes Resulting Properties Core Core Scaffold: This compound Anilide N-Phenyl (Anilide) Substitution Core->Anilide Benzyl N-Benzyl Substitution Core->Benzyl Hydrophilic Hydrophilic Group on Phenyl Ring (e.g., -OH, -COOH) Anilide->Hydrophilic Lipophilic Lipophilic Group on Phenyl Ring Anilide->Lipophilic High_Activity Higher Anti-TB Activity Anilide->High_Activity Lower_Activity Lower Anti-TB Activity Benzyl->Lower_Activity Lower_Toxicity Lower Cytotoxicity Hydrophilic->Lower_Toxicity Higher_Toxicity Higher Cytotoxicity Lipophilic->Higher_Toxicity (Often)

Figure 3: Key structure-activity relationships for 5-Cl-PZA derivatives.

Conclusion and Future Directions

This compound acts primarily as a direct inhibitor of mycobacterial Fatty Acid Synthase I, a mechanism that critically circumvents the common resistance pathway affecting its parent drug, pyrazinamide. This direct mode of action, combined with its efficacy against various mycobacterial species, establishes 5-Cl-PZA as a highly valuable scaffold in the development of new antitubercular agents.

Future research should focus on several key areas:

  • Target Engagement Assays: Development of cell-free enzymatic assays to directly quantify the inhibition of purified FAS-I by 5-Cl-PZA analogs.

  • Structural Biology: Co-crystallization of lead compounds with the FAS-I enzyme to elucidate the precise binding interactions at the molecular level, which would enable structure-based drug design.

  • Pharmacokinetic Profiling: Comprehensive in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising and selective compounds.

By continuing to build upon the foundational knowledge of its mechanism and SAR, the scientific community can leverage the 5-Cl-PZA scaffold to develop novel, safer, and more effective treatments for tuberculosis.

References

  • Krátký, M., Vinšová, J., Vávrová, K., Stolaříková, J., & Doležal, M. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14825. [Link][3][4]
  • Jantová, S., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14825.
  • Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183-13198.
  • Servusova, B., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591. [Link][2]
  • Zitko, J., et al. (2017).
  • Krátký, M., Vinšová, J., Vávrová, K., Stolaříková, J., & Doležal, M. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules (Basel, Switzerland), 18(12), 14807–14825. [Link][3][4]
  • Jordaan, A. M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Lirias. [Link][6]
  • Dolezal, M., et al. (2015). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives.
  • ResearchGate. Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). [Link][10]
  • Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(1-2), 19–24. [Link][11]
  • Sharma, R., et al. (2024). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. [Link]
  • Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie. [Link][7]

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Unlocking the Antimycobacterial Potential of 5-Chloropyrazine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazinamide Scaffold and the Quest for Novel Antitubercular Agents

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates the urgent development of new and effective therapeutic agents.[1] The pyrazine-2-carboxamide scaffold is a cornerstone in the chemotherapy of tuberculosis, with its most notable representative, pyrazinamide (PZA), being a first-line drug.[2][3] PZA is a prodrug that, upon activation to pyrazinoic acid (POA) within the mycobacterium, exhibits potent sterilizing activity, especially against semi-dormant bacilli in acidic environments.[4][5][6]

This guide focuses on a key analog, 5-Chloropyrazine-2-carboxamide (5-Cl-PZA), which has demonstrated significant in vitro antimycobacterial activity, including against PZA-resistant strains.[1] Notably, 5-Cl-PZA exhibits a broader spectrum of activity than PZA itself.[7] This document provides an in-depth exploration of the biological activity of 5-Cl-PZA, its mechanism of action, and detailed protocols for its evaluation, tailored for researchers and professionals in the field of drug development.

Core Biological Activity: Potent Inhibition of Mycobacterial Growth

This compound is primarily recognized for its potent in vitro activity against a range of mycobacterial species. Extensive studies have demonstrated its efficacy against Mycobacterium tuberculosis, including strains resistant to the parent compound, pyrazinamide.[1] Furthermore, its activity extends to atypical mycobacteria that are naturally resistant to PZA, such as M. kansasii and M. avium.[1]

The antimycobacterial efficacy of 5-Cl-PZA and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

Research into derivatives of 5-Cl-PZA has provided valuable insights into the structural features crucial for antimycobacterial activity. A notable class of derivatives are the N-phenylpyrazine-2-carboxamides, where various substitutions on the phenyl ring have been explored.[1][8]

Key findings from SAR studies include:

  • Anilide Motif: The presence of an N-phenyl (anilide) moiety generally confers potent activity against M. tuberculosis.[1][8]

  • Substituents on the Phenyl Ring: The phenyl ring can accommodate a variety of substituents while maintaining antimycobacterial activity.[1][8]

  • Hydrophilic Substituents and Cytotoxicity: The introduction of hydroxyl and other hydrophilic groups on the phenyl ring has been shown to decrease in vitro cytotoxicity without significantly compromising antimycobacterial efficacy.[1][8] For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid demonstrated good activity against M. tuberculosis and was found to be non-toxic in in vitro models.[1][4]

  • N-benzyl vs. N-phenyl: N-benzyl derivatives of this compound have generally shown lower antimycobacterial activity against M. tuberculosis compared to their N-phenyl counterparts.[9] However, some N-benzyl derivatives have displayed activity against M. kansasii.[9]

Mechanism of Action: Targeting Fatty Acid Synthesis

The primary molecular target of this compound is believed to be the mycobacterial fatty acid synthase I (FAS-I).[1][7][10] This enzyme is crucial for the synthesis of long-chain fatty acids, which are essential precursors for the biosynthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[2][7]

Unlike PZA, which requires conversion to POA to inhibit FAS-I, evidence suggests that 5-Cl-PZA may act as an irreversible inhibitor of FAS-I.[2][10] The chlorine atom at the 5-position of the pyrazine ring is thought to activate this position for nucleophilic attack by residues within the active site of the enzyme, leading to covalent modification and inactivation.[10] This direct inhibitory mechanism may explain its activity against PZA-resistant strains, which often have mutations in the pncA gene responsible for activating PZA.

Mechanism_of_Action cluster_extracellular Extracellular Space 5_Cl_PZA_ext This compound 5_Cl_PZA_int 5_Cl_PZA_int 5_Cl_PZA_ext->5_Cl_PZA_int Passive Diffusion

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the antimycobacterial activity and cytotoxicity of this compound and its derivatives.

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycobacterium tuberculosis.[3][11][12][13]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • This compound (and derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Saline-Tween solution (0.85% NaCl, 0.05% Tween 80)

  • McFarland 0.5 turbidity standard

  • Sterile glass beads

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: a. Aseptically transfer a few colonies of M. tuberculosis from a solid culture into a tube containing saline-tween and sterile glass beads. b. Vortex for 1-2 minutes to create a uniform suspension. c. Allow the suspension to stand for 15-20 minutes to let larger clumps settle. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using saline-tween. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL. e. Prepare the final inoculum by diluting this suspension 1:100 in Middlebrook 7H9 broth to achieve a concentration of approximately 1 x 10⁵ CFU/mL.

  • Compound Dilution: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC. c. Include a positive control (no compound) and a negative control (no bacteria).

  • Inoculation: a. Add 100 µL of the final bacterial inoculum to each well (except the negative control). b. The final volume in each well will be 200 µL.

  • Incubation: a. Seal the plate with a sterile, breathable membrane. b. Incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control wells.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the compound that results in complete inhibition of visible bacterial growth.

Antimycobacterial_Susceptibility_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland, dilute 1:100) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of This compound in 96-well plate prep_plate->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on a mammalian cell line, such as HepG2 (human liver cancer cell line) or CHO (Chinese hamster ovary).[14][15][16][17][18][19]

Materials:

  • HepG2 or CHO cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound (and derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in complete medium. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin). d. Incubate for 48-72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Summarizing Biological Activity

The following table provides an example of how to summarize the antimycobacterial activity and cytotoxicity data for a series of this compound derivatives.

Compound IDR-group on Phenyl RingMIC (µg/mL) vs. M. tuberculosis H37RvIC₅₀ (µM) vs. HepG2 cellsSelectivity Index (SI = IC₅₀/MIC)
5-Cl-PZA -6.25>100>16
Derivative 1 4-OH3.13>200>64
Derivative 2 2-Cl1.565032
Derivative 3 4-COOH, 2-OH3.1314747

Conclusion and Future Directions

This compound stands out as a promising scaffold for the development of novel antitubercular agents. Its potent activity against M. tuberculosis, including PZA-resistant strains, and its distinct mechanism of action targeting FAS-I, make it a valuable lead compound. The favorable safety profile observed for some of its hydrophilic derivatives further enhances its therapeutic potential.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve the selectivity index and pharmacokinetic properties.

  • In Vivo Efficacy: Assessing the in vivo efficacy of the most promising compounds in animal models of tuberculosis.

  • Mechanism of Resistance: Investigating potential mechanisms of resistance to 5-Cl-PZA to anticipate and overcome clinical challenges.

  • Combination Therapy: Exploring the synergistic effects of 5-Cl-PZA derivatives with existing antitubercular drugs.

By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the development of new, more effective treatments to combat the global threat of tuberculosis.

References

  • Jampilek, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14821. [Link]
  • Servusova, B., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591. [Link]
  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis.
  • Boshoff, H. I., et al. (2002). Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I. Journal of Bacteriology, 184(8), 2167-2172. [Link]
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An In-depth Technical Guide to 5-Chloropyrazine-2-carboxamide: A Potent Inhibitor of Mycobacterial Fatty Acid Synthase I with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic pathways have emerged as a pivotal battleground in the development of novel therapeutics, targeting the unique dependencies of pathogenic organisms and cancer cells. Among these, the de novo fatty acid synthesis pathway, governed by the multi-enzyme complex Fatty Acid Synthase I (FAS I), is a prime target. While extensively studied in oncology, its inhibition also holds immense promise for anti-infective therapies. This technical guide provides an in-depth exploration of 5-Chloropyrazine-2-carboxamide, a molecule established as a potent inhibitor of mycobacterial FAS I. We will dissect its chemical synthesis, established mechanism of action against Mycobacterium tuberculosis, and provide detailed, field-proven protocols for its characterization. Furthermore, this guide will bridge the gap between its current application and future potential, offering a scientific rationale and experimental framework for investigating this compound as a modulator of human FAS I in the context of oncological and metabolic diseases.

Introduction: Fatty Acid Synthase I as a Critical Therapeutic Target

Fatty Acid Synthase I (FAS I in mycobacteria, FASN in humans) is a large, multifunctional enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] In most normal human tissues, FASN expression is low, as dietary lipids fulfill cellular requirements. However, its expression is significantly upregulated in many human cancers, where it provides the lipid building blocks necessary for rapid membrane proliferation, energy storage, and the synthesis of signaling molecules.[3] This dependency makes FASN a compelling target for cancer therapy, with several inhibitors showing promise in preclinical and clinical settings.

Concurrently, the FAS I system is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathogen relies on its unique FAS I to produce the very-long-chain fatty acids that are precursors to mycolic acids—the hallmark component of its impermeable cell wall.[4][5] This structural difference between the mycobacterial and human FAS systems, and the critical role of FAS I in mycobacterial viability, provides a therapeutic window for selective inhibition. This compound (5-Cl-PZA) has been identified as a key player in this arena, demonstrating potent activity against M. tuberculosis, including strains resistant to the parent drug, pyrazinamide (PZA).[6][7]

This guide will first establish the core, validated science surrounding 5-Cl-PZA as an inhibitor of mycobacterial FAS I before exploring its hypothetical application as an inhibitor of human FASN.

Chemical Profile and Synthesis of this compound

This compound is a derivative of pyrazinamide, a first-line antitubercular drug. The addition of a chlorine atom at the 5-position of the pyrazine ring is critical for its distinct mechanism of action, shifting its target from the pathway inhibited by pyrazinoic acid to the FAS I enzyme itself.[8]

Detailed Synthesis Protocol

The synthesis of this compound and its derivatives often starts from a commercially available precursor, such as 5-hydroxypyrazine-2-carboxylic acid or methyl 5-chloropyrazine-2-carboxylate. The following protocol is a robust, two-step procedure adapted from established literature for the synthesis of N-substituted derivatives, which can be modified to produce the parent amide.[6][9][10]

Step 1: Synthesis of 5-Chloropyrazine-2-carbonyl chloride

  • Reaction Setup: In a dry, two-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, disperse 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in dry toluene.

  • Chlorination: Add thionyl chloride (SOCl₂) (approx. 5-7 eq) to the suspension. Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).

  • Reflux: Heat the reaction mixture to 100 °C in an oil bath and stir under a nitrogen atmosphere for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-chloropyrazine-2-carbonyl chloride is a yellow-to-brown solid or oil and is typically used in the next step without further purification due to its reactivity.

Step 2: Amination to form this compound

  • Amine Solution: In a separate flask, dissolve the desired amine source (for the parent amide, a solution of ammonia in a suitable solvent like dioxane or THF is used) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 5-chloropyrazine-2-carbonyl chloride from Step 1 in a minimal amount of dry DCM or THF and add it dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is typically washed with water, dilute HCl (to remove excess amine), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product.

Mechanism of Action: Inhibition of Mycobacterial FAS I

The primary validated mechanism of action for 5-Cl-PZA is the inhibition of the mycobacterial FAS I enzyme complex.[6][8] Overexpression of the fas1 gene in M. smegmatis has been shown to confer resistance to 5-Cl-PZA, providing strong evidence for its on-target activity.[6]

Biochemical Consequences of FAS I Inhibition

Inhibition of FAS I by 5-Cl-PZA is an irreversible, time-dependent process.[8] This blockade disrupts the synthesis of C16-C26 fatty acids, which are essential precursors for the mycolic acids that form the protective outer layer of the mycobacterial cell wall. The downstream effects are catastrophic for the bacterium, leading to a loss of cell wall integrity and ultimately, cell death.

FASN_Inhibition

Quantitative Inhibitory Data

The potency of 5-Cl-PZA and its derivatives is typically evaluated using whole-cell growth inhibition assays, with the Minimum Inhibitory Concentration (MIC) being the primary metric.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
This compound (5-Cl-PZA) M. tuberculosis H37Rv12.5 - 25[11]
5-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideM. kansasii6.25[12]
5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamideM. kansasii3.13[12]
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv1.56[6][13]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidM. tuberculosis H37Rv3.13[6][13]

Experimental Protocols for Assessing FAS I / FASN Inhibition

To rigorously evaluate a compound like 5-Cl-PZA, a multi-tiered experimental approach is necessary, progressing from enzymatic assays to cell-based models. While 5-Cl-PZA is established against mycobacterial FAS I, the following are generalized, industry-standard protocols that would be essential for testing its activity against human FASN.

Protocol 5.1: In Vitro Human FASN Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified human FASN by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 10 mM cysteine.

    • Substrates: Prepare stock solutions of acetyl-CoA and malonyl-CoA in water.

    • Cofactor: Prepare a stock solution of NADPH in the assay buffer.

    • Enzyme: Use purified recombinant human FASN.

    • Inhibitor: Prepare a dilution series of 5-Cl-PZA in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 180 µL of a master mix containing assay buffer, acetyl-CoA (final conc. 50 µM), and NADPH (final conc. 200 µM).

    • Add 2 µL of the inhibitor solution (or DMSO for control) to each well.

    • Add 10 µL of purified FASN enzyme to initiate the reaction, avoiding the addition of the final substrate, malonyl-CoA.

    • Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 10 µL of malonyl-CoA (final conc. 80 µM).

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5.2: Cell-Based De Novo Lipogenesis Assay (Radiolabeling)

This assay quantifies the rate of new fatty acid synthesis in living cells by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the total lipid pool.

  • Cell Culture:

    • Plate cancer cells known to have high FASN expression (e.g., PC-3, MCF-7, HCT116) in 12-well plates and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of 5-Cl-PZA (or DMSO control) for 12-24 hours in a standard culture medium.

  • Radiolabeling:

    • To each well, add [¹⁴C]-acetate (e.g., 1 µCi/mL final activity).

    • Incubate the cells for 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the total lipids using a Folch method (chloroform:methanol, 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Quantification:

    • Evaporate the solvent from the lipid extract.

    • Resuspend the lipid film in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for differences in cell number.

    • Calculate the percent inhibition of de novo lipogenesis and determine the IC₅₀.

Experimental_Workflow

Future Directions: Probing this compound as a Human FASN Inhibitor

While the data for 5-Cl-PZA against mycobacterial FAS I is compelling, its potential against human FASN remains an open and intriguing scientific question. The structural organization of mycobacterial FAS I (a homohexamer) differs from human FASN (a homodimer), yet the core catalytic domains share functional homology.[1][14] This provides a rationale for investigating potential cross-reactivity.

Key Research Questions:

  • Binding and Potency: Does 5-Cl-PZA bind to any of the catalytic domains of human FASN? If so, what is its inhibitory potency (IC₅₀)? The protocols outlined in Section 5 are the first steps to answering this.

  • Selectivity: What is the selectivity profile of 5-Cl-PZA? A critical aspect of drug development is understanding the therapeutic window. Comparing its IC₅₀ against human FASN versus mycobacterial FAS I would be crucial.

  • Cellular Activity: Does 5-Cl-PZA inhibit de novo lipogenesis in human cancer cell lines? Does this inhibition translate to anti-proliferative or pro-apoptotic effects?

  • Structural Basis of Interaction: If inhibition is confirmed, co-crystallization studies or computational docking could elucidate the binding mode of 5-Cl-PZA within the human FASN active sites, providing a roadmap for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Answering these questions would require a dedicated research program but could potentially repurpose a known anti-infective scaffold for oncology, a strategy that has proven successful in drug development.

Conclusion

This compound stands as a validated, potent inhibitor of mycobacterial Fatty Acid Synthase I, operating through a mechanism that is distinct from its parent compound, pyrazinamide. Its ability to disrupt the synthesis of mycolic acid precursors makes it and its derivatives a continued area of interest for the development of new antitubercular agents. This guide has provided the foundational knowledge and detailed experimental protocols required to work with this compound in its established context.

The challenge and opportunity now lie in looking beyond its current application. The rigorous application of the biochemical and cell-based assays detailed herein will be critical in determining whether the FASN-inhibitory properties of this compound can be translated to a new therapeutic arena, potentially unlocking a novel chemical scaffold for the fight against cancer and metabolic diseases.

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The Evolving Landscape of Antiviral and Antimicrobial Discovery: A Technical Guide to the Preliminary Screening of 5-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Methodologies and Scientific Rationale for Identifying Novel Therapeutic Agents

In the relentless pursuit of novel therapeutic agents to combat infectious diseases, the pyrazine scaffold has emerged as a cornerstone in medicinal chemistry. Among its numerous analogs, 5-Chloropyrazine-2-carboxamide has garnered significant attention as a versatile starting point for the development of potent antiviral and antimicrobial compounds. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the preliminary screening cascade for derivatives of this promising core structure. Here, we dissect the critical experimental choices, from synthesis to biological evaluation, offering a scientifically grounded framework for the identification and early-stage characterization of new drug candidates.

The Strategic Importance of the this compound Scaffold

The pyrazine ring is a privileged structure in drug discovery, forming the backbone of numerous clinically significant molecules, including the anti-tubercular drug pyrazinamide.[1][2] The introduction of a chlorine atom at the 5-position and a carboxamide group at the 2-position of the pyrazine ring creates a molecule with a rich chemical handle for derivatization and a favorable profile for biological activity. Notably, 5-chloropyrazinamide (5-Cl-PZA) has demonstrated a broad spectrum of in vitro antimycobacterial activity, inhibiting even pyrazinamide-resistant strains of Mycobacterium tuberculosis.[3][4] This activity is attributed to its ability to target the fatty acid synthase I (FASI) system in mycobacteria, a different mechanism from pyrazinamide itself.[5][6][7] Furthermore, derivatives of this scaffold have shown promise as antiviral agents, including activity against influenza viruses.[8][9]

The rationale for focusing on this scaffold lies in its proven biological relevance and its amenability to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives: A Foundational Protocol

The synthesis of a diverse library of derivatives is the crucial first step in any screening campaign. A common and effective method for preparing 5-chloro-N-phenylpyrazine-2-carboxamides involves the aminolysis of 5-chloropyrazine-2-carbonyl chloride with various substituted anilines.[3][4]

Experimental Protocol: Synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides
  • Preparation of 5-chloropyrazine-2-carbonyl chloride:

    • Start with commercially available 5-hydroxypyrazine-2-carboxylic acid.

    • Treat the starting material with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. This reaction simultaneously converts the carboxylic acid to an acyl chloride and the hydroxyl group to a chlorine atom.

    • The reaction is typically performed at reflux temperature to ensure complete conversion.

    • After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride, which is often used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in a suitable aprotic solvent, such as DCM or tetrahydrofuran (THF).

    • To this solution, add the desired substituted aniline (1.0-1.2 equivalents) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

    • The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base and aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 5-chloro-N-phenylpyrazine-2-carboxamide derivative.

This robust synthetic route allows for the generation of a wide array of derivatives by simply varying the substituted aniline used in the coupling reaction, facilitating a comprehensive exploration of the chemical space around the core scaffold.

The Preliminary Screening Cascade: A Multi-tiered Approach to Hit Identification

A well-designed screening cascade is essential for efficiently identifying promising lead compounds while minimizing the expenditure of resources on non-viable candidates. The cascade should be a logical sequence of assays that progressively increase in complexity and biological relevance.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Early Lead Characterization Primary_Assay Primary Efficacy Assay (e.g., MIC for bacteria, Plaque Reduction for viruses) Dose_Response Dose-Response & IC50/MIC Determination Primary_Assay->Dose_Response Active Compounds Cytotoxicity_Assay Initial Cytotoxicity Assay (e.g., MTT Assay) Cytotoxicity_Assay->Dose_Response Selectivity_Index Selectivity Index (SI) Calculation Dose_Response->Selectivity_Index ADME_Screen Early ADME Profiling Selectivity_Index->ADME_Screen Compounds with High SI SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME_Screen->SAR_Analysis

A streamlined preliminary screening cascade for this compound derivatives.
Tier 1: Primary Efficacy and Cytotoxicity Screening

The initial tier of the screening cascade is designed for high-throughput evaluation of the synthesized library to identify compounds with the desired biological activity and acceptable safety profiles.

For assessing antimycobacterial potential, the Minimum Inhibitory Concentration (MIC) assay is the gold standard.[10][11] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 broth for Mycobacterium species).

  • Inoculum Preparation:

    • Culture the mycobacterial strain (e.g., M. tuberculosis H37Rv) to mid-log phase.

    • Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.

    • Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).

    • Seal the plates and incubate at 37°C for the appropriate duration (typically 7-14 days for M. tuberculosis).

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

For evaluating antiviral activity, the plaque reduction assay is a widely used method to quantify the inhibition of viral replication.[12][13][14]

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates and incubate until confluent.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compounds in a serum-free medium.

    • Mix a known titer of the virus with each compound dilution and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with the virus-compound mixture.

  • Overlay and Incubation:

    • After a 1-2 hour adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

    • Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution like 4% formaldehyde.

    • Stain the cells with a dye such as crystal violet, which stains viable cells, leaving the plaques (areas of dead or lysed cells) unstained.

    • Count the number of plaques in each well and compare it to the virus control (no compound).

It is crucial to assess the cytotoxicity of the compounds in parallel with the efficacy assays to ensure that the observed biological activity is not due to general toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17]

  • Cell Seeding:

    • Seed the same host cells used in the efficacy assays in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and incubate for a period that mirrors the efficacy assay (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

Tier 2: Hit Confirmation and Prioritization

Compounds that demonstrate significant activity in the primary screens are advanced to Tier 2 for more detailed characterization.

The initial hits are re-tested in the same efficacy and cytotoxicity assays over a wider range of concentrations to generate dose-response curves. From these curves, the 50% inhibitory concentration (IC₅₀) for antiviral compounds or the precise MIC for antimycobacterial compounds, and the 50% cytotoxic concentration (CC₅₀) are determined.

The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is calculated as the ratio of the CC₅₀ to the IC₅₀ (or MIC).

SI = CC₅₀ / IC₅₀ (or MIC)

A higher SI value indicates that the compound is more selective for its intended biological target over host cells, suggesting a wider therapeutic window. Compounds with a high SI are prioritized for further investigation.

Tier 3: Early Lead Characterization

Promising hits with favorable selectivity are moved to Tier 3 for initial pharmacokinetic and SAR analysis.

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. In silico tools and simple in vitro assays can provide valuable early insights.[4][9][18]

  • Solubility: Assessed by methods such as nephelometry.

  • Permeability: Often evaluated using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Determined by incubating the compound with liver microsomes and measuring its depletion over time.

  • Plasma Protein Binding: Measured by equilibrium dialysis or ultrafiltration.

The data from the screening of the initial library of derivatives allows for the elucidation of preliminary SAR. By comparing the biological activity of structurally related compounds, researchers can identify key structural features that are important for potency and selectivity. For example, studies on 5-chloro-N-phenylpyrazine-2-carboxamides have shown that the nature and position of substituents on the phenyl ring can significantly impact antimycobacterial activity.[3][4][19][20]

Plausible Mechanisms of Action

Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. For this compound derivatives, several plausible mechanisms have been proposed based on their structural similarity to known drugs and experimental evidence.

Inhibition of Mycobacterial Fatty Acid Synthase I (FAS I)

As previously mentioned, 5-Cl-PZA is a known inhibitor of mycobacterial FAS I.[5][6][7] This enzyme is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of FAS I disrupts the integrity of the cell wall, leading to bacterial death. It is hypothesized that many derivatives of 5-Cl-PZA retain this mechanism of action.

FAS_I_Inhibition This compound Derivative This compound Derivative Mycobacterial FAS I Mycobacterial FAS I This compound Derivative->Mycobacterial FAS I Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis Mycobacterial FAS I->Mycolic Acid Synthesis Catalyzes Acetyl-CoA Acetyl-CoA Acetyl-CoA->Mycolic Acid Synthesis Malonyl-CoA Malonyl-CoA Malonyl-CoA->Mycolic Acid Synthesis Disrupted Cell Wall Disrupted Cell Wall Mycolic Acid Synthesis->Disrupted Cell Wall Bacterial Death Bacterial Death Disrupted Cell Wall->Bacterial Death

Inhibition of Mycobacterial Fatty Acid Synthase I (FAS I) by this compound Derivatives.
Interference with Viral Nucleoprotein Function

For antiviral activity, particularly against influenza virus, a plausible mechanism is the inhibition of the viral nucleoprotein (NP).[21][22][23][24] The NP is a multifunctional protein that is essential for viral RNA synthesis, packaging, and nuclear transport. Small molecules can bind to NP and induce its oligomerization, preventing its proper function and thereby inhibiting viral replication.

Data Presentation and Interpretation

The systematic collection and clear presentation of data are paramount for making informed decisions in a drug discovery program.

Table 1: Representative Biological Data for a Hypothetical Series of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives
Compound IDR-group on Phenyl RingMIC (µg/mL) vs. M. tb H37RvIC₅₀ (µM) vs. Influenza ACC₅₀ (µM) on MDCK cellsSI (Antiviral)
1a H6.2515.2>100>6.6
1b 4-F3.138.5>100>11.8
1c 4-Cl1.565.185.316.7
1d 4-CH₃3.1310.8>100>9.3
1e 2,4-diCl0.782.345.619.8

Data is hypothetical and for illustrative purposes only.

The data presented in such a table allows for a direct comparison of the activity and selectivity of different derivatives, facilitating the identification of promising candidates and the elucidation of SAR. For instance, in this hypothetical dataset, the addition of electron-withdrawing groups at the 4-position of the phenyl ring (e.g., F and Cl) appears to enhance both antimycobacterial and antiviral activity. The 2,4-dichloro substituted derivative (1e) shows the highest potency, although with slightly increased cytotoxicity.

Conclusion and Future Directions

The preliminary screening of this compound derivatives represents a robust and scientifically sound approach to the discovery of novel antimicrobial and antiviral agents. The multi-tiered screening cascade, incorporating efficacy, cytotoxicity, and early ADME profiling, provides a framework for the efficient identification and prioritization of promising lead compounds. The elucidation of structure-activity relationships and the investigation of plausible mechanisms of action are integral to guiding the optimization of these hits into clinical candidates.

Future efforts in this area will likely focus on expanding the chemical diversity of the derivative libraries, employing more sophisticated in vitro and in vivo models to assess efficacy and safety, and utilizing structural biology and computational modeling to gain a deeper understanding of the molecular interactions between these compounds and their biological targets. The continued exploration of the this compound scaffold holds significant promise for the development of the next generation of therapies to address the ever-present threat of infectious diseases.

References

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A Technical Guide to 5-Chloropyrazine-2-carboxamide: A Pyrazinamide Analog for Combating Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pyrazinamide (PZA) is an indispensable first-line drug for treating tuberculosis (TB), uniquely responsible for shortening the standard therapy duration.[1][2][3] Its efficacy, however, is threatened by the global rise of drug-resistant Mycobacterium tuberculosis strains, primarily through mutations that prevent the bioactivation of this critical prodrug.[1][4] This guide provides a comprehensive technical overview of 5-Chloropyrazine-2-carboxamide (5-Cl-PZA), a structural analog of PZA, which presents a promising avenue for circumventing this resistance. We delve into the divergent mechanism of action of 5-Cl-PZA, which appears to bypass the conventional PZA activation pathway, and offer detailed, field-proven protocols for its synthesis, analytical characterization, and preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of anti-tubercular agents.

The Pyrazinamide Paradigm and the Imperative for Analogs

The Critical Role of Pyrazinamide in Tuberculosis Therapy

Pyrazinamide, a synthetic nicotinamide analog first synthesized in 1936, is a cornerstone of modern combination TB therapy.[1][5][6] Its inclusion in the standard regimen was a landmark achievement, allowing the treatment duration to be safely reduced from nine-twelve months to just six.[2] PZA's unique "sterilizing" activity is particularly effective against the semi-dormant, non-replicating mycobacterial populations (persisters) found within the acidic, inflammatory microenvironments of tuberculous granulomas—a niche where other antibiotics are less effective.[1][4][6]

The Enigma of PZA's Mechanism: A Prodrug Requiring Bioactivation

PZA is a prodrug, meaning it is inactive until converted into its bactericidal form within the mycobacterium.[5][7] This bioactivation is a critical, two-step process:

  • Uptake and Conversion: PZA diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes it into its active form, pyrazinoic acid (POA).[1][2][3]

  • Acidic Trapping: In the acidic environment (pH 5.0-6.0) of the granuloma, POA is protonated. This charged form is less able to diffuse back out of the bacterial cell, leading to its intracellular accumulation and subsequent disruption of vital cellular functions.[5]

The precise molecular target of POA has been a subject of extensive research. While fatty acid synthase I (FAS-I) and membrane potential disruption were initially proposed, the current leading hypothesis is that POA binds to the ribosomal protein S1 (RpsA) and, most significantly, triggers the degradation of aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of Coenzyme A.[5]

The Rise of PZA Resistance: The pncA Mutation Challenge

The primary mechanism of clinical resistance to PZA involves mutations in the pncA gene.[1][4][6] These mutations result in a non-functional or absent pyrazinamidase enzyme, preventing the conversion of PZA to active POA. Consequently, the drug remains in its inert prodrug form, rendering it ineffective. This single-gene dependency represents a significant vulnerability in PZA's clinical utility and drives the urgent need for analogs that can bypass this resistance mechanism.

Rationale for Analog Development: Introducing this compound (5-Cl-PZA)

The development of PZA analogs aims to create compounds that either do not require PncA for activation or possess intrinsic activity. This compound (5-Cl-PZA) has emerged as a lead candidate. The strategic placement of a chlorine atom at the C-5 position of the pyrazine ring fundamentally alters the molecule's electronic properties and, potentially, its mechanism of action. Studies have shown that 5-Cl-PZA exhibits potent in vitro activity not only against drug-susceptible M. tuberculosis but also against PZA-resistant strains and atypical mycobacteria that are naturally resistant to PZA, such as M. kansasii.[8][9] This suggests that 5-Cl-PZA may not be reliant on the PncA enzyme for its antimycobacterial effect, making it a highly valuable scaffold for overcoming established PZA resistance.

Mechanism of Action: A Comparative Analysis

A key aspect of 5-Cl-PZA's potential is its divergent mechanism of action compared to its parent compound.

PZA Bioactivation Pathway

The canonical pathway for PZA is entirely dependent on functional PncA. This process is highly specific to M. tuberculosis and is most effective under acidic conditions that facilitate the trapping of the active POA metabolite.

PZA_Mechanism cluster_outside Extracellular Space (Acidic pH) cluster_mtb Mycobacterium tuberculosis Cytoplasm PZA_ext Pyrazinamide (PZA) PZA_int PZA (Prodrug) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Active Form) PncA->POA PanD PanD Degradation POA->PanD Triggers CoA Coenzyme A Synthesis Inhibited PanD->CoA Blocks

Caption: PZA bioactivation pathway within M. tuberculosis.

5-Cl-PZA: A PncA-Independent Mechanism

The efficacy of 5-Cl-PZA against PZA-resistant strains strongly implies a mechanism that does not require PncA-mediated hydrolysis.[8][9] Instead, research points to 5-Cl-PZA acting as a direct inhibitor of mycobacterial fatty acid synthase I (FAS-I).[9][10] FAS-I is essential for the synthesis of mycolic acids, the long-chain fatty acids that are the defining structural components of the robust mycobacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.

This mechanistic shift is a critical advantage. By targeting a different essential pathway and not requiring enzymatic activation, 5-Cl-PZA can potentially:

  • Be effective against pncA mutant strains.

  • Exhibit a broader spectrum of activity against other mycobacterial species that lack a PncA homolog or have a variant that does not process PZA.

PZA_vs_5ClPZA Comparative Mechanisms of PZA and 5-Cl-PZA cluster_pza Pyrazinamide (PZA) cluster_5clpza This compound (5-Cl-PZA) pza_node PZA Prodrug pncA_node PncA Enzyme (Required) pza_node->pncA_node poa_node POA (Active) pncA_node->poa_node target_pza PanD Degradation (CoA Synthesis) poa_node->target_pza clpza_node 5-Cl-PZA (Directly Active) pncA_bypass PncA Enzyme (Bypassed) clpza_node->pncA_bypass target_clpza FAS-I Inhibition (Mycolic Acid Synthesis) clpza_node->target_clpza Synthesis_Workflow start Methyl 5-chloropyrazine- 2-carboxylate step1 Step 1: Hydrolysis (e.g., LiOH, H2O) start->step1 intermediate1 5-Chloropyrazine- 2-carboxylic Acid step1->intermediate1 step2 Step 2: Acyl Chloride Formation (e.g., SOCl2, Toluene) intermediate1->step2 intermediate2 5-Chloropyrazine- 2-carbonyl Chloride step2->intermediate2 step3 Step 3: Aminolysis (R-NH2, Base) intermediate2->step3 product Final Product: N-substituted This compound step3->product

Caption: General workflow for the synthesis of 5-Cl-PZA analogs.

Step-by-Step Methodology:

  • Step 1: Hydrolysis of the Ester.

    • Rationale: To convert the stable methyl ester starting material into the carboxylic acid necessary for subsequent activation. Lithium hydroxide is an effective reagent for this transformation under aqueous conditions. [11] * Protocol:

      • To a stirred solution of water, add lithium hydroxide (1.01 equivalents).

      • Slowly add methyl 5-chloropyrazine-2-carboxylate (1.0 eq.) in portions, maintaining the temperature below 30°C.

      • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction completion by HPLC or TLC.

      • Upon completion, acidify the reaction mixture to pH ~3 with 10% hydrochloric acid.

      • The resulting precipitate, 5-chloropyrazine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 2: Formation of the Acyl Chloride.

    • Rationale: The carboxylic acid is not reactive enough to form an amide directly. Conversion to the highly electrophilic acyl chloride using thionyl chloride is a standard and efficient activation method. [12] * Protocol:

      • Suspend 5-chloropyrazine-2-carboxylic acid (1.0 eq.) in dry toluene.

      • Add thionyl chloride (1.5 eq.) dropwise.

      • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

      • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride, which is often used immediately in the next step.

  • Step 3: Aminolysis to Form the Carboxamide.

    • Rationale: The final step involves the nucleophilic attack of a primary or secondary amine on the acyl chloride to form the stable amide bond.

    • Protocol:

      • Dissolve the crude acyl chloride from Step 2 in a dry, inert solvent such as dichloromethane or THF.

      • Cool the solution to 0°C in an ice bath.

      • Add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

      • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Analytical Characterization Workflow

Accurate characterization is essential to confirm the identity, purity, and stability of the synthesized compounds. A combination of chromatographic and spectroscopic methods is required.

Technique Purpose Typical Parameters & Expected Results Reference
HPLC-UV Purity assessment, reaction monitoringC18 column, mobile phase gradient (e.g., acetonitrile/water), UV detection at ~270 nm. Purity should be >95% for biological assays.[13][14]
LC-MS/MS Molecular weight confirmation, quantification in biological matricesESI positive mode. The parent ion ([M+H]+) should correspond to the calculated molecular weight of the target compound.[15][16]
¹H & ¹³C NMR Structural elucidation and confirmationRecorded in CDCl₃ or DMSO-d₆. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.[11]

Preclinical Evaluation: A Methodological Guide

A tiered approach to preclinical testing is crucial for efficiently identifying promising candidates. The following protocols provide a framework for assessing antimycobacterial activity and selectivity.

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5-Cl-PZA analogs against various mycobacterial strains. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and colorimetric method for this purpose. [17] Step-by-Step Methodology (MABA):

  • Preparation: In a 96-well microplate, prepare serial two-fold dilutions of the test compounds (e.g., from 100 µg/mL down to 0.78 µg/mL) in Middlebrook 7H9 broth supplemented with OADC. Include PZA and isoniazid as standard controls.

  • Inoculation: Add a standardized inoculum of the mycobacterial strain (M. tuberculosis H37Rv, PZA-resistant isolates, M. kansasii, etc.) to each well. Include a drug-free well as a growth control and a media-only well as a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days for M. tuberculosis (or as appropriate for the growth rate of other species).

  • Assay Development: Add a freshly prepared solution of Alamar Blue reagent to each well. Re-incubate for 24 hours.

  • Data Interpretation: A color change from blue (resazurin, oxidized state) to pink (resorufin, reduced state) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of active compounds against a mammalian cell line and determine the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

Step-by-Step Methodology (using HepG2 cells):

  • Cell Seeding: Seed human hepatoma (HepG2) cells in a 96-well plate at a density of ~1x10⁴ cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the 50% inhibitory concentration (IC₅₀) – the concentration of the compound that reduces cell viability by 50%. The Selectivity Index is then calculated as SI = IC₅₀ / MIC . A higher SI value (>10) is generally desired.

Representative Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Antimycobacterial Activity and Cytotoxicity Data

CompoundR-GroupMIC (µg/mL) vs M. tbc H37RvMIC (µg/mL) vs PZA-Resistant M. tbcHepG2 IC₅₀ (µg/mL)Selectivity Index (SI)Reference
PZA-12.5>100>100>8[18]
5-Cl-PZA-H3.136.25>100>32[8][9]
21 5-chloro-2-hydroxyphenyl1.561.565032[9][10]
30 4-carboxy-3-hydroxyphenyl3.133.13>100>47[9][10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-Cl-PZA scaffold has yielded crucial insights into the structural requirements for potent and selective antimycobacterial activity.

  • The 5-Chloro Group is Key: The presence of the chlorine atom at the C-5 position is fundamental to the PncA-independent activity. This electron-withdrawing group alters the molecule's properties, likely enhancing its ability to interact with its target (FAS-I). [8][10]* N-Phenyl Substitutions Modulate Activity and Toxicity: Adding a substituted phenyl ring at the carboxamide nitrogen (the "anilide motif") has been a fruitful strategy. [9][10] * Activity: A wide range of substituents on the phenyl ring are tolerated while maintaining potent activity against M. tuberculosis, with MICs often in the 1.56–6.25 µg/mL range. [10] * Toxicity: The introduction of hydrophilic groups, particularly hydroxyl (-OH) substituents, has been shown to decrease in vitro cytotoxicity, thereby improving the selectivity index. [9][10]For example, compound 30 (4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid) maintained good activity (MIC = 3.13 µg/mL) while being rated as non-toxic (SI > 47). [10]

Future Directions and Conclusion

This compound and its derivatives represent a highly promising class of PZA analogs with the potential to address the critical challenge of PZA resistance in tuberculosis. Their divergent, PncA-independent mechanism of action, coupled with potent activity and opportunities for toxicity mitigation through chemical modification, makes them a priority for further development.

Next Steps in the Development Pipeline:

  • Lead Optimization: Further explore the SAR to enhance potency and pharmacokinetic properties while minimizing off-target toxicity.

  • In Vivo Efficacy: Advance the most promising candidates to animal models of tuberculosis (e.g., mouse or guinea pig models) to assess in vivo efficacy and sterilizing activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct detailed PK/PD studies to establish optimal dosing regimens for maintaining therapeutic drug concentrations. [15]4. Definitive Mechanism of Action Studies: Employ biochemical and genetic techniques to definitively confirm FAS-I as the primary target and elucidate the molecular interactions involved.

References

  • Wikipedia. (n.d.). Pyrazinamide.
  • Grosset, J., Lounis, N., & Ji, B. (2015). Host-Mediated Bioactivation of Pyrazinamide: Implications for Efficacy, Resistance, and Therapeutic Alternatives. ACS Infectious Diseases, 1(5), 203–214.
  • Grosset, J., Lounis, N., & Ji, B. (2015). Host-Mediated Bioactivation of Pyrazinamide: Implications for Efficacy, Resistance, and Therapeutic Alternatives. PubMed Central.
  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology and Molecular Biology Reviews, 78(4), 1-20.
  • Grosset, J., Lounis, N., & Ji, B. (2015). Host-mediated bioactivation of pyrazinamide: implications for efficacy, resistance, and therapeutic alternatives. PubMed.
  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. ASM Journals.
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  • NIH. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis.
  • Peterson, N. D., et al. (2015). The Bewildering Antitubercular Action of Pyrazinamide. PubMed Central.
  • Shi, Y., et al. (2019). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. PubMed Central.
  • Singh, R., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PubMed.
  • Singh, R., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
  • Ibezim, E. C., et al. (2016). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PubMed Central.
  • Zitko, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. PubMed.
  • Docsity. (2024). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE.
  • ResearchGate. (n.d.). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and....
  • ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium....
  • Wahan, S. K., Sharma, S., & Chawla, P. A. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Bentham Science Publishers.
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  • Jampilek, J., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri... Ingenta Connect.
  • Zitko, J., et al. (2016).
  • Jampilek, J., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.
  • JOCPR. (2014). A green and efficient hydrolysis of met... Journal of Chemical and Pharmaceutical Research.
  • Paterová, P., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. PubMed Central.
  • Li, Y., et al. (2021). A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring. Frontiers.
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  • ResearchGate. (n.d.). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv).
  • Paterová, P., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. PubMed Central.
  • ResearchGate. (n.d.). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study.
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Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloropyrazine-2-carboxamide: Synthesis, Biological Activity, and Derivatives

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Among the most significant pyrazine-based drugs is Pyrazinamide (PZA), a first-line medication for the treatment of tuberculosis (TB) that is crucial for shortening the duration of therapy[2][3][4]. However, the emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel analogues to overcome resistance and improve treatment efficacy[3][5].

This compound (5-Cl-PZA), a halogenated analogue of PZA, has emerged as a promising lead compound. It demonstrates a broader spectrum of antimycobacterial activity, notably against PZA-resistant strains and atypical mycobacteria that are naturally resistant to PZA[5][6]. This guide provides a comprehensive review of the synthesis, chemical properties, and biological evaluation of 5-Cl-PZA and its derivatives, offering field-proven insights for researchers in drug development.

Physicochemical Properties

This compound is a stable, crystalline compound that serves as a critical intermediate and parent structure for a range of bioactive molecules.

PropertyValueSource
CAS Number 21279-64-1[7]
Molecular Formula C₅H₄ClN₃O-
Molecular Weight 159.56 g/mol -
Appearance White to light yellow powder/crystal[8]
Purity ≥ 98%[8]
Storage Conditions Room Temperature, Inert Atmosphere, Keep in Dark Place[7]

Synthesis and Chemical Elucidation

The synthesis of 5-Cl-PZA derivatives typically involves the amidation of a reactive pyrazine carbonyl species. The choice of starting material and reagents is critical for achieving high yields and purity.

Core Synthesis Pathway: From Carboxylic Acid to Carboxamide

A prevalent and efficient method for synthesizing N-substituted 5-chloropyrazine-2-carboxamides begins with a commercially available precursor, such as 5-hydroxypyrazine-2-carboxylic acid or 5-chloropyrazine-2-carboxylic acid[6][8]. The conversion to the final amide product is a robust two-step process.

Causality of Experimental Choice: The use of thionyl chloride (SOCl₂) or a similar chlorinating agent is a deliberate and efficient choice. It serves a dual purpose: converting the carboxylic acid into a highly reactive acyl chloride intermediate and, if starting from 5-hydroxypyrazine-2-carboxylic acid, simultaneously substituting the hydroxyl group with a chlorine atom[5][9]. This reactivity of the acyl chloride is essential for the subsequent nucleophilic attack by an amine, which forms the stable amide bond.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation & Chlorination cluster_1 Step 2: Amidation Start 5-Hydroxypyrazine- 2-carboxylic Acid Intermediate 5-Chloropyrazine- 2-carbonyl Chloride Start->Intermediate SOCl₂, Reflux Product N-Substituted 5-Chloropyrazine- 2-carboxamide Intermediate->Product Amine Substituted Amine (e.g., R-NH₂) Amine->Product Pyridine or other base, Solvent (e.g., THF)

Caption: General synthesis scheme for N-substituted 5-chloropyrazine-2-carboxamides.

Experimental Protocol: Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamides

This protocol is a synthesized representation based on methodologies described in the literature, designed as a self-validating system where reaction progress can be monitored at each stage[5][9].

Materials:

  • 5-Hydroxypyrazine-2-carboxylic acid (5-OH-POA)

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (Ar-NH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a round-bottom flask, add 5-hydroxypyrazine-2-carboxylic acid (1 equivalent).

    • Add an excess of thionyl chloride (e.g., 5-10 equivalents) slowly under a fume hood.

    • Heat the mixture to reflux for 2-4 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-chloropyrazine-2-carbonyl chloride is a yellow-to-brown solid or oil and is typically used in the next step without further purification due to its reactivity.

  • Amide Formation (Aminolysis):

    • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in anhydrous THF.

    • In a separate flask, dissolve the desired substituted aniline (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous THF. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

    • Cool the aniline solution to 0°C in an ice bath.

    • Add the acyl chloride solution dropwise to the cooled aniline solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Remove the solvent (THF) under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 5-chloro-N-phenylpyrazine-2-carboxamide. The overall yields for this two-step process can range from 18% to 89% depending on the aniline substrate[9].

Characterization: The final products should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectrometry to confirm their structure and purity[10].

Biological Activity and Mechanism of Action

The primary therapeutic interest in 5-Cl-PZA and its derivatives lies in their potent antimycobacterial activity.

Proposed Mechanism of Action: Inhibition of Fatty Acid Synthase I (FAS I)

Unlike its parent compound, pyrazinamide, which requires conversion to pyrazinoic acid to be active, 5-Cl-PZA appears to have a different mechanism. The leading hypothesis is that 5-Cl-PZA acts as an inhibitor of the mycobacterial Fatty Acid Synthase I (FAS I) system[5][11]. This claim is supported by experimental evidence where the overexpression of the fas1 gene in M. smegmatis conferred resistance to 5-Cl-PZA[5]. The FAS I pathway is essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.

Mechanism_of_Action cluster_M_tuberculosis Mycobacterium Cell FAS_I Fatty Acid Synthase I (FAS I) Mycolic_Acids Mycolic Acids FAS_I->Mycolic_Acids Precursors Acetyl-CoA Malonyl-CoA Precursors->FAS_I Biosynthesis Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Molecule 5-Cl-PZA Molecule->FAS_I Inhibition

Caption: SAR comparison of anilide and benzylamide derivatives of 5-Cl-PZA.

Impact of Phenyl Ring Substitution on Cytotoxicity

While many derivatives show potent antimycobacterial activity, their therapeutic potential is dictated by their selectivity index (SI)—the ratio of cytotoxicity to bioactivity. Research has shown that incorporating hydrophilic substituents, particularly hydroxyl (-OH) groups, onto the phenyl ring can significantly decrease in vitro cytotoxicity against mammalian cell lines (e.g., CHO, HepG2) while preserving potent antimycobacterial activity.[5][11] For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid was highlighted for having a good activity profile (MIC = 3.13 µg/mL) and being non-toxic in two cell line models, resulting in high SI values of 47 and 35, respectively.[5][9][11] This demonstrates a clear strategy for decoupling efficacy from toxicity.

Conclusion and Future Directions

This compound is more than just an analogue of pyrazinamide; it is a validated lead compound with a distinct mechanism of action and a favorable activity profile against clinically relevant mycobacteria. The synthetic accessibility of the scaffold allows for extensive chemical modification, and structure-activity relationship studies have provided a clear roadmap for designing next-generation derivatives.

Future research should focus on:

  • Definitive Mechanism Validation: While FAS I inhibition is the leading hypothesis, further biochemical and genetic studies are needed for definitive confirmation.

  • Pharmacokinetic Profiling: Advancing lead compounds will require in-depth ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.

  • In Vivo Efficacy: Promising candidates with high selectivity indices must be evaluated in animal models of tuberculosis to confirm their in vivo efficacy and safety.

The exploration of 5-Cl-PZA derivatives continues to be a highly promising avenue in the urgent search for new antitubercular agents capable of combating drug-resistant infections.

References

  • Zitko, J., Jampilek, J., Paterova, P., Dolezal, M., & Kunes, J. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. PubMed. [Link]
  • Servusová, B., Eibinová, D., Dolezal, M., & Kralova, K. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation.
  • Paterová, P., Kuneš, J., Vávrová, K., & Doležal, M. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. [Link]
  • Paterová, P., Kuneš, J., Vávrová, K., & Doležal, M. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. [Link]
  • Zitko, J., Jampilek, J., Paterova, P., Dolezal, M., & Kunes, J. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides.
  • Jampilek, J., Dolezal, M., Kunes, J., Satinsky, D., & Raich, I. (2005).
  • Judge, V. (2012). A Review of Biological potential of Pyrazinamide derivatives.
  • Paterová, P., Kuneš, J., Vávrová, K., & Doležal, M. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.
  • Jampilek, J., Dolezal, M., Kunes, J., Satinsky, D., & Raich, I. (2005).
  • Zitko, J., Tauchman, M., Paterová, P., & Doležal, M. (2017).
  • Jampilek, J., Dolezal, M., Kunes, J., Satinsky, D., & Raich, I. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. [Link]
  • Ranjan, C., et al. (2023). A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent. International Journal of Pharmaceutical Sciences and Research. [Link]
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  • Dolezal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation.
  • Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a slovenská farmacie. [Link]
  • Imramovský, A., et al. (2020).
  • Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv).
  • Li, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
  • Tauchman, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
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CAS number for 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloropyrazine-2-carboxamide (CAS: 21279-64-1): Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound, registered under CAS number 21279-64-1, is a pivotal heterocyclic compound that serves as a fundamental building block in modern medicinal and agricultural chemistry.[1][2][3][4] As a derivative of pyrazine, a class of aromatic compounds known for their diverse biological activities, this molecule has garnered significant attention. Its structural similarity to the first-line antitubercular drug Pyrazinamide (PZA) has positioned it as a critical scaffold in the development of novel therapeutic agents, particularly against mycobacterial infections.[5][6]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore robust synthetic methodologies with a focus on mechanistic rationale, and detail its significant applications, primarily in the discovery of next-generation antimycobacterial agents. The protocols and insights presented herein are framed from the perspective of an application scientist, emphasizing experimental causality and the establishment of self-validating workflows to ensure reproducibility and scientific rigor.

Part 1: Physicochemical Properties and Characterization

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, reactivity, and suitability for various applications.

Key Physicochemical Data

The essential properties of this compound are summarized below. This data is crucial for reaction planning, purification, and analytical method development.

PropertyValueSource(s)
CAS Number 21279-64-1[1][2][3]
Molecular Formula C₅H₄ClN₃OInferred from structure
Molecular Weight 157.56 g/mol Inferred from formula
Appearance White to light yellow powder/crystal[4]
Purity Typically ≥98%[3][4]
Storage Conditions Room temperature, inert atmosphere, keep in a dark place[3]
Synonyms 5-Chloropyrazinamide, 5-Cl-PZA[6][7]
Analytical Validation

Confirming the identity and purity of this compound is paramount. Standard analytical techniques are employed for its characterization. For its derivatives, techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis are routinely used to confirm their structures, as documented in various studies.[5][8] For instance, the presence of the amide group can be confirmed by characteristic peaks in the IR spectrum (around 3300 cm⁻¹ for N-H stretching and 1660 cm⁻¹ for C=O stretching), while NMR spectroscopy would confirm the specific arrangement of protons and carbons on the pyrazine ring.

Part 2: Synthesis and Mechanistic Rationale

The utility of this compound is fundamentally linked to its synthesis and its capacity to serve as a precursor for more complex molecules. Understanding the chemistry behind its formation and derivatization is key to its effective application.

Core Synthesis Pathway

A common and efficient route to synthesize this compound involves the amidation of its corresponding carboxylic acid or acyl chloride. The carboxylic acid precursor, 5-chloropyrazine-2-carboxylic acid, is itself a valuable intermediate.[4][9]

The overall workflow can be visualized as follows:

G cluster_0 Synthesis of this compound A Methyl 5-chloropyrazine-2-carboxylate B 5-Chloropyrazine-2-carboxylic Acid A->B Hydrolysis (e.g., LiOH) C 5-Chloropyrazine-2-carbonyl Chloride B->C Acyl Chloride Formation (SOCl₂) D This compound C->D Aminolysis (NH₃ or NH₄OH)

Caption: Synthesis workflow for this compound.

Causality Behind Experimental Choices:

  • Hydrolysis: The synthesis often starts from the more stable methyl ester. Hydrolysis using a base like lithium hydroxide (LiOH) is effective and can be performed in aqueous conditions, representing a green chemistry approach.[9]

  • Acyl Chloride Formation: To facilitate amidation, the carboxylic acid is activated. Thionyl chloride (SOCl₂) is a common reagent for this purpose as it cleanly converts the acid to a highly reactive acyl chloride, with byproducts (SO₂ and HCl) being gaseous and easily removed.[10]

  • Aminolysis: The reactive acyl chloride readily undergoes nucleophilic attack by ammonia to form the stable primary amide, yielding the final product.

Application: Synthesis of N-Substituted Derivatives

The true power of this compound lies in its role as a scaffold. The chlorine atom and the amide group can be modified, but a prevalent application is the synthesis of N-substituted analogs for drug discovery.[7][11]

G cluster_1 Synthesis of N-Substituted Derivatives B 5-Chloropyrazine-2-carboxylic Acid C 5-Chloropyrazine-2-carbonyl Chloride B->C Activation (SOCl₂) F N-Substituted this compound C->F Amide Coupling E Substituted Amine (R-NH₂) E->F Nucleophilic Attack

Caption: General workflow for synthesizing N-substituted analogs.

This pathway is central to building libraries of compounds for structure-activity relationship (SAR) studies. A detailed protocol for this type of reaction is provided in Part 4.

Part 3: Applications in Drug Development

The primary driver for the extensive research into this compound and its derivatives is their potent biological activity, especially against Mycobacterium tuberculosis.

Antimycobacterial Activity and Mechanism of Action

This compound (5-Cl-PZA) has demonstrated significant in vitro antimycobacterial activity, including against PZA-resistant strains and atypical mycobacteria.[6]

  • Mechanism of Action: The proposed target for 5-Cl-PZA is the mycobacterial Fatty Acid Synthase I (FAS I) enzyme system.[6][7] This enzyme is critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. 5-Cl-PZA is believed to bind competitively to the NADPH binding site of FAS I, inhibiting its function and disrupting cell wall integrity, ultimately leading to cell death.[6]

G A 5-Cl-PZA B Mycobacterial FAS I (NADPH Binding Site) A->B Competitive Binding C Inhibition of Fatty Acid Synthesis B->C D Disruption of Mycolic Acid Production C->D E Cell Wall Damage & Mycobacterial Death D->E

Caption: Proposed mechanism of action for 5-Cl-PZA.

Structure-Activity Relationship (SAR) Insights

Extensive research has focused on synthesizing and testing N-substituted derivatives to enhance potency and improve drug-like properties. These studies have yielded crucial SAR insights.

Compound Type / SubstituentActivity against M. tuberculosis H37Rv (MIC)Key InsightsReference(s)
5-Cl-PZA (Parent) ~10 µg/mLBaseline activity, inhibits FAS I.[6]
N-phenyl derivatives 1.56 - 6.25 µg/mLGenerally potent. The phenyl ring tolerates a wide range of substituents.[7][12]
N-(5-chloro-2-hydroxyphenyl) 1.56 µg/mLCombination of electron-withdrawing (Cl) and donating (OH) groups is beneficial.[7][12]
4-(carboxamido)-2-hydroxybenzoic acid 3.13 µg/mLPreserves good activity while being rated as non-toxic in in vitro models.[7][12]
N-benzyl derivatives 12.5 - 25 µg/mLGenerally less active than anilides against M. tuberculosis but show activity against M. kansasii.[11]

These findings demonstrate that the this compound core is a highly "tunable" scaffold. By modifying the N-substituent, researchers can modulate potency, spectrum of activity, and safety profiles. For example, the addition of hydroxyl groups has been shown to decrease in vitro cytotoxicity.[7]

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating checkpoints to ensure the integrity of the experimental outcome.

Protocol 1: Synthesis of 5-chloro-N-(4-methylphenyl)pyrazine-2-carboxamide

This protocol details a representative amide coupling reaction, a cornerstone of derivative synthesis.

Objective: To synthesize an N-substituted analog of this compound for biological screening.

Methodology:

  • Reagent Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Acyl Chloride Formation:

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to 100°C and stir for 1 hour.

    • Trustworthiness Checkpoint: The reaction mixture should become a clear solution, and gas evolution (SO₂, HCl) should cease.

    • Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous acetone.

    • In a separate flask, dissolve 4-methylaniline (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous acetone.

    • Slowly add the amine solution to the acyl chloride solution at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality Note: TEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Workup and Purification:

    • Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

    • Once the reaction is complete, filter off the triethylamine hydrochloride salt that has precipitated.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography or recrystallization to obtain the pure 5-chloro-N-(4-methylphenyl)pyrazine-2-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Antimycobacterial Susceptibility Testing

This protocol outlines the microplate dilution method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To quantify the in vitro potency of synthesized compounds against M. tuberculosis.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform a serial two-fold dilution of the compound in Middlebrook 7H9 broth to achieve the desired concentration range (e.g., 100 µg/mL to 0.78 µg/mL).

  • Inoculation:

    • Prepare a standardized inoculum of M. tuberculosis H37Rv.

    • Add the inoculum to each well containing the test compound.

  • Controls (Self-Validation System):

    • Positive Control: Include wells with a known antitubercular drug (e.g., Isoniazid, Pyrazinamide) to confirm the susceptibility of the bacterial strain.

    • Negative Control: Include wells with the bacterial inoculum and the highest concentration of DMSO vehicle used to ensure it does not inhibit growth.

    • Sterility Control: Include wells with broth only to check for contamination.

    • Growth Control: Include wells with inoculum and broth only to confirm normal bacterial growth.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Result Determination:

    • Assess bacterial growth visually or by adding a growth indicator like Resazurin. A color change (e.g., blue to pink) indicates viable bacteria.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is far more than a simple chemical intermediate; it is a validated and highly versatile scaffold for the development of bioactive molecules. Its straightforward synthesis, coupled with the profound biological effects of its derivatives, particularly in the realm of antimycobacterials, solidifies its importance in modern drug discovery. The insights into its mechanism as a FAS I inhibitor provide a rational basis for the design of new and more effective agents. By employing robust, self-validating synthetic and biological protocols, researchers can continue to unlock the full potential of this powerful chemical entity, paving the way for new solutions to pressing global health challenges.

References

  • This compound - AbacipharmTech-Global Chemical supplier.
  • 21279-64-1 Cas No. | this compound - Apollo Scientific.
  • This compound - CHIRALEN.
  • Pyrazine-2-carboxamide - BLD Pharm.
  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and...
  • 5-Chloropyrazine-2-carboxylic acid - Chem-Impex.
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Deriv
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives - ResearchG
  • Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed.
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC - NIH.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester - JOCPR.
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC - NIH.
  • Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides - PubMed.
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - ResearchG

Sources

The Alphanumeric Cipher of a Bioactive Scaffold: A Technical Guide to the SMILES Notation of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN – January 10, 2026] – In the intricate landscape of drug discovery and chemical biology, the precise and unambiguous representation of molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) has emerged as a cornerstone of cheminformatics, providing a linear text-based notation to encode molecular structures. This guide offers an in-depth technical exploration of the SMILES notation for 5-Chloropyrazine-2-carboxamide, a key heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, providing not only a deconstruction of its SMILES string but also practical insights into its synthesis and physicochemical properties.

Introduction: The Language of Molecules

In the digital age of chemical research, vast libraries of compounds are screened and analyzed computationally. SMILES provides a human-readable and machine-interpretable format that facilitates the storage, retrieval, and analysis of chemical information. This compound, a derivative of pyrazine, is a versatile building block in the synthesis of bioactive molecules, notably in the development of antimicrobial and anti-inflammatory agents.[1] Its structural features, including the chlorine substituent and the carboxamide group, contribute to its reactivity and biological activity. A thorough understanding of its SMILES notation is fundamental for any scientist working with this important scaffold.

Deconstructing the SMILES Notation: C1=C(N=CC(=N1)Cl)C(=O)N

The canonical SMILES string for this compound is C1=C(N=CC(=N1)Cl)C(=O)N. This seemingly cryptic line of text precisely describes the atomic composition and connectivity of the molecule. Let us dissect this string to understand the language of SMILES.

DOT script for the molecular structure of this compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 5-Chloropyrazine- 2-carboxylic acid C 5-Chloropyrazine- 2-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl2) in an inert solvent (e.g., Toluene) E 5-Chloropyrazine- 2-carboxamide C->E Reaction in a suitable solvent (e.g., Dioxane) D Ammonia source (e.g., aq. Ammonia)

Sources

Methodological & Application

Synthesis of 5-Chloropyrazine-2-carboxamide from 5-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven methodology for the synthesis of 5-chloropyrazine-2-carboxamide, a critical intermediate in pharmaceutical development.[1] The protocol starts from the readily available 5-hydroxypyrazine-2-carboxylic acid and proceeds through a robust two-step sequence involving a chlorination followed by an amidation. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth explanations of the underlying reaction mechanisms, step-by-step experimental procedures, and critical safety considerations.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest. The synthetic strategy detailed herein transforms 5-hydroxypyrazine-2-carboxylic acid into the target amide via a two-stage process.

The core transformation relies on two fundamental organic reactions:

  • Nucleophilic Aromatic Substitution (SNAr) via Hydroxyl Activation: The hydroxyl group of the starting material is converted to a chlorine atom. Hydroxypyrazines, existing in equilibrium with their pyrazinone tautomers, require activation for the hydroxyl group to be displaced. This is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amidation of a Carboxylic Acid: The carboxylic acid functionality is then converted into a primary amide. To facilitate this, the carboxylic acid is first activated to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which subsequently reacts readily with an ammonia source.

This guide provides a logical workflow, emphasizing the causality behind procedural steps to ensure reproducibility and high yield.

Visualized Synthesis Workflow

The overall synthetic pathway is summarized in the workflow diagram below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amidation start 5-Hydroxypyrazine-2-carboxylic acid reagent1 Phosphorus Oxychloride (POCl₃) N,N-Dimethylformamide (cat.) start->reagent1  Heat product1 5-Chloropyrazine-2-carboxylic acid reagent1->product1 reagent2 1. Thionyl Chloride (SOCl₂) 2. Ammonium Hydroxide (NH₄OH) product1->reagent2 product2 This compound (Final Product) reagent2->product2

Caption: Overall two-step synthesis from starting material to final product.

Mechanistic Insights

Step 1: Chlorination of the Pyrazine Ring

The conversion of a hydroxypyrazine to a chloropyrazine is a critical step that leverages the reactivity of phosphorus oxychloride. The hydroxyl group is a poor leaving group, and direct displacement by a chloride ion is not feasible. POCl₃ serves to convert the hydroxyl into an excellent leaving group, a dichlorophosphate ester.

G 5-Hydroxypyrazine-2-COOH 5-Hydroxypyrazine-2-COOH Dichlorophosphate Ester Intermediate Dichlorophosphate Ester Intermediate 5-Hydroxypyrazine-2-COOH->Dichlorophosphate Ester Intermediate  + POCl₃  - HCl Acylium Ion Intermediate Acylium Ion Intermediate Dichlorophosphate Ester Intermediate->Acylium Ion Intermediate  Chloride Attack (Cl⁻) 5-Chloropyrazine-2-COOH 5-Chloropyrazine-2-COOH Acylium Ion Intermediate->5-Chloropyrazine-2-COOH  Rearomatization

Caption: Simplified mechanism for the chlorination of 5-hydroxypyrazine.

Expert Commentary: The reaction is often catalyzed by a small amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻), which is a more potent activating agent for the hydroxyl group, facilitating the formation of the reactive ester intermediate and accelerating the reaction rate.

Step 2: Amidation via Acyl Chloride Formation

Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable as it results in a simple acid-base reaction to form the ammonium carboxylate salt.[2] To drive the reaction, the carboxylic acid must be activated. A common and highly effective method is the conversion to an acyl chloride using thionyl chloride (SOCl₂).

G 5-Chloropyrazine-2-COOH 5-Chloropyrazine-2-COOH Acyl Chloride Intermediate Acyl Chloride Intermediate 5-Chloropyrazine-2-COOH->Acyl Chloride Intermediate  + SOCl₂  - SO₂  - HCl Tetrahedral Intermediate Tetrahedral Intermediate Acyl Chloride Intermediate->Tetrahedral Intermediate  + NH₃ This compound This compound Tetrahedral Intermediate->this compound  - HCl

Caption: Mechanism of amidation proceeding through an acyl chloride intermediate.

Expert Commentary: The reaction with SOCl₂ produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion according to Le Châtelier's principle. The subsequent addition of the acyl chloride to an excess of aqueous ammonia ensures both the nucleophilic attack and the neutralization of the HCl byproduct generated in the final step.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory. Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water; handle with extreme caution.

Protocol A: Synthesis of 5-Chloropyrazine-2-carboxylic acid
ParameterValueNotes
Starting Material 5-hydroxypyrazine-2-carboxylic acid14.0 g (0.10 mol)
Reagent 1 Phosphorus oxychloride (POCl₃)60 mL (0.65 mol)
Catalyst N,N-Dimethylformamide (DMF)0.5 mL
Reaction Temperature 110 °C (Reflux)Oil bath for temperature control
Reaction Time 3 hoursMonitor by TLC
Expected Yield 80-90%After purification

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), a thermometer, and a magnetic stirrer, add 5-hydroxypyrazine-2-carboxylic acid (14.0 g, 0.10 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (60 mL) to the flask, followed by the catalytic amount of DMF (0.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) using an oil bath. Maintain the reflux with stirring for 3 hours. The reaction progress can be monitored by taking small aliquots, carefully quenching them in ice water, and analyzing by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).

  • Work-up (Quenching): After cooling the reaction mixture to room temperature, slowly and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield 5-chloropyrazine-2-carboxylic acid as a pale yellow to off-white solid.

Protocol B: Synthesis of this compound
ParameterValueNotes
Starting Material 5-chloropyrazine-2-carboxylic acid15.8 g (0.10 mol)
Reagent 1 Thionyl chloride (SOCl₂)22 mL (0.30 mol)
Solvent Toluene50 mL
Reagent 2 Ammonium Hydroxide (28-30%)~100 mL
Reaction Temperature 80 °C (Step 1); 0-10 °C (Step 2)
Reaction Time 2 hours (Step 1); 1 hour (Step 2)
Expected Yield 85-95%After purification

Procedure:

  • Acyl Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloropyrazine-2-carboxylic acid (15.8 g, 0.10 mol) in toluene (50 mL).

  • Reagent Addition: Carefully add thionyl chloride (22 mL, 0.30 mol) to the suspension.

  • Reaction: Heat the mixture to 80 °C for 2 hours. The solid will gradually dissolve as the acyl chloride is formed. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Solvent Removal: Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 5-chloropyrazine-2-carbonyl chloride as an oil or low-melting solid.

  • Amidation: Cool a beaker containing 100 mL of concentrated ammonium hydroxide (28-30%) in an ice bath.

  • Addition: Add the crude acyl chloride dropwise to the cold, stirred ammonium hydroxide solution. A solid will precipitate immediately. Control the addition rate to keep the temperature below 10 °C.

  • Isolation: Stir the resulting slurry in the ice bath for 1 hour. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to yield this compound as a white to off-white solid.

References

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]
  • Doležal, M., et al. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Karmas, G. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. [Link]
  • Google Patents. (n.d.).
  • Khan Academy. (n.d.).
  • Shi, W., et al. (2014). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Medicinal Chemistry Research. [Link]
  • Titova, Y., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications.

Sources

Application Note: A Validated Protocol for the Synthesis of N-benzyl-5-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-validated protocol for the synthesis of N-benzyl-5-chloropyrazine-2-carboxamide, a key scaffold in medicinal chemistry research. The described methodology is a robust two-step, one-pot procedure involving the initial activation of 5-chloropyrazine-2-carboxylic acid to its corresponding acyl chloride, followed by amidation with benzylamine. This guide is structured to provide researchers not only with a step-by-step experimental procedure but also with the underlying chemical principles, safety considerations, and expected outcomes. The protocol is designed for reproducibility and scalability, making it suitable for professionals in academic research and industrial drug development.

Introduction and Scientific Rationale

Pyrazine carboxamides are a class of heterocyclic compounds of significant interest in pharmaceutical sciences, with prominent members like Pyrazinamide being a first-line treatment for tuberculosis.[1] The N-benzyl substituted analogues, specifically N-benzyl-5-chloropyrazine-2-carboxamide, have been investigated for a range of biological activities, including antimycobacterial and antifungal properties.[2][3] The synthesis of such amides is a cornerstone reaction in medicinal chemistry, typically achieved by forming an amide bond between a carboxylic acid and an amine.[4]

Direct condensation of a carboxylic acid and an amine is generally unfavorable as it results in a non-reactive ammonium carboxylate salt.[5][6] Therefore, activation of the carboxylic acid is necessary. The most common and efficient method is the conversion of the carboxylic acid to a highly reactive acyl chloride.[7] This protocol utilizes thionyl chloride (SOCl₂) for this activation step. The key to this transformation is the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[5][8] The subsequent nucleophilic attack by the amine on the activated carbonyl carbon proceeds efficiently to form the stable amide bond.

This document presents a comprehensive protocol that has been synthesized from established literature methods to ensure high yield and purity of the final product.[2]

Materials and Safety

Reagent and Solvent Data

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.

Reagent/SolventFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
5-Chloropyrazine-2-carboxylic acidC₅H₃ClN₂O₂158.5436070-80-1Sigma-AldrichIrritant.[9][10]
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Sigma-AldrichCorrosive, reacts violently with water.
BenzylamineC₇H₉N107.15100-46-9Sigma-AldrichCorrosive, flammable.[11][12][13]
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Fisher ScientificFlammable, corrosive. Used as an acid scavenger.
Toluene, AnhydrousC₇H₈92.14108-88-3Sigma-AldrichFlammable, irritant. Use dry.
Acetone, AnhydrousC₃H₆O58.0867-64-1Sigma-AldrichFlammable. Use dry.
Ethyl AcetateC₄H₈O₂88.11141-78-6VWRFor chromatography.
HexaneC₆H₁₄86.18110-54-3VWRFor chromatography.
Critical Safety Considerations

This protocol involves hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile or neoprene) are required.[12]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle with extreme care in a dry environment and use a syringe or cannula for transfers. Any glassware must be thoroughly dried before use. Quench excess SOCl₂ cautiously with a base solution (e.g., NaOH) under controlled conditions.

  • Benzylamine: Corrosive and can cause severe skin burns and eye damage.[14] It is also flammable. Avoid inhalation of vapors.[11][13]

  • 5-Chloropyrazine-2-carboxylic acid: May cause skin, eye, and respiratory irritation.[9][10] Avoid generating dust.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Experimental Protocol

This protocol is designed for a 0.5 mmol scale synthesis, as described in related literature.[2]

Step 1: Formation of 5-Chloropyrazine-2-carbonyl chloride

The first step is the activation of the carboxylic acid. The reaction progress is visually indicated by the cessation of gas (HCl, SO₂) evolution.

  • Setup: Add 5-chloropyrazine-2-carboxylic acid (79.3 mg, 0.5 mmol) to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

  • Reagent Addition: In the fume hood, carefully add thionyl chloride (55 µL, 0.75 mmol, 1.5 equivalents) to the suspension.

  • Reaction: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approximately 110°C) for 1 hour. The solution should become clear.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal, add another 10 mL of dry toluene and evaporate again. The resulting crude acyl chloride is a solid residue.

Step 2: Amide Formation with Benzylamine

This step involves the nucleophilic acyl substitution reaction. The addition of triethylamine is crucial to neutralize the HCl byproduct.

  • Acyl Chloride Preparation: Dissolve the crude 5-chloropyrazine-2-carbonyl chloride from Step 1 in 20 mL of anhydrous acetone.

  • Amine Preparation: In a separate 50 mL flask, prepare a solution of benzylamine (55 µL, 0.5 mmol) and triethylamine (70 µL, 0.5 mmol) in 10 mL of anhydrous acetone.

  • Reaction: While stirring the amine solution at room temperature, add the acyl chloride solution dropwise over 5-10 minutes.

  • Stirring: Continue to stir the reaction mixture at room temperature for 1 hour. A precipitate (triethylamine hydrochloride) will form.

Step 3: Work-up and Purification
  • Evaporation: Remove the solvent from the reaction mixture using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL) in a separatory funnel.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient elution of hexane/ethyl acetate to afford the pure N-benzyl-5-chloropyrazine-2-carboxamide.

Step 4: Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Yield: The expected yield is typically high, around 81% or greater.[2]

  • Appearance: White crystalline solid.[2]

  • Melting Point: 101.9–103.1 °C.[2]

  • Spectroscopic Analysis: Confirm the structure using ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The expected spectral data are well-documented.[2]

AnalysisExpected Result[2]
¹H-NMR (CDCl₃)δ 9.21 (s, 1H), 8.49 (s, 1H), 7.98 (bs, 1H, NH), 7.40–7.26 (m, 5H, Ar-H), 4.67 (d, 2H, NCH₂)
¹³C-NMR (CDCl₃)δ 162.0, 152.1, 144.0, 142.6, 142.4, 137.5, 128.8, 127.8, 127.7, 43.5
IR (cm⁻¹)3384 (N-H stretch), 1660 (C=O amide I band)

Mechanistic and Workflow Diagrams

Visual representations of the chemical transformation and experimental process aid in understanding and execution.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution pathway.

reaction_mechanism reactant1 5-Chloropyrazine- 2-carboxylic acid intermediate 5-Chloropyrazine- 2-carbonyl chloride (Acyl Chloride Intermediate) reactant1->intermediate Step 1: Activation reactant2 Thionyl Chloride (SOCl₂) reactant2->intermediate reactant3 Benzylamine product N-benzyl-5-chloropyrazine- 2-carboxamide reactant3->product intermediate->product Step 2: Amidation byproduct1 SO₂ + HCl (gas) intermediate->byproduct1 byproduct2 Triethylamine HCl Salt product->byproduct2

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Workflow

This diagram outlines the logical flow of the laboratory procedure.

experimental_workflow arrow arrow start Start: Assemble Dry Glassware step1 Step 1: Acyl Chloride Formation - Add 5-CPCA & Toluene - Add SOCl₂ - Reflux for 1h start->step1 step2 Solvent Removal - Evaporate Toluene & excess SOCl₂ step1->step2 step3 Step 2: Amidation - Dissolve residue in Acetone - Add to Benzylamine/TEA solution - Stir for 1h step2->step3 step4 Work-up - Evaporate Acetone - Liquid-Liquid Extraction step3->step4 step5 Purification - Dry organic layer - Concentrate - Flash Column Chromatography step4->step5 end Final Product: Characterization (NMR, IR, MP) step5->end

Sources

Application Notes & Protocols: Comprehensive Characterization of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of 5-Chloropyrazine-2-carboxamide, a key intermediate and potential impurity in the synthesis of various pharmaceuticals. Recognizing the criticality of this compound in drug development and quality control, we present a suite of robust analytical methods. This document moves beyond mere procedural lists, offering insights into the causality behind methodological choices. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques (MS, NMR, FTIR, UV-Vis) are detailed. Furthermore, we establish a framework for method validation based on authoritative ICH guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

This compound is a heterocyclic amide whose structural motif is of significant interest in medicinal chemistry. It serves as a crucial building block and can be a process-related impurity in the synthesis of antiviral agents like Favipiravir.[1] Its presence, identity, and purity must be unequivocally established to ensure the safety, efficacy, and quality of any associated Active Pharmaceutical Ingredient (API). A failure to do so can have profound implications for downstream processes and patient safety.

This document outlines an integrated analytical workflow designed for researchers, quality control analysts, and drug development professionals. The methodologies are selected to provide orthogonal data, ensuring a complete and verifiable characterization of the molecule's identity, purity, and structural integrity.

Foundational Physicochemical Properties

A thorough understanding of the analyte's basic properties is the cornerstone of effective analytical method development. These parameters dictate choices in solvent selection, chromatographic conditions, and sample preparation.

PropertyDataSource
Chemical Structure Chemical Structure of this compound(Self-generated)
Molecular Formula C₅H₄ClN₃O[2]
Molecular Weight 157.56 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point ~149 °C (decomposes)[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in water.[5]

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The following workflow provides a logical progression from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Purity & Quantification cluster_2 Identity & Structural Confirmation cluster_3 Final Assessment Prep Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile, DMSO) HPLC HPLC-UV (Purity, Assay, Impurity Profiling) Prep->HPLC Primary Analysis GC GC-MS (Volatile Impurities, Residual Solvents) Prep->GC Orthogonal Check MS Mass Spectrometry (Molecular Weight Confirmation) Prep->MS Direct Infusion NMR NMR (¹H, ¹³C) (Definitive Structure) Prep->NMR FTIR FTIR (Functional Group ID) Prep->FTIR HPLC->MS Hyphenation (LC-MS) Report Certificate of Analysis (CoA) (Compile & Verify Data) HPLC->Report GC->Report MS->Report NMR->Report FTIR->Report

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods: Separation and Quantification

Chromatography is the primary tool for assessing the purity of this compound and quantifying it against a reference standard. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Expertise & Causality:

  • Column Choice: An Inertsil ODS-3 C18 column is selected due to its proven robustness and excellent peak shape for heterocyclic compounds.[6] The C18 stationary phase provides sufficient hydrophobicity to retain the moderately polar this compound.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or acetate buffer) is crucial to control the ionization state of the molecule and ensure reproducible retention times.[7][8] A pH of ~3.0 is often chosen for similar compounds to suppress the basicity of the pyrazine nitrogens and ensure sharp peaks.[6][7] Acetonitrile is used as the organic modifier due to its low UV cutoff and efficient elution strength.

  • Detection: The pyrazine ring contains a chromophore, making UV detection highly effective. Wavelengths around 222-227 nm are commonly used for detecting favipiravir and its impurities, providing high sensitivity.[6][7]

Protocol: HPLC-UV for Purity and Assay

  • System Preparation:

    • HPLC System: Agilent 1260 or equivalent with a UV/Vis or Diode Array Detector (DAD).

    • Column: Inertsil ODS-3 C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[6]

    • Mobile Phase A: 50 mM Sodium Acetate, pH adjusted to 3.0 with glacial acetic acid.[6]

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Isocratic Elution: 85:15 (v/v) Mobile Phase A:B.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 227 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50). This yields a 100 µg/mL stock.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis & Data Interpretation:

    • Inject the standard and sample solutions.

    • Determine the retention time and peak area of this compound.

    • Calculate purity using the area percent method. For assay, compare the peak area of the sample to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and semi-volatile compounds.[9] The sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. This technique is particularly useful for identifying volatile impurities or residual solvents.

Expertise & Causality:

  • Applicability: While HPLC is the primary technique, GC-MS serves as an excellent orthogonal method. Pyrazines are generally amenable to GC analysis.[10][11] It is particularly valuable for detecting impurities that may not be UV-active or may co-elute in the HPLC system.

  • Column Choice: A mid-polarity column, such as a DB-624 or ZB-WAXplus, is recommended for separating polar heterocyclic compounds and providing good peak shapes.[9]

  • Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) data, allowing for confident identification of unknown peaks by library matching (e.g., NIST database).

Protocol: GC-MS for Volatile Impurity Screening

  • System Preparation:

    • GC-MS System: Agilent GC with 5977 MS or equivalent.

    • Column: Agilent DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial 60 °C for 2 min, ramp at 20 °C/min to 240 °C, hold for 5 min.[11]

    • MS Transfer Line: 250 °C.[11]

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-400 amu.[11]

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Methanol or Dichloromethane.

  • Analysis & Data Interpretation:

    • Inject 1 µL of the sample solution.

    • Identify the main peak corresponding to this compound.

    • Search any additional peaks against the NIST mass spectral library to tentatively identify volatile impurities.

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming identity beyond any doubt.

LC_MS_System MobilePhase Mobile Phase (Solvent Reservoir) Pump HPLC Pump (High Pressure) MobilePhase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column HPLC Column (Separation) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Data Data System (Chromatogram & Spectra) MS->Data

Caption: Schematic of a typical LC-MS system for hyphenated analysis.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

Protocol: ESI-MS Confirmation

  • System: A Quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Method: The compound can be analyzed via direct infusion or, more commonly, as the effluent from an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in Methanol or Acetonitrile.

  • Data Interpretation:

    • In positive ion mode (ESI+), expect to observe the protonated molecule [M+H]⁺ at m/z 158.5.

    • The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible in the molecular ion cluster (m/z 158.5 and 160.5). This is a definitive indicator of the presence of chlorine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C) within a molecule. It reveals the chemical environment, connectivity, and number of each type of proton and carbon.

Protocol: ¹H and ¹³C NMR

  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Interpretation (Expected Signals in DMSO-d₆):

    • ¹H NMR: Expect two distinct signals in the aromatic region (typically >8.0 ppm) corresponding to the two protons on the pyrazine ring.[12] A broad singlet or two separate signals for the -NH₂ protons of the carboxamide group will also be present.

    • ¹³C NMR: Expect five distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm).[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.[13]

Protocol: FTIR-ATR

  • System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Interpretation (Expected Characteristic Peaks):

    • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂).[14]

    • C=O Stretching (Amide I): A strong, sharp absorption band around 1700-1650 cm⁻¹.[15]

    • N-H Bending (Amide II): A band around 1650-1590 cm⁻¹.

    • Aromatic C=N and C=C Stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrazine ring.[14]

Trustworthiness: A Foundation in Method Validation

To ensure that the analytical methods described are reliable, accurate, and fit for purpose, they must be validated. Validation is the process of providing documented evidence that a method does what it is intended to do.[16] All validation experiments should be conducted according to the principles outlined in the ICH Q2(R1) guideline.[17][18][19]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated using forced degradation studies.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[8]

  • Accuracy: The closeness of test results to the true value. Determined by applying the method to a sample with a known concentration (e.g., a spiked placebo).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

The analytical characterization of this compound requires a systematic and multi-technique approach. The combination of high-resolution chromatography for purity assessment and a suite of spectroscopic methods for structural confirmation provides a comprehensive and verifiable data package. By grounding these protocols in sound scientific principles and adhering to internationally recognized validation standards like ICH Q2(R1), researchers and developers can ensure the highest level of scientific integrity and confidence in their results.

References

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  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf[16]
  • Jain, D., et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Molecules, 27(15), 4983. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370631/[8]
  • Joseph, L., et al. (2018). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. ResearchGate. URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-5-chloro-N-2-fluorophenylpyrazine-2-carboxamide_fig1_323861234[13]
  • Ali, S., et al. (2021). Development and validation of stability indicating HPLC method for favipiravir used in the treatment of the Covid-19 disease. DergiPark. URL: https://dergipark.org.tr/en/download/article-file/1733611[20]
  • Reddy, B. et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. Impactfactor. URL: https://www.impactfactor.org/storage/journals/articles/July-2024/1720172825.pdf[5]
  • ChemicalBook. (n.d.). 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/88625-24-5_1HNMR.htm
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  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-analytical-techniques-for-pyrazine-based-pharmaceutical-impurities
  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. URL: https://www.researchgate.
  • Krátký, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15008-15027. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270059/[1]
  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(9), 1483. URL: https://www.mdpi.com/1420-3049/22/9/1483[12]
  • Paterová, P., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1583. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7179427/[22]
  • Ghammamy, S., et al. (2017). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Rev. Roum. Chim., 62(1), 25-30. URL: https://revroum.lew.ro/wp-content/uploads/2017/01/Art%204.pdf[14]
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Application Notes and Protocols: Comprehensive ¹H and ¹³C NMR Analysis of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloropyrazine-2-carboxamide is a key heterocyclic compound, serving as a vital building block in the synthesis of pharmaceuticals and agrochemicals. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution. This document provides a detailed guide for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several NMR-active nuclei: protons (¹H) and carbons (¹³C). The pyrazine ring is a diasine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The substituents, a chlorine atom at position 5 and a carboxamide group at position 2, significantly influence the electronic environment of the ring protons and carbons, leading to characteristic chemical shifts in the NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the scarcity of publicly available, fully assigned experimental NMR data for this compound, the following spectral predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds reported in the literature. These predictions provide a robust framework for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-39.10 - 9.30Doublet~1.5Deshielded by the adjacent nitrogen (N-4) and the carboxamide group. Coupled to H-6.
H-68.70 - 8.90Doublet~1.5Deshielded by the adjacent nitrogen (N-1) and the chlorine atom. Coupled to H-3.
-NH₂ (amide)8.10 - 8.40 (and 7.80 - 8.10)Two Broad Singlets-The two amide protons are diastereotopic due to restricted rotation around the C-N bond, appearing as two separate, broad signals. Their chemical shift is solvent and concentration-dependent.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (carboxamide)162.0 - 165.0The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.
C-2143.0 - 145.0Attached to the electron-withdrawing carboxamide group and adjacent to N-1.
C-3142.0 - 144.0Deshielded by the adjacent nitrogen atom (N-4).
C-5151.0 - 153.0Attached to the electronegative chlorine atom, leading to significant deshielding.
C-6141.0 - 143.0Deshielded by the adjacent nitrogen atom (N-1).

Experimental Protocols

This section outlines a detailed, self-validating protocol for the preparation of a this compound sample and the subsequent acquisition of high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interfering signals from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for many polar organic compounds and its relatively simple residual solvent signals.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) is common practice.

II. NMR Instrument Setup and Data Acquisition

The following parameters are provided for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments of different field strengths.

  • Instrument Preparation: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp, symmetrical peaks and resolving fine coupling patterns.

  • Pulse Program: A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm to encompass all expected proton signals.

  • Acquisition Time: 2-4 seconds. A longer acquisition time provides better resolution.

  • Relaxation Delay (d1): 1-2 seconds. This allows for the relaxation of the protons back to their equilibrium state before the next pulse.

  • Number of Scans: 16-64 scans, depending on the sample concentration. A higher number of scans increases the signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A proton-decoupled one-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon, simplifying interpretation.

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. Carbon nuclei, particularly quaternary carbons, can have long relaxation times. A longer delay ensures quantitative signal intensities.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

  • Phasing: Manually or automatically phase correct the resulting spectra to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shift of each peak in both spectra. For the ¹H spectrum, also determine the multiplicity and coupling constants.

Data Interpretation: A Deeper Dive

The interpretation of the NMR spectra hinges on understanding the influence of the molecular structure on the chemical shifts and coupling constants.

¹H NMR Spectrum Analysis
  • Chemical Shifts (δ): The two protons on the pyrazine ring (H-3 and H-6) are in the aromatic region, typically downfield (higher ppm) due to the ring current effect. The presence of two electronegative nitrogen atoms in the ring further deshields these protons. The electron-withdrawing nature of the chlorine and carboxamide substituents also contributes to this downfield shift. H-3 is expected to be the most downfield proton due to the deshielding effects of the adjacent N-4 and the C-2 carboxamide group.

  • Spin-Spin Coupling: H-3 and H-6 are expected to show a small four-bond coupling (⁴J), appearing as doublets with a coupling constant of approximately 1.5 Hz. This is a characteristic feature of 2,5-disubstituted pyrazines.

  • Amide Protons (-NH₂): The two protons of the primary amide are often observed as two distinct, broad singlets. This is due to the partial double bond character of the C-N amide bond, which restricts rotation and makes the two protons chemically inequivalent (diastereotopic). Their chemical shifts are sensitive to solvent, temperature, and concentration due to hydrogen bonding.

¹³C NMR Spectrum Analysis
  • Chemical Shifts (δ): The carbon atoms in the pyrazine ring appear in the aromatic region of the ¹³C NMR spectrum. The C-5 carbon, directly attached to the electronegative chlorine atom, is expected to be the most downfield of the ring carbons. The C-2 carbon, bonded to the carboxamide group, will also be significantly deshielded. The carbonyl carbon (C=O) of the carboxamide group will be the most downfield signal in the entire spectrum, typically above 160 ppm.

Visualizing the Workflow and Structural Relationships

To aid in understanding the experimental and analytical process, the following diagrams illustrate the key workflows and the structural relationships within the this compound molecule.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock and Shim transfer->lock h1_acq Acquire 1H Spectrum lock->h1_acq c13_acq Acquire 13C Spectrum lock->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase ref Reference Spectra phase->ref integrate Integrate (1H) & Peak Pick ref->integrate assign Assign Signals integrate->assign report report assign->report Final Report

Caption: Workflow for NMR spectral analysis of this compound.

Caption: Structural relationships and key NMR interactions in this compound.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols and understanding the principles of spectral interpretation outlined herein, researchers can confidently elucidate and verify the structure of this important molecule. The provided predicted spectral data serves as a valuable reference for the analysis of experimentally obtained spectra, ensuring accuracy and reliability in research and development settings.

References

  • Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13032-13051. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Quantitative Analysis of 5-Chloropyrazine-2-carboxamide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 5-Chloropyrazine-2-carboxamide in plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key heterocyclic building block in the synthesis of various bioactive molecules and pharmaceuticals, including antimycobacterial agents.[1][2] Accurate quantification in biological matrices is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides a comprehensive methodology, from sample preparation to data analysis, grounded in established bioanalytical principles to ensure accuracy, precision, and reliability in research and drug development settings.

Introduction and Scientific Background

This compound is a derivative of pyrazinamide, an important antitubercular drug.[1] Its structural modifications often lead to compounds with significant activity against various strains of mycobacteria, including those resistant to standard therapies.[1] The development and validation of sensitive and specific analytical methods are paramount for evaluating the efficacy and safety of new drug candidates derived from this scaffold. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and wide applicability.[3][4] This protocol is designed to be a self-validating system, incorporating principles from regulatory guidelines to ensure the trustworthiness of the generated data.[5][6]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₅H₄ClN₃O-
Molecular Weight 157.56 g/mol Derived from Formula
Appearance White to light yellow powder[2]
Structure -
Lipophilicity (logP) Lipophilicity is a key factor in determining extraction efficiency and chromatographic retention. While the exact logP for this specific compound is not readily published, related N-phenyl derivatives show that lipophilicity is crucial for biological activity, suggesting it is a moderately lipophilic small molecule.[1]-

Principle of the LC-MS/MS Method

This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The principle involves three key stages:

  • Liquid Chromatography (LC): A reversed-phase C18 column separates this compound from endogenous matrix components based on its polarity.

  • Ionization: The analyte is ionized using Electrospray Ionization (ESI) in positive mode, generating a protonated molecular ion, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS):

    • Q1 (First Quadrupole): Selects and isolates the specific precursor ion ([M+H]⁺) of the analyte.

    • Q2 (Collision Cell): The precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Selects a specific, stable fragment ion (product ion) for detection.

This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and ensuring accurate quantification.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-¹³C,¹⁵N₂) is highly recommended. If unavailable, a structurally similar analog with close chromatographic retention and similar ionization efficiency can be used.[7]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic acid (FA), ≥99%; Ultrapure water.

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 1.5 mL polypropylene tubes.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Stock Solutions (Analyte & IS) P2 Create Calibration Curve (CC) & Quality Control (QC) Samples P1->P2 P3 Aliquot Plasma Samples (Unknowns, CC, QC) P2->P3 E1 Add Internal Standard (IS) to all samples P3->E1 E2 Perform Protein Precipitation (e.g., with Acetonitrile) E1->E2 E3 Vortex & Centrifuge E2->E3 E4 Transfer Supernatant E3->E4 A1 Inject sample onto LC-MS/MS system E4->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 MS Detection (ESI+, MRM Mode) A2->A3 D1 Integrate Chromatographic Peaks (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (Linear Regression) D2->D3 D4 Quantify Unknown Samples D3->D4

Caption: Overall workflow for the quantitative analysis of this compound.

Step-by-Step Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

  • Prepare Stock Solutions: Accurately weigh and dissolve the this compound reference standard and the Internal Standard in methanol to create 1 mg/mL stock solutions.

  • Prepare Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls (QCs).

  • Spike Standards: Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the appropriate working solutions into blank plasma (typically 5-10% of the final volume).

  • Sample Aliquoting: Label 1.5 mL polypropylene tubes. Pipette 100 µL of each standard, QC, and unknown sample into the corresponding tubes.

  • Add Internal Standard: To each tube, add 25 µL of the IS working solution. This step is critical as the IS corrects for variability in sample preparation and instrument response.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to denature proteins and ensures the analyte remains protonated.

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

Causality: The following parameters are starting points and must be optimized for the specific instrument used. The choice of a C18 column is based on the expected moderate lipophilicity of the analyte. The mobile phase composition with formic acid is chosen to promote good peak shape and efficient positive ionization.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table Below

LC Gradient Table:

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometry (MS) Conditions

The MS parameters must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions and Fragmentation

The molecular ion ([M+H]⁺) for this compound (C₅H₄ClN₃O) is m/z 158.0 for the ³⁵Cl isotope. The fragmentation pattern of pyrazine compounds often involves the loss of small, neutral molecules from the ring or substituents.[8][9][10] A primary fragmentation pathway for this molecule is the loss of the carboxamide group.

G cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision Cell (CID) cluster_Q3 Q3: Product Ion Scan P [M+H]⁺ m/z 158.0 F Fragmentation P->F Collision with Argon Prod1 Product Ion 1 (Quantifier) m/z 114.0 [M+H-CONH₂]⁺ F->Prod1 Prod2 Product Ion 2 (Qualifier) m/z 87.0 F->Prod2

Caption: Proposed MRM fragmentation pathway for this compound.

Optimized MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Collision Energy (eV) Purpose
This compound 158.0 114.0 100 22 Quantifier
This compound 158.0 87.0 100 28 Qualifier

| Internal Standard (IS) | e.g., 162.0 | e.g., 118.0 | 100 | 22 | - |

Note: Collision energies are instrument-dependent and require optimization.

Method Validation and Data Analysis

To ensure the reliability of the results, the method should be validated according to regulatory guidelines such as those from the FDA or EMA.[5][6]

Key Validation Parameters
  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no significant endogenous interferences are present at the retention time of the analyte and IS.[5][11]

  • Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Analyze QC samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=5) over at least three separate runs.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[7]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The CV of the IS-normalized matrix factor across different matrix lots should not be greater than 15%.[7]

  • Recovery: The extraction efficiency should be consistent and reproducible, although no strict acceptance criteria are usually applied.[7]

  • Stability: The stability of the analyte must be evaluated under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of this compound in plasma by LC-MS/MS. The detailed steps for sample preparation, optimized instrument parameters, and adherence to validation principles ensure the generation of high-quality, reliable, and reproducible data essential for drug development and research applications.

References

  • Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. (n.d.). AAPSJ.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC - NIH.
  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency (EMA).
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate.
  • Mass spectra of tentatively identified pyrazine products. (n.d.). ResearchGate.
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. (2013, December 2). PMC - NIH.
  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... (n.d.). ResearchGate.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). International Journal of Materials and Chemistry.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (2015, August 26). ResearchGate.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI.
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (2005, January 1). Bentham Science Publishers.
  • The Application of LC-MS in Pharmaceutical Analysis. (n.d.). MDPI.
  • Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). (n.d.). ResearchGate.
  • Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing).
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate.
  • Application of LC-MS to the analysis of new radiopharmaceuticals. (n.d.). PubMed - NIH.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive application note provides a detailed protocol for the purification of 5-Chloropyrazine-2-carboxamide using High-Performance Liquid Chromatography (HPLC). The methodology is grounded in the principles of reversed-phase chromatography, leveraging established methods for the structurally analogous compound, pyrazinamide. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into method development, a step-by-step purification protocol, and the scientific rationale underpinning the experimental choices.

Introduction: The Significance of Purifying this compound

This compound is a vital heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in molecules with diverse biological activities, including potential antimycobacterial properties[1][2]. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of pharmaceutical compounds. Its high resolution and sensitivity make it an ideal choice for ensuring the purity of critical intermediates like this compound. This application note outlines a robust HPLC method for the purification of this compound, with a focus on reversed-phase chromatography, a technique well-suited for moderately polar compounds.

Method Development: A Scientifically Grounded Approach

The development of a successful HPLC purification method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography. For this compound, a moderately polar aromatic amide, reversed-phase HPLC is the most logical starting point. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Rationale for Reversed-Phase HPLC

Reversed-phase chromatography separates molecules based on their hydrophobicity. While this compound possesses polar functional groups (carboxamide and pyrazine nitrogens), the pyrazine ring and the chlorine substituent provide sufficient hydrophobicity for retention on a non-polar stationary phase like C8 or C18. Established methods for the closely related and more polar compound, pyrazinamide, have demonstrated excellent results using reversed-phase HPLC, making it a highly reliable approach for its chlorinated analog[3][4][5].

Selecting the Stationary Phase: C8 vs. C18

The choice between a C8 and a C18 stationary phase depends on the desired retention and selectivity.

  • C18 (Octadecylsilane): Offers higher hydrophobicity and generally provides greater retention for non-polar and moderately polar compounds. This can be advantageous for separating the target compound from more polar impurities.

  • C8 (Octylsilane): Is less hydrophobic than C18, resulting in shorter retention times for many compounds. This can be beneficial for faster analysis and for compounds that are too strongly retained on a C18 column.

For this compound, both C8 and C18 columns are viable options. A C8 column may provide a good balance of retention and analysis time, as demonstrated in a validated method for pyrazinamide[3].

Crafting the Mobile Phase: The Key to Resolution

The mobile phase in reversed-phase HPLC typically consists of an aqueous component (water or a buffer) and an organic modifier (commonly acetonitrile or methanol).

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. Methanol is a suitable alternative and can offer different selectivity.

  • Aqueous Component and pH Control: The use of a buffer is crucial for ensuring reproducible retention times, especially for compounds with ionizable functional groups. For this compound, which is a weak base, controlling the pH of the mobile phase can influence its retention behavior. A slightly acidic pH, such as that provided by a phosphate or acetate buffer, is often employed to ensure the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. A phosphate buffer at pH 4.4 has been successfully used for pyrazinamide analysis[3].

Detection Wavelength: Maximizing Sensitivity

The pyrazine ring in this compound contains a chromophore that absorbs UV light. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. The UV absorption spectrum of pyrazine and its derivatives typically shows strong absorbance in the range of 260-280 nm[6]. For pyrazinamide, a detection wavelength of 269 nm has been shown to be effective[3]. Therefore, a wavelength in this region is recommended for the detection of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude sample.

Materials and Instrumentation
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

  • Column: A reversed-phase C8 column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Buffer Reagents: Potassium dihydrogen phosphate and phosphoric acid (or other suitable buffer reagents).

  • Sample: Crude this compound.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer in water. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Sample Solution: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or methanol) to a concentration of approximately 10 mg/mL. The sample should be fully dissolved and filtered through a 0.45 µm syringe filter before injection.

HPLC Purification Workflow

Figure 1: HPLC Purification Workflow for this compound.

Chromatographic Conditions
ParameterValueRationale
Column Reversed-phase C8 (e.g., 10 mm x 250 mm, 5 µm)Good balance of retention and analysis time for moderately polar compounds.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 4.5Buffered aqueous phase for reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 20% to 80% B over 30 minutesA broad gradient to ensure elution of the target compound and separation from impurities.
Flow Rate 5.0 mL/min (for a 10 mm ID column)Adjust according to column dimensions.
Detection Wavelength 269 nmNear the absorbance maximum for pyrazine derivatives[3].
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)To be optimized based on the specific column and system.
Column Temperature AmbientCan be controlled (e.g., 30 °C) for improved reproducibility.
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization or Extraction: The remaining aqueous solution can be lyophilized to obtain the solid product. Alternatively, the product can be extracted into an organic solvent, dried, and the solvent evaporated.

Expected Results and Data Presentation

The described method is expected to yield this compound with a purity of >98%. The retention time will depend on the exact system and column used but is anticipated to be within the gradient portion of the run.

AnalyteExpected Retention Time (min)Purity by Analytical HPLC (%)
Impurity 1 (more polar) < 10-
This compound 15 - 25> 98%
Impurity 2 (less polar) > 25-

Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that show poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative[7][8]. HILIC utilizes a polar stationary phase (e.g., silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of water. In HILIC, polar analytes are retained through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.

While reversed-phase HPLC is the primary recommendation for this compound, HILIC could be explored if separation from very polar impurities proves challenging.

Conclusion

This application note provides a comprehensive and scientifically justified protocol for the HPLC purification of this compound. By leveraging established methods for the structurally similar compound pyrazinamide and adhering to fundamental chromatographic principles, this guide offers a robust starting point for researchers and scientists in the pharmaceutical industry. The detailed step-by-step protocol, coupled with the rationale behind each experimental choice, empowers users to successfully purify this important chemical intermediate to a high degree of purity, ensuring the quality and integrity of their subsequent research and development activities.

References

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. (n.d.). PharmaTutor.
  • High-Performance Liquid Chromatographic Determination of Pyrazinamide In Human Plasma, Bronchoalveolar Lavage Fluid, and Alveolar Cells. (n.d.). Journal of Liquid Chromatography & Related Technologies.
  • Samir, A., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
  • Gunasekaran, S., et al. (2012). Estimation of Pyrazinamide, Isoniazid and Rifampicin in Pharmaceutical Formulations by High Performance Liquid Chromatography Method. Asian Journal of Chemistry.
  • Unsalan, S., et al. (2014). Simultaneous Determination of Isoniazid, Pyrazinamide and Rifampin in Human Plasma by High-performance Liquid Chromatography and UV Detection. Iranian Journal of Pharmaceutical Research.
  • Santikasari, C., et al. (2022). Identification and Assay of Isoniazid and Pyrazinamide in Fixed-Dose Dispersible Tablets Containing Rifampicin Using High-Performance Liquid Chromatography. Jurnal Riset Sains dan Kimia Terapan.
  • Hydrophilic Interaction Chromatography. (n.d.). LCGC International.
  • McCalley, D. V. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Journal of Chromatography A.
  • Hydrophilic Interaction Liquid Chromatography (Hilic). (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules.
  • Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. (n.d.). Montana State University.
  • UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... (n.d.). ResearchGate.
  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules.
  • UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). (n.d.). ResearchGate.
  • Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. (n.d.). MDPI.
  • Dolezal, M., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry.
  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... (n.d.). ResearchGate.
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (n.d.). Bentham Science.
  • Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). (n.d.). ResearchGate.

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Application Notes and Protocols for Utilizing 5-Chloropyrazine-2-carboxamide in Antitubercular Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reinvigorating the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1] This unique activation mechanism renders it highly effective against semi-dormant bacilli in acidic environments, a critical factor in shortening TB treatment regimens.[2] However, mutations in the pncA gene are a primary cause of PZA resistance. This necessitates the development of novel therapeutic agents that can bypass this resistance mechanism.

5-Chloropyrazine-2-carboxamide (5-Cl-PZA), a structural analog of PZA, has emerged as a promising scaffold in antitubercular drug design. Notably, it exhibits potent in vitro activity against both PZA-susceptible and PZA-resistant strains of M. tuberculosis, as well as other non-tuberculous mycobacteria that are naturally resistant to PZA.[3] This suggests a mechanism of action distinct from that of its parent compound, offering a valuable avenue for the development of new-generation antitubercular agents. These application notes provide a comprehensive guide for researchers on the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of this compound and its derivatives in the context of antitubercular drug discovery.

Section 1: The Scientific Rationale for this compound in Antitubercular Drug Design

The primary advantage of the this compound scaffold lies in its different mode of action compared to pyrazinamide. Evidence suggests that 5-Cl-PZA does not require activation by pyrazinamidase and instead directly targets the fatty acid synthase I (FAS I) system in mycobacteria.[3] This was demonstrated by the observation that overexpression of the fas1 gene in M. smegmatis conferred resistance to 5-Cl-PZA.[3] Further studies using Saturation Transfer Difference NMR have indicated that 5-Cl-PZA competitively binds to the NADPH binding site of FAS I with a higher affinity than PZA itself.[3] This direct inhibition of a crucial metabolic pathway makes it a compelling candidate for overcoming PZA resistance.

Logical Framework for Drug Design

The design of novel antitubercular agents based on the this compound scaffold follows a logical progression from synthesis to multi-level biological evaluation.

DrugDesignWorkflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 5-Hydroxypyrazine- 2-carboxylic Acid AcylChloride Acyl Chloride Formation & 5-OH Chlorination Start->AcylChloride SOCl₂ or (COCl)₂ Amidation Amidation with Substituted Anilines AcylChloride->Amidation Derivatives 5-Chloro-N-phenylpyrazine- 2-carboxamide Derivatives Amidation->Derivatives InVitro In Vitro Screening (MIC, Cytotoxicity) Derivatives->InVitro InVivo In Vivo Efficacy (Murine Model) InVitro->InVivo Promising Candidates ADMET ADMET Profiling InVivo->ADMET Lead Lead Candidate ADMET->Lead caption Figure 1. Workflow for the development of this compound derivatives.

Caption: Figure 1. Workflow for the development of this compound derivatives.

Section 2: Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives

The synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides is a robust process that allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: General Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamides[3][4]

This protocol outlines the conversion of 5-hydroxypyrazine-2-carboxylic acid to the target anilides. The key step involves a one-pot reaction where the hydroxyl group is substituted with chlorine, and the carboxylic acid is converted to an acyl chloride, which then reacts with a substituted aniline.

Materials:

  • 5-Hydroxypyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Substituted anilines

  • Triethylamine (TEA) or Pyridine

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

  • Acyl Chloride Formation and Chlorination:

    • To a stirred suspension of 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-chloropyrazine-2-carbonyl chloride is used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-chloro-N-phenylpyrazine-2-carboxamide derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: In Vitro Evaluation of Antitubercular Activity

The initial assessment of novel compounds involves determining their minimum inhibitory concentration (MIC) against M. tuberculosis and evaluating their cytotoxicity against mammalian cell lines to establish a selectivity index.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This high-throughput assay is a widely used method for screening antitubercular compounds.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to obtain the final inoculum.

  • Assay Setup:

    • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in a 96-well plate. The final concentration range should typically span from 0.1 to 100 µg/mL.

    • Add 100 µL of the prepared inoculum to each well containing the test compound.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37 °C for 7 days.

  • Reading the Results:

    • After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Table 1: Representative In Vitro Activity of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives
CompoundSubstituent (R) on Phenyl RingMIC (µg/mL) vs. M. tuberculosis H37RvReference
1 H1.56 - 6.25[3][4]
2 4-CH₃3.13[5]
3 2-Cl6.25[5]
4 5-Cl, 2-OH1.56[3][4]
5 4-COOH, 2-OH3.13[3][4]
Protocol 3: In Vitro Cytotoxicity Assay using HepG2 Cells

Assessing the toxicity of compounds against a human cell line, such as the liver-derived HepG2, is crucial for determining their therapeutic potential.[6][7]

Materials:

  • HepG2 human hepatocellular carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMEM.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 72 hours.[8]

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Section 4: In Vivo Efficacy Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a more complex biological system. The murine model of tuberculosis is a well-established standard.[9][10][11]

Protocol 4: Murine Model of Chronic Tuberculosis Infection

Animal Model:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

Infection:

  • Aerosol Infection: Infect mice with M. tuberculosis H37Rv using an inhalation exposure system to deliver a low dose of approximately 100-200 colony-forming units (CFUs) to the lungs.

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks before initiating treatment.

Treatment:

  • Drug Administration: Administer the test compounds, typically via oral gavage, 5 days a week for 4-8 weeks. Doses of pyrazinamide in murine models are often around 150 mg/kg.[9][11][12]

  • Control Groups: Include an untreated infected control group and a positive control group treated with a standard anti-TB drug regimen (e.g., isoniazid and rifampicin).

Efficacy Assessment:

  • Bacterial Load Determination: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenization and Plating: Homogenize the organs in sterile saline and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates supplemented with OADC.

  • CFU Enumeration: Incubate the plates at 37 °C for 3-4 weeks and count the number of CFUs.

  • Data Analysis: Compare the log₁₀ CFU counts in the organs of treated mice to those of the untreated control group to determine the reduction in bacterial load.

Important Consideration: While 5-Cl-PZA has shown potent in vitro activity, a study reported a lack of efficacy in a chronic murine TB model at doses up to 150 mg/kg.[13] This highlights the critical importance of evaluating the pharmacokinetic and metabolic properties of new derivatives to ensure adequate bioavailability and stability in vivo.

Section 5: Mechanistic Insights and Future Directions

The distinct mechanism of action of this compound derivatives presents a significant opportunity in the development of novel antituberculars.

Proposed Mechanism of Action

The current understanding of the mechanism of action of 5-Cl-PZA and its derivatives is centered on the inhibition of FAS I.

MechanismOfAction PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (pncA) PZA->PncA Activation POA Pyrazinoic Acid (POA) (Active Form) CellDeath Bacterial Cell Death POA->CellDeath Multiple Targets (Disrupts Membrane Energetics) PncA->POA FiveClPZA This compound (Active Drug) FAS1 Fatty Acid Synthase I (FAS I) FiveClPZA->FAS1 Direct Inhibition MycolicAcid Mycolic Acid Synthesis FAS1->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall CellWall->CellDeath caption Figure 2. Contrasting mechanisms of Pyrazinamide and this compound.

Sources

Application Notes & Protocols: A Guide to the Development of 5-Chloropyrazine-2-carboxamide Derivatives as Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of drug-resistant strains. Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is crucial for shortening treatment duration, but its efficacy is threatened by increasing resistance.[1][2] This has spurred the development of novel derivatives, among which 5-Chloropyrazine-2-carboxamides have emerged as a promising class of compounds. This document provides a comprehensive technical guide for researchers and drug development professionals, detailing the rationale, synthesis, and evaluation of these potent antimycobacterial agents. We present field-proven protocols for their chemical synthesis, in vitro antimycobacterial activity assessment, and cytotoxicity profiling, underpinned by an exploration of their proposed mechanism of action and structure-activity relationships (SAR).

Introduction: The Rationale for 5-Chloropyrazine-2-carboxamide Derivatives

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA), which is encoded by the pncA gene.[3][4][5] Mutations in pncA are the primary cause of PZA resistance.[1][3] The development of PZA analogs aims to bypass this resistance mechanism and enhance potency. The introduction of a chlorine atom at the C-5 position of the pyrazine ring, creating the 5-chloropyrazinamide (5-Cl-PZA) scaffold, has been shown to confer a broader spectrum of activity, including against some PZA-resistant strains and atypical mycobacteria.[6][7]

This guide focuses on N-substituted derivatives of this compound, which have demonstrated significant in vitro activity against Mtb.[6][8][9] Our objective is to provide the scientific community with a robust framework for the design, synthesis, and evaluation of these next-generation antitubercular candidates.

Proposed Mechanism of Action

While the precise mechanism of PZA is still debated, the active form, POA, is known to be particularly effective in the acidic microenvironments of caseous granulomas.[3][4] Several targets have been proposed for POA. A recent and compelling hypothesis suggests that POA binds to the aspartate decarboxylase PanD, triggering its degradation and thereby disrupting the vital coenzyme A biosynthetic pathway.[1][10] Other proposed mechanisms include the inhibition of fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, and the disruption of membrane transport and energetics.[2][3][11]

The 5-chloro substitution is believed to enhance the molecule's lipophilicity and inhibitory activity, particularly against FAS-I.[6][9] The N-aryl or N-benzyl substitutions further modulate the compound's physicochemical properties, influencing its target engagement and cell permeability.

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell PZA 5-Cl-PZA Derivative (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Activation POA Active Moiety (e.g., 5-Cl-POA) FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition PanD Aspartate Decarboxylase (PanD) POA->PanD Degradation Membrane Membrane Energetics & Transport POA->Membrane Disruption PncA->POA Mycolic Mycolic Acid Synthesis FAS1->Mycolic CoA Coenzyme A Biosynthesis PanD->CoA Death Bacterial Cell Death Membrane->Death Mycolic->Death CoA->Death

Figure 1: Proposed mechanisms of action for PZA derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamides

This protocol describes a general and reliable method for synthesizing N-aryl substituted 5-chloropyrazine-2-carboxamides via an amide coupling reaction.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) is a classic and efficient method for activating the substrate for nucleophilic attack by the amine. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct without competing with the primary amine reactant. Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Synthesis_Workflow Start 5-Chloropyrazine- 2-carboxylic acid Reagent1 SOCl₂ Anhydrous Toluene, Reflux Start->Reagent1 Intermediate 5-Chloropyrazine- 2-carbonyl chloride (Acyl Chloride Intermediate) Reagent1->Intermediate Reagent2 Substituted Aniline (R-Ar-NH₂) Triethylamine (TEA), Anhydrous THF Intermediate->Reagent2 Product Crude Product Reagent2->Product Purify Purification (Column Chromatography) Product->Purify Final Final Product: 5-Chloro-N-arylpyrazine- 2-carboxamide Purify->Final Analyze Characterization (NMR, MS, Purity) Final->Analyze

Figure 2: General workflow for the synthesis of target compounds.

Step-by-Step Methodology:

  • Activation Step (Formation of Acyl Chloride):

    • To a solution of 5-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Coupling Step (Amide Formation):

    • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) (10 mL/mmol).

    • In a separate flask, dissolve the appropriately substituted aniline or benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted this compound derivative.

  • Validation:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC for biological testing.

Protocol 2: In Vitro Antimycobacterial Susceptibility Testing

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and non-destructive method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[12]

Causality Behind Experimental Choices: The MABA assay relies on the metabolic activity of viable bacteria. The active ingredient in Alamar Blue, resazurin (a blue, non-fluorescent dye), is reduced to the pink, highly fluorescent resorufin by active mitochondrial dehydrogenases in living cells. This colorimetric/fluorometric change provides a clear and quantifiable readout of bacterial growth, making it a robust alternative to more laborious colony-forming unit (CFU) counting methods.

MIC_Workflow Prep Prepare Compound Stock (DMSO) & Serial Dilutions Plate Add Diluted Compounds to 96-Well Plate Prep->Plate Inoculate Inoculate Wells with Mtb Suspension Plate->Inoculate Inoculum Prepare Mtb H37Rv Inoculum (Middlebrook 7H9) Inoculum->Inoculate Incubate Incubate Plate (7 days, 37°C, 5% CO₂) Inoculate->Incubate Reagent Add Alamar Blue Reagent to all wells Incubate->Reagent Incubate2 Incubate Plate (24 hours, 37°C) Reagent->Incubate2 Read Read Results (Visually or Spectrophotometrically) Incubate2->Read Result Determine MIC: Lowest concentration with no color change (blue) Read->Result

Figure 3: Workflow for MIC determination using the MABA assay.

Step-by-Step Methodology:

  • Preparation:

    • In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth supplemented with OADC to all wells.

    • Prepare stock solutions of test compounds in DMSO. Add 2 µL of the stock solution to the first well of each row and perform 2-fold serial dilutions across the plate. Include a drug-free control (DMSO only) and a growth-free control (broth only).

  • Inoculation:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

    • Add 100 µL of this diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Seal the plate with a breathable seal or place it in a secondary container and incubate at 37 °C for 7 days.

  • Detection:

    • After incubation, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for an additional 24 hours.

  • Data Interpretation:

    • Assess the results visually or by measuring fluorescence/absorbance. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: In Vitro Cytotoxicity Assessment

To evaluate the therapeutic potential of the compounds, it's essential to assess their toxicity against mammalian cells and determine the Selectivity Index (SI = CC₅₀/MIC). A higher SI value indicates greater selectivity for the mycobacterial target over host cells.

Causality Behind Experimental Choices: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Live cells with active dehydrogenases convert the water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells. Using a liver-derived cell line like HepG2 is particularly relevant, as hepatotoxicity is a known side effect of PZA.[7]

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding:

    • Seed HepG2 (human liver carcinoma) cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM medium.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Data Presentation and Interpretation

Quantitative data from these assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: Sample Data Summary for a Series of 5-Chloro-N-phenylpyrazine-2-carboxamides

Compound IDR-Group on Phenyl RingMIC vs. Mtb H37Rv (µg/mL)[6][9]CC₅₀ vs. HepG2 (µg/mL)[7]Selectivity Index (SI = CC₅₀/MIC)
PZA (Reference)25.0>100>4
1a 4-F3.138527.2
1b 4-Cl1.566038.5
1c 4-OH3.13>150>47.9
1d 4-NO₂6.25457.2
1e 2-OH-5-Cl1.567548.1

Interpreting the Results: From the sample data, several SAR insights can be drawn:

  • Halogen Substitution: Electron-withdrawing groups like fluorine (1a) and chlorine (1b) at the para-position appear to enhance antimycobacterial activity compared to the parent drug, PZA.

  • Hydroxyl Substitution: A hydroxyl group (1c) maintains good activity while significantly reducing cytotoxicity, leading to a high selectivity index.[6][9] This is a highly desirable feature for a drug candidate.

  • Combined Effects: Compound 1e, with both hydroxyl and chloro substituents, shows potent activity and a high SI, making it a strong lead candidate for further investigation.[6]

  • Anilides vs. Benzylamides: Studies have generally shown that direct N-phenyl amides (anilides) of 5-chloropyrazine-2-carboxylic acid exhibit superior antimycobacterial activity compared to their N-benzyl counterparts, which contain an additional -CH₂- linker.[8][9]

Conclusion and Future Directions

The this compound scaffold represents a validated and promising starting point for the development of new antimycobacterial agents. The protocols outlined in this guide provide a robust and reproducible framework for the synthesis of novel derivatives and their comprehensive in vitro evaluation. Promising compounds, identified by high potency (low MIC) and a favorable selectivity index (high SI), should be advanced to further stages of the drug discovery pipeline. Key next steps include:

  • Intracellular Activity Assays: Evaluating the efficacy of compounds against Mtb residing within macrophages, which better mimics the in vivo state of infection.[12][14][15]

  • Mechanism of Action Studies: For lead compounds, elucidating the specific molecular target to understand the basis of their activity and potential resistance mechanisms.

  • In Vivo Efficacy: Testing the most promising candidates in animal models of tuberculosis (e.g., murine models) to assess their pharmacokinetic properties and in vivo efficacy.[15]

By systematically applying these protocols and principles, researchers can accelerate the discovery of new, effective treatments to combat the global threat of tuberculosis.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Wesseling, F., & Sprotte, G. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2025). ACS Fall 2025.
  • Wesseling, F., & Sprotte, G. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
  • Pyrazinamide. (n.d.). Wikipedia.
  • Luo, M., & Rubin, E. J. (2017). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology Spectrum, 5(4). [Link]
  • Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795. [Link]
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JOVE.
  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. European Journal of Medicinal Chemistry, 243, 114771. [Link]
  • Doležal, M., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3567-3570. [Link]
  • Zitko, J., et al. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14825. [Link]
  • Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. ResearchGate.
  • STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. (2024). Docsity.
  • Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. (n.d.). ResearchGate.
  • Wahan, S. K., Sharma, S., & Chawla, P. A. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Mini-Reviews in Medicinal Chemistry, 23(6), 700-718. [Link]
  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). PMC.
  • Computational guided identification of novel anti-mycobacterial agent proved by in-vitro and in-vivo validation. (2025). ScienceDirect.
  • Lee, B. S., et al. (2019). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(12), e01347-19. [Link]
  • Slaninová, J., et al. (2020).
  • Assessment of the in vitro potency of anti-mycobacterial agents against clinical Mycobacterium avium complex (MAC) pulmonary isolates. (2025). Oxford Academic.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (n.d.). Frontiers in Microbiology.
  • Rapid Screening and Validation of Intracellularly Active Antimycobacterial Compounds with Efficacy in Cellular and Murine Tuberculosis Models. (2025). bioRxiv.

Sources

Application Notes and Protocols: A Guide to Cell-Based Assays for Evaluating the Efficacy of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyrazine-2-carboxamide, a key analog of the frontline antitubercular drug pyrazinamide, presents a compelling scaffold for drug discovery due to its demonstrated broad-spectrum antimycobacterial activity and potential for wider therapeutic applications.[1][2] Its efficacy is linked to multiple potential mechanisms, including the inhibition of mycobacterial fatty acid synthase I (FAS I) and the modulation of host-cell pathways such as epithelial sodium channels (ENaC) or viral entry mechanisms.[1][3][4] This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound in relevant cell-based models. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to produce robust and reliable data.

Foundational Concepts and Pre-Assay Considerations

A thorough evaluation of any compound's efficacy begins not with the primary assay, but with foundational work to understand its cellular impact and establish the parameters for valid testing.

Putative Mechanisms of Action: The Basis for Assay Selection

The selection of appropriate cell-based assays is dictated by the compound's hypothesized mechanism of action. For this compound, three primary areas of investigation are prominent:

  • Antimycobacterial Activity: The most well-documented activity is its ability to inhibit mycobacterial growth, including against pyrazinamide-resistant strains.[1] This is attributed to the inhibition of the FAS I enzyme system, crucial for the pathogen's survival.[1][4] Assays must, therefore, model the intracellular environment where Mycobacterium tuberculosis resides.

  • Antiviral Activity: The structural similarity to compounds known to interfere with viral lifecycle processes makes this an important area of investigation. Cell-based assays are critical for identifying compounds that can inhibit viral replication within a host cell, a prerequisite for a successful antiviral drug.[5][6]

  • ENaC Inhibition: Pyrazinamide analogs have been investigated as modulators of the epithelial sodium channel (ENaC), a key regulator of ion and fluid balance in tissues like the lung epithelium.[3][7] Dysfunction of ENaC is implicated in diseases such as cystic fibrosis, making it a valuable therapeutic target.[8]

The First Critical Step: General Cytotoxicity Assessment

Before assessing efficacy, it is imperative to determine the concentration range at which this compound is toxic to the host cells. This allows for the differentiation between specific therapeutic effects and non-specific cell death. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[10] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed the selected host cells (e.g., HepG2, Vero, or primary epithelial cells) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a 2X concentration series of this compound in culture medium. A typical starting range is from 200 µM down to 0.1 µM in two-fold serial dilutions.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution (in PBS) to each well.[11] Incubate for 3-4 hours at 37°C.

    • Scientist's Note: It is recommended to replace the compound-containing medium with serum-free medium before adding MTT. Serum components can interfere with the reduction of MTT and lead to variable background readings.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl in 10% SDS solution) to each well.[11][12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the 50% cytotoxic concentration (CC50).

Workflow for Efficacy Testing

The following diagram illustrates the logical flow from initial safety assessment to specific efficacy assays based on the compound's potential applications.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation (Select Path based on Target) cluster_2 Phase 3: Data Analysis A Prepare 5-Chloropyrazine- 2-carboxamide Stock C Protocol 1: Determine CC50 via MTT Cytotoxicity Assay A->C B Select Relevant Host Cell Lines B->C D Antimycobacterial Efficacy C->D Use non-toxic concentrations E Antiviral Efficacy C->E Use non-toxic concentrations F ENaC Inhibition Efficacy C->F Use non-toxic concentrations D_protocol Protocol 2: Macrophage Infection Model (CFU Reduction) D->D_protocol E_protocol Protocol 3: Plaque Reduction Assay (PFU Reduction) E->E_protocol F_protocol Protocol 4: Ussing Chamber Assay (ΔIsc-amiloride) F->F_protocol G Calculate EC50 (50% Effective Concentration) D_protocol->G E_protocol->G F_protocol->G H Calculate Selectivity Index (SI = CC50 / EC50) G->H

Caption: General experimental workflow for assessing compound efficacy.

Assays for Antiviral Efficacy

Cell-based viral assays are fundamental to discovering drugs that can block viral replication within the host cell.[5][13] The plaque reduction assay is considered the gold standard for quantifying the inhibition of infectious virus production.[14]

Protocol 2: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a cell monolayer.[15][16] Each plaque originates from a single infectious virus particle, allowing for the precise quantification of viral titers.

Step-by-Step Methodology:

  • Cell Plating: Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates. Incubate until the cells form a confluent (90-100%) monolayer.[17]

  • Virus Preparation: Prepare a virus stock dilution in serum-free medium that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound-Virus Incubation: In separate tubes, mix the virus dilution with an equal volume of medium containing serial dilutions of this compound (at non-toxic concentrations). Include a "virus control" (virus mixed with medium only) and incubate all tubes for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Aspirate the culture medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.[18]

  • Overlay Application: After adsorption, carefully aspirate the inoculum. Add 2-3 mL of an overlay medium to each well.

    • Rationale: The overlay is a semi-solid medium (e.g., containing 1% low-melting-point agarose or methylcellulose) that restricts the spread of progeny virions to adjacent cells, ensuring the formation of distinct plaques.[15]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaques to form (typically 3-5 days, depending on the virus).

  • Plaque Visualization: Aspirate the overlay. Fix the cells with a solution like 10% formalin for at least 30 minutes. After removing the fixative, stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.[14] Gently wash the plates with water and allow them to air dry.

  • Data Acquisition and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50, the concentration that inhibits 50% of plaque formation.

G A 1. Plate Host Cells (e.g., Vero) to 100% confluency in 6-well plate D 4. Infect cell monolayer with compound-virus mixture. Incubate for 1 hr. A->D B 2. Prepare serial dilutions of This compound C 3. Mix compound dilutions with a known titer of virus. Incubate for 1 hr. B->C C->D E 5. Aspirate inoculum. Add semi-solid agarose overlay. D->E F 6. Incubate for 3-5 days for plaques to form. E->F G 7. Fix cells with formalin. Stain with Crystal Violet. F->G H 8. Wash, dry, and count plaques. (Clear zones in purple monolayer) G->H I 9. Calculate % Inhibition and determine EC50. H->I

Caption: Step-by-step workflow for the Plaque Reduction Assay.

Assays for Epithelial Sodium Channel (ENaC) Inhibition

The Ussing chamber is the definitive method for studying epithelial ion transport in vitro.[19] It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion movement across the epithelial barrier.

Protocol 3: Ussing Chamber Electrophysiology

Principle: This protocol measures changes in ENaC-mediated sodium transport across a polarized epithelial cell monolayer. The cells are grown on a permeable filter support and mounted in an Ussing chamber, which separates the apical and basolateral sides.[20] The amiloride-sensitive short-circuit current (Isc) is used as a specific measure of ENaC activity.[21]

Caption: Inhibition of ENaC by this compound.

Step-by-Step Methodology:

  • Cell Culture: Culture human bronchial epithelial (HBE) cells or another appropriate epithelial cell line on permeable filter supports (e.g., Transwells®) until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: Mount the filter support containing the cell monolayer into the Ussing chamber slider. Fill both the apical and basolateral chambers with pre-warmed (37°C) and pre-gassed (95% O₂/5% CO₂) Ringer's solution.[21][22]

  • Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved. The voltage is clamped at 0 mV.[20]

  • Compound Addition: Add this compound to the apical chamber at the desired final concentration. Record the change in Isc until a new steady state is reached.

  • Positive Control Addition: At the end of the experiment, add a known ENaC blocker, such as amiloride (10-100 µM), to the apical chamber.[20] The resulting drop in Isc represents the total ENaC-mediated current.

  • Data Analysis:

    • The baseline ENaC activity is the total amiloride-sensitive current (Isc-amiloride).

    • The effect of this compound is calculated as the percentage reduction of the baseline Isc-amiloride.

    • Perform a dose-response analysis by testing multiple concentrations to determine the EC50 for ENaC inhibition.

Data Presentation and Interpretation

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a greater window between the concentration required for the desired therapeutic effect and the concentration that causes host cell toxicity, which is a hallmark of a promising drug candidate.

Table 1: Example Data Summary for this compound
Assay TypeTarget/VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
CytotoxicityHost Cell ViabilityVero150.5N/AN/A
AntiviralInfluenza A (H1N1)MDCK>20012.8>15.6
AntiviralRespiratory Syncytial VirusHEp-2185.225.17.4
AntimycobacterialM. tuberculosis H37RvTHP-1 (macrophage)120.05.521.8
ENaC InhibitionHuman ENaCHBE>2008.9>22.5

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This guide provides a validated framework for the systematic evaluation of this compound efficacy using established cell-based assays. By starting with a foundational cytotoxicity assessment and progressing to specific, mechanism-driven functional assays such as the plaque reduction and Ussing chamber techniques, researchers can generate high-quality, interpretable data. The emphasis on understanding the rationale behind protocol steps and the calculation of a selectivity index will empower drug development professionals to make informed decisions about the therapeutic potential of this promising compound.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease.National Institutes of Health (NIH).
  • Cytotoxicity MTT Assay Protocols and Methods.Springer Nature Experiments.
  • Protocol for Cell Viability Assays.BroadPharm.
  • MTT assay protocol.Abcam.
  • Cell-based assays.VirusBank Platform.
  • Cell-based assays to identify inhibitors of viral disease.Taylor & Francis Online.
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.Protocol Document.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol.Thermo Fisher Scientific.
  • Plaque Reduction Neutralization Test (PRNT) Protocol.Creative Biolabs.
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.Molecules Journal via NIH.
  • Cell-based Assays to Identify Inhibitors of Viral Disease.ResearchGate.
  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.Benchchem.
  • Virus Plaque Assay Protocol.ResearchGate.
  • Plaque Reduction Neutralization Test.Bio-protocol.
  • Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides.PubMed.
  • Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation.NIH.
  • Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking.NIH.
  • Inhibition of the epithelial sodium channel (ENaC) leading to airways hydration and restored mucociliary clearance.ResearchGate.
  • Acute ENaC Stimulation by cAMP in a Kidney Cell Line is Mediated by Exocytic Insertion from a Recycling Channel Pool.NIH.
  • Activity of 5-substituted pyrazinamide analogs on inhibition of FASI as assessed by NADPH oxidation.ResearchGate.
  • A guide to Ussing chamber studies of mouse intestine.NIH.
  • Molecular principles of assembly, activation, and inhibition in epithelial sodium channel.eLife.
  • The Epithelial Sodium Channel—An Underestimated Drug Target.MDPI.

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In Vivo Application Notes for 5-Chloropyrazine-2-carboxamide Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyrazine-2-carboxamide serves as a crucial scaffold in the development of novel therapeutic agents due to its presence in various biologically active compounds.[1][2] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of this compound derivatives. We focus on the practical aspects of designing and conducting studies in animal models to assess pharmacokinetics, efficacy, and safety, ensuring the generation of robust and reproducible data for preclinical drug development.

Rationale for In Vivo Studies

While in vitro assays provide valuable initial data on the biological activity of this compound derivatives, in vivo studies are indispensable for understanding their therapeutic potential in a complex biological system. Animal models allow for the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in a disease context and its overall safety profile. Pyrazine derivatives have been extensively investigated for their therapeutic properties, particularly in oncology and infectious diseases.[1][3][4]

Pharmacokinetic Profiling in Rodent Models

Understanding the pharmacokinetic (PK) profile of a novel compound is a cornerstone of preclinical development. These studies determine how an organism processes the drug, which is critical for dose selection and predicting clinical outcomes.

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, and bioavailability) of a this compound derivative following intravenous (IV) and oral (PO) administration in mice.

Materials:

  • Test Compound: A synthesized and purified derivative of this compound.

  • Animals: Male or female BALB/c or C57BL/6 mice (8-10 weeks old).

  • Formulation Vehicles:

    • IV: A solution such as 10% DMSO, 40% PEG400, 50% saline.

    • PO: A suspension such as 0.5% methylcellulose in sterile water.

  • Dosing:

    • IV: 1-2 mg/kg

    • PO: 10-50 mg/kg

  • Blood Sampling: Serial blood samples (approx. 50 µL) are collected via the saphenous or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Blood is collected into K2EDTA-coated tubes, and plasma is separated by centrifugation and stored at -80°C.

  • Bioanalysis: Plasma concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Workflow for Pharmacokinetic Analysis:

Caption: A streamlined workflow for conducting pharmacokinetic studies in mice.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionUnitsSignificance
Cmax Maximum observed plasma concentrationng/mLIndicates the peak exposure to the drug.
Tmax Time to reach CmaxhoursReflects the rate of drug absorption.
AUC Area under the concentration-time curveng*h/mLRepresents the total drug exposure over time.
Elimination half-lifehoursDetermines the dosing interval.
F% Bioavailability (PO)%The fraction of the oral dose that reaches systemic circulation.

Expertise & Experience: The choice of formulation vehicle is critical. It must solubilize the compound without causing adverse effects in the animals. Preliminary formulation screening is highly recommended. Metabolic studies in rats have shown that pyrazine derivatives are efficiently metabolized and excreted, primarily as pyrazine-2-carboxylic acid derivatives.[5]

Efficacy Evaluation in Animal Models

The selection of an appropriate animal model is paramount for assessing the therapeutic efficacy of a this compound derivative. The model should recapitulate key aspects of the human disease being targeted.

Application in Oncology: Xenograft Models

Pyrazine-based compounds have shown promise as kinase inhibitors and anti-cancer agents.[3][4] The human tumor xenograft model is a widely used platform to evaluate the in vivo efficacy of such compounds.

Experimental Protocol: Subcutaneous Xenograft Study

Objective: To evaluate the anti-tumor activity of a test compound in an established human tumor xenograft model.

Materials:

  • Cell Line: A human cancer cell line relevant to the compound's mechanism of action (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.

  • Tumor Implantation: 1-10 million cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Vehicle Control

    • Test Compound (at various dose levels)

    • Positive Control (a standard-of-care agent)

  • Efficacy Endpoints:

    • Tumor volume, measured with calipers twice weekly.

    • Body weight, as a measure of tolerability.

    • Tumor weight at the end of the study.

Workflow for In Vivo Efficacy Assessment:

Caption: A typical workflow for an in vivo efficacy study using a xenograft model.

Trustworthiness: A robust study design includes randomization of animals into treatment groups once tumors reach a predetermined size (e.g., 100-150 mm³). This minimizes bias in the results. The inclusion of a positive control validates the model's responsiveness.

Application in Infectious Diseases: Mycobacterial Infection Models

This compound itself has demonstrated in vitro activity against Mycobacterium tuberculosis, including strains resistant to the frontline drug pyrazinamide.[1] In vivo evaluation is a critical next step.

Experimental Protocol: Murine Model of Tuberculosis

Objective: To assess the antimycobacterial efficacy of a this compound derivative in mice infected with Mycobacterium tuberculosis.

Materials:

  • Bacteria: Mycobacterium tuberculosis H37Rv strain.

  • Animals: C57BL/6 or BALB/c mice.

  • Infection: Mice are infected via aerosol exposure to deliver a low dose of bacteria to the lungs.

  • Treatment: Treatment is typically initiated 3-4 weeks post-infection and administered daily or multiple times a week via oral gavage.

  • Efficacy Endpoint: Bacterial burden in the lungs and spleen, determined by plating serial dilutions of tissue homogenates on nutrient agar and counting colony-forming units (CFUs).

Expertise & Experience: The timing of treatment initiation is crucial. Delaying treatment allows for the establishment of a chronic infection, which may be more representative of human tuberculosis.

Safety and Tolerability Assessment

Throughout any in vivo study, careful monitoring of the animals is essential to assess the safety and tolerability of the test compound.

Key Parameters for Monitoring:

  • Clinical Observations: Daily checks for changes in appearance, posture, and behavior.

  • Body Weight: Monitored at least twice weekly. A significant weight loss (e.g., >15%) can be a sign of toxicity.

  • Histopathology: Major organs should be collected, preserved, and examined by a veterinary pathologist for any microscopic signs of toxicity.

References

  • European Food Safety Authority (EFSA). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04671. [Link]
  • National Institutes of Health (NIH). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]
  • Al-Hadiya, Z. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
  • Wiemer, A. J., & Wiemer, D. F. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3333. [Link]
  • Vavříková, E., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14808-14824. [Link]
  • ResearchGate. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]
  • World Health Organization. (2001). Pyrazine Derivatives. JECFA Food Additives Series 48. [Link]
  • ResearchGate. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. [Link]
  • ResearchGate. (2018).
  • Lin, L. C., et al. (2014). Effect of silibinin on the pharmacokinetics of pyrazinamide and pyrazinoic acid in rats. Drug Metabolism and Pharmacokinetics, 29(4), 332-338. [Link]
  • Lacroix, C., et al. (1990). Pharmacokinetics of pyrazinamide and its metabolites in patients with hepatic cirrhotic insufficiency. Arzneimittelforschung, 40(1), 76-79. [Link]
  • Gucký, T., et al. (2017). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 13(Suppl 3), S430-S436. [Link]
  • Jand'ourek, O., et al. (2017).
  • Kráľová, K., et al. (2012). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 17(7), 8464-8481. [Link]

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Application Notes and Protocols for the Formulation of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloropyrazine-2-carboxamide is a heterocyclic compound that serves as a valuable building block in medicinal and agricultural chemistry.[1] Pyrazine derivatives are integral to the development of novel therapeutics, including antimycobacterial, anti-inflammatory, and anti-cancer agents.[1][2][3] The utility of this compound in research, particularly in drug discovery and development, is significant. However, like many complex organic molecules, it is anticipated to have low aqueous solubility, a common challenge that can impede preclinical studies and lead to unreliable or irreproducible results.[4][5]

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of this compound for research applications. These notes offer a detailed exploration of solubilization strategies and provide robust, step-by-step protocols for preparing formulations suitable for both in vitro and in vivo studies. The methodologies are grounded in established principles of pharmaceutical science to ensure the generation of consistent and reliable data.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is the foundation of successful formulation development. While extensive public data on this compound is limited, the available information and properties of related structures are summarized below.

PropertyValue / DescriptionSource
Molecular Formula C₅H₄ClN₃OInferred from structure
Molecular Weight 157.56 g/mol Inferred from structure
CAS Number 21279-64-1[6][7]
Appearance White to light yellow powder or crystals[1] (related compound)
Storage Store at room temperature in a dry, well-ventilated place.[1][8] (related compound)
Aqueous Solubility Predicted to be low based on its chemical structure.N/A

Note: Researchers should perform their own solubility assessments in relevant physiological buffers and solvents to determine the precise solubility limits for their specific experimental conditions.

Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally related compounds, the following general precautions are recommended.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8][9]

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[8]

  • Spill Management: In the event of a spill, clean it up immediately using dry procedures to avoid generating dust.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8][10]

Formulation Strategy: A Decision-Making Workflow

The selection of a formulation strategy is dictated by the compound's properties, the intended route of administration, and the required concentration. For poorly soluble compounds like this compound, a systematic approach is necessary. Over 70% of new chemical entities exhibit poor aqueous solubility, making these strategies critical for advancing drug development.[4] The following workflow provides a logical pathway for selecting an appropriate formulation.

G start Start: Characterize This compound Solubility Profile stock_sol Prepare High-Concentration Stock Solution (e.g., DMSO) start->stock_sol app_type Determine Application Type stock_sol->app_type in_vitro In Vitro Assay app_type->in_vitro Cell-based, Biochemical in_vivo In Vivo Study app_type->in_vivo Animal Model dilution Direct Dilution in Media (Check for Precipitation) in_vitro->dilution route Select Route of Administration in_vivo->route cosolvent_vitro Formulate with Co-solvents (e.g., PEG-400, Ethanol) dilution->cosolvent_vitro Precipitation Occurs complexation_vitro Formulate with Cyclodextrin (e.g., HP-β-CD) cosolvent_vitro->complexation_vitro Solubility Still Insufficient oral Oral (PO) route->oral parenteral Parenteral (IV, IP, SC) route->parenteral suspension Aqueous Suspension (e.g., 0.5% CMC + Tween 80) oral->suspension cosolvent_vivo Solubilized Formulation (Co-solvents, Surfactants) parenteral->cosolvent_vivo complexation_vivo Cyclodextrin-Based Solution (Sterile Filtration Required) cosolvent_vivo->complexation_vivo Toxicity or Instability Issues

Caption: Formulation selection workflow for this compound.

Protocols for In Vitro Applications

For in vitro experiments, it is crucial to maintain the compound in a soluble state in the culture medium to ensure accurate and reproducible results. The following protocols provide methods for preparing stock and working solutions.

Protocol 4.1: Preparation of a High-Concentration Stock Solution

Principle: Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving many poorly soluble compounds. A high-concentration stock solution in DMSO allows for minimal solvent carryover into the final assay medium.

Materials:

  • This compound powder

  • Anhydrous DMSO, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube or vial on an analytical balance.

  • Carefully weigh the desired amount of this compound (e.g., 5 mg) into the container.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock with a MW of 157.56 g/mol , add 3.17 mL of DMSO to 5 mg of compound).

  • Cap the container tightly and vortex thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Causality Insight: Storing stock solutions in small, single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Protocol 4.2: Formulation of Working Solutions using Co-solvents

Principle: When direct dilution of a DMSO stock into aqueous media causes precipitation, a co-solvent system can be used to improve solubility. Co-solvents are water-miscible organic solvents that increase the solubilizing capacity of the vehicle.[5]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Polyethylene glycol 400 (PEG-400)

  • Ethanol (200 proof)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

Procedure:

  • Prepare a co-solvent vehicle. A common example is a 1:1 mixture of PEG-400 and ethanol.

  • In a sterile tube, add the required volume of the 10 mM DMSO stock solution.

  • Add an equal volume of the co-solvent vehicle (e.g., for 10 µL of DMSO stock, add 10 µL of the PEG-400/ethanol mixture).

  • Vortex gently to mix. This creates an intermediate solution.

  • Perform a serial dilution of this intermediate solution into the final cell culture medium to achieve the desired working concentrations.

  • Visually inspect the final solution for any signs of precipitation.

Trustworthiness Check: Always prepare a vehicle control (medium containing the same final concentration of DMSO and co-solvents) to run alongside your experiment to account for any solvent-induced effects on the cells.

Protocols for In Vivo (Preclinical) Applications

Formulations for in vivo use must be well-tolerated, stable, and capable of delivering the compound effectively. The choice of formulation depends heavily on the route of administration.

Protocol 5.1: Oral Gavage Formulation (Aqueous Suspension)

Principle: For oral administration, a uniform suspension is often the most practical approach for water-insoluble compounds. A suspending agent prevents the rapid settling of particles, and a wetting agent ensures that the particles are evenly dispersed in the vehicle.[5]

Materials:

  • This compound powder (micronized, if available)

  • Carboxymethylcellulose sodium (CMC) or Methylcellulose (MC)

  • Tween 80 (Polysorbate 80)

  • Sterile water or saline

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the Vehicle: To prepare a 0.5% (w/v) CMC vehicle with 0.1% (v/v) Tween 80, first add 0.1 mL of Tween 80 to approximately 90 mL of sterile water in a beaker with a stir bar. Stir until dispersed.

  • Slowly sprinkle 0.5 g of CMC powder into the vortex of the stirring solution to prevent clumping.

  • Continue stirring until the CMC is fully hydrated and dissolved. This may take several hours. Bring the final volume to 100 mL with sterile water.

  • Prepare the Suspension: Weigh the required amount of this compound for the desired dose concentration (e.g., 10 mg/mL).

  • Place the powder in a mortar. Add a small volume of the vehicle to create a thick, uniform paste. This "wetting" step is critical to prevent particle aggregation.

  • Gradually add the remaining vehicle in small portions while continuously triturating with the pestle to form a smooth suspension.

  • Transfer the suspension to a suitable container and stir continuously with a magnetic stir bar before and during dosing to ensure homogeneity.

Expertise Insight: Particle size reduction (micronization) of the drug substance can significantly improve the dissolution rate and bioavailability of an oral suspension.[5][11] If possible, use micronized powder.

Protocol 5.2: Parenteral Formulation (Solubilized with Cyclodextrin)

Principle: For parenteral (e.g., intravenous) administration, the formulation must be a clear, particle-free solution with a physiologically acceptable pH. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in WFI or saline. For example, dissolve 20 g of HP-β-CD in WFI and bring the final volume to 100 mL. Stir until clear.

  • Solubilize the Compound: Slowly add the pre-weighed this compound powder to the stirring HP-β-CD solution.

  • Allow the mixture to stir for several hours (or overnight) at room temperature, protected from light, to facilitate the formation of the inclusion complex.

  • Once dissolved, check the pH of the solution and adjust to a physiological range (pH 6.5-7.5) if necessary, using dilute HCl or NaOH.

  • Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Visually inspect the final formulation against a light and dark background to ensure it is clear and free of particulate matter.

Validation Note: The maximum achievable concentration will depend on the specific binding affinity between this compound and HP-β-CD. A solubility enhancement study may be required to determine the optimal cyclodextrin concentration.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Formulation of poorly soluble drugs. Request PDF.
  • Pharmlabs. (n.d.). Excipients.
  • Capot Chemical Co., Ltd. (2017). MSDS of this compound.
  • Unnamed Source. (n.d.). Excipients for Parenterals.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Angene Chemical. (2025). Safety Data Sheet.
  • American Association of Pharmaceutical Scientists. (n.d.). Emerging Excipients in Parenteral Medications.
  • Unnamed Source. (2024). Excipient used in parenteral formulation.
  • PubChem. (n.d.). 5-Chloropyrazine-2-carbonitrile. National Center for Biotechnology Information.
  • ResearchGate. (2015). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile....
  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • JOCPR. (2014). A green and efficient hydrolysis.... Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Structures of previously reported chloropyrazine-2-carboxamide derivatives....
  • AbacipharmTech. (n.d.). This compound.

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Application Notes & Protocols: The Utility of 5-Chloropyrazine-2-carboxamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-Chloropyrazine-2-carboxamide stands out as a pivotal intermediate, offering a reactive handle for molecular elaboration and diversification. This document provides an in-depth guide for researchers and drug development professionals on the properties, synthesis, and application of this compound. We will explore its role as a precursor in the synthesis of novel therapeutic candidates, particularly in the realm of antimycobacterial agents, providing detailed, field-proven protocols and explaining the rationale behind key experimental steps.

Introduction: The Significance of the Pyrazine Moiety

Pyrazine derivatives are integral to modern drug discovery, exhibiting a wide spectrum of biological activities, including antiviral, antibacterial, and diuretic properties.[1][2] The electron-deficient nature of the pyrazine ring, coupled with the specific placement of functional groups, allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This compound (CAS No: 21279-64-1) is a particularly valuable building block.[3] The presence of a chlorine atom at the 5-position provides a site for nucleophilic substitution, while the carboxamide group at the 2-position can be maintained or further modified, making it a versatile starting point for constructing complex pharmaceutical agents.[2][4]

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount when working with any chemical intermediate. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 21279-64-1[3]
Molecular Formula C₅H₄ClN₃O-
Molecular Weight 157.56 g/mol -
Appearance White to off-white crystalline powder[2]
Melting Point 153-155 °C
Purity ≥98% (Typical)[2]
Safety & Handling Precautions

As a chlorinated heterocyclic compound, this compound and its precursors require careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

    • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation occurs, seek medical attention.[5][6]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention if symptoms occur.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis Protocol: this compound

The most common and efficient synthesis of the title compound begins with its corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid. The strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation. This two-step, one-pot procedure is highly effective for producing the desired carboxamide.

Workflow Diagram: Synthesis Pathway

G cluster_0 Synthesis of this compound A 5-Chloropyrazine- 2-carboxylic acid B Intermediate: 5-Chloropyrazine- 2-carbonyl chloride A->B Thionyl Chloride (SOCl₂) Toluene, Reflux C Final Product: 5-Chloropyrazine- 2-carboxamide B->C Ammonium Hydroxide (NH₄OH) or Ammonia (gas)

Caption: Synthesis of this compound from its carboxylic acid precursor.

Detailed Experimental Protocol

Objective: To synthesize this compound from 5-chloropyrazine-2-carboxylic acid.

Materials:

  • 5-chloropyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq)

  • Toluene (anhydrous)

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Activation to Acyl Chloride:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloropyrazine-2-carboxylic acid (1.0 eq) and anhydrous toluene.

    • Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

    • Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material).

    • Allow the mixture to cool to room temperature, then remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-chloropyrazine-2-carbonyl chloride is typically a yellow to brown solid or oil and is used in the next step without further purification.

  • Amidation:

    • Caution: This step is highly exothermic.

    • Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add concentrated ammonium hydroxide solution dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia (from ammonium hydroxide) to form the stable amide. The cold temperature controls the reaction rate and minimizes side reactions.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to afford a white to off-white solid.

Application in Pharmaceutical Synthesis: Synthesis of N-Substituted Antimycobacterial Agents

A key application of this intermediate is in the synthesis of pyrazinamide analogues to develop new antimycobacterial agents.[8] The chlorine atom at the C-5 position is not easily displaced under standard amidation conditions, allowing for the selective formation of N-substituted carboxamides. These derivatives have shown promising activity against various mycobacterial strains, including Mycobacterium tuberculosis.[1][8]

Workflow Diagram: Synthesis of N-Benzyl-5-chloropyrazine-2-carboxamides

G cluster_1 Synthesis of Bioactive Pyrazinamide Analogues A 5-Chloropyrazine- 2-carbonyl chloride C N-Substituted- This compound A->C DCM, Triethylamine (Et₃N) 0°C to RT B Substituted Benzylamine (R-C₆H₄-CH₂NH₂) B->C

Caption: General scheme for synthesizing N-benzyl-5-chloropyrazine-2-carboxamides.

Detailed Protocol for N-Aryl/Alkyl Amide Synthesis

Objective: To synthesize a library of N-substituted-5-chloropyrazine-2-carboxamides for structure-activity relationship (SAR) studies.

Materials:

  • 5-chloropyrazine-2-carbonyl chloride (prepared as in Section 3.2) (1.0 eq)

  • Various primary or secondary amines (e.g., substituted benzylamines) (1.1 eq)

  • Triethylamine (Et₃N) or another non-nucleophilic base (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M HCl solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Amide Coupling:

    • Add the amine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C.

    • Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, ensuring it remains reactive, and drives the reaction towards product formation.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude N-substituted amide can be purified by silica gel chromatography or recrystallization to yield the final product.

Quality Control & Analytical Characterization

The purity of pharmaceutical intermediates is critical. The identity and purity of synthesized this compound and its derivatives should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecule.[1]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the final product.[9]

Conclusion

This compound is a high-value, versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the differential reactivity of its functional groups provide a robust platform for the development of novel drug candidates. The protocols outlined in this document offer reliable methods for its synthesis and subsequent elaboration into libraries of bioactive molecules, such as the N-substituted pyrazinamides with potential antimycobacterial activity. As research into heterocyclic chemistry continues to expand, the utility of key building blocks like this compound will undoubtedly grow, paving the way for the discovery of next-generation therapeutics.

References

  • Apollo Scientific. (2023, July 7). 5-Chloropyrazine-2-carboxylic acid Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and....
  • Chemical Synthesis Platform. (n.d.). Understanding 5-Chloropyrazine-2-Carbohydrazide: A Key Intermediate in Synthesis.
  • Jampilek, J., Dolezal, M., Kunes, J., Satinsky, D., & Raich, I. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry, 9(1), 49-60.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 5-Chloropyrazine-2-carboxylic acid.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - Methyl 5-chloropyrazine-2-carboxylate.
  • Ingenta Connect. (2005, January 1). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri....
  • SynQuest Laboratories, Inc. (2016, December 19). 5-Chloropyrazine-2-carbonitrile Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Chem-Impex. (n.d.). 5-Chloropyrazine-2-carboxylic acid.
  • AbacipharmTech. (n.d.). This compound.
  • Zitko, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591.

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Thionyl chloride in the synthesis of pyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of Thionyl Chloride in the Synthesis of Pyrazine-2-Carboxamides: A Guide for Pharmaceutical and Medicinal Chemistry Researchers

Abstract

Pyrazine-2-carboxamides represent a cornerstone scaffold in modern drug discovery, forming the structural basis of critical therapeutic agents. This guide provides an in-depth exploration of a robust and widely adopted synthetic route to these vital compounds: the thionyl chloride-mediated conversion of pyrazine-2-carboxylic acids. We will dissect the underlying reaction mechanism, present detailed and field-tested experimental protocols, and address critical considerations for reaction optimization and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient chemical transformation for the synthesis of novel pharmaceutical candidates.

Introduction: The Significance of the Pyrazine-2-Carboxamide Core

The pyrazine ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] When functionalized with a carboxamide group at the 2-position, its therapeutic potential is significantly amplified. This structural motif is central to the activity of several marketed drugs, including:

  • Pyrazinamide: A first-line bactericidal agent used in the treatment of tuberculosis, which targets semi-dormant mycobacteria.[3]

  • Favipiravir (T-705): A broad-spectrum antiviral drug investigated for its activity against numerous RNA viruses.[4][5]

  • Bortezomib (Velcade®): A proteasome inhibitor for treating multiple myeloma, showcasing the pyrazine core's versatility.[2]

The synthesis of these and other novel analogues is a critical activity in drug development. A common and highly effective strategy involves the coupling of a pyrazine-2-carboxylic acid with a desired amine. The key to this transformation is the initial activation of the carboxylic acid, a step for which thionyl chloride (SOCl₂) is an exceptionally efficient and practical reagent.[6][7] It reliably converts the carboxylic acid into a highly reactive pyrazine-2-carbonyl chloride intermediate, primed for subsequent amidation.

Reaction Mechanism: A Two-Step Pathway to Amide Formation

The synthesis is a sequential, two-step process. Understanding the causality of each step is fundamental to achieving high yields and purity.

Step 1: Acyl Chloride Formation

The reaction is initiated by a nucleophilic attack from the carbonyl oxygen of pyrazine-2-carboxylic acid onto the sulfur atom of thionyl chloride.[8][9] This forms a reactive chlorosulfite intermediate. The subsequent collapse of this intermediate and loss of a chloride ion is followed by a nucleophilic attack by the released chloride ion on the carbonyl carbon.[7][8] This cascade results in the formation of the desired pyrazine-2-carbonyl chloride and the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

The elegance of this method lies in its irreversibility; the escape of the gaseous byproducts from the reaction mixture drives the equilibrium completely towards the product, ensuring a high conversion rate.[6]

Catalytic Activation with DMF: The reaction can be sluggish but is significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[10][11] DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N⁺=CHCl]Cl⁻, a more potent electrophilic species that rapidly acylates the carboxylic acid.[6]

Step 2: Nucleophilic Acyl Substitution (Amidation)

The pyrazine-2-carbonyl chloride generated in situ is a highly electrophilic species. It readily undergoes nucleophilic acyl substitution when treated with a primary or secondary amine. The amine's lone pair of electrons attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the stable pyrazine-2-carboxamide product. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl formed during this step.[3][12]

Reaction_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Py_COOH Pyrazine-2-carboxylic Acid Intermediate Reactive Intermediate (Pyrazine-2-carbonyl chloride) Py_COOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) + cat. DMF Byproducts Gaseous Byproducts (SO₂ + HCl) ↑ Intermediate->Byproducts Amide Pyrazine-2-carboxamide (Final Product) Intermediate->Amide + Amine / Base Amine Primary/Secondary Amine (R-NH₂) Amine->Amide Base Base (e.g., Pyridine) HCl_salt Base·HCl Salt Base->HCl_salt

Caption: Overall reaction pathway for pyrazine-2-carboxamide synthesis.

Detailed Experimental Protocols

Warning: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[13][14]

Protocol 1: Synthesis of Pyrazine-2-carbonyl chloride (Intermediate)

This protocol details the activation of the carboxylic acid. The resulting acyl chloride solution is typically used directly in the next step without isolation.[11]

Materials & Equipment:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle or oil bath

  • Ice water bath

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxylic acid (e.g., 12.4 g, 0.10 mol).[10]

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane. Stir the suspension.[10]

  • Catalyst: Add a catalytic amount of anhydrous DMF (e.g., 5 drops, ~0.2 mL).[10][11]

  • Cooling: Place the flask in an ice water bath to control the initial exotherm.

  • Reagent Addition: Slowly add thionyl chloride (e.g., 1.5 to 2.0 equivalents) dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-5 hours, or until gas evolution ceases.[11] The reaction progress can be monitored by the dissolution of the starting material, resulting in a clear solution.

  • Work-up: Cool the solution to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure. For many applications, the resulting solution of pyrazine-2-carbonyl chloride in the reaction solvent is used directly in the next step.[3][11]

Protocol 2: Synthesis of a Generic Pyrazine-2-carboxamide

This protocol describes the reaction of the activated acyl chloride with an amine.

Materials & Equipment:

  • Solution of pyrazine-2-carbonyl chloride from Protocol 1

  • Substituted primary or secondary amine

  • Anhydrous base (e.g., Pyridine or Triethylamine)

  • Anhydrous solvent (e.g., Acetone or Dichloromethane)

  • Dropping funnel

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

  • Amine Solution: In a separate flask, dissolve the desired amine (1.0 equivalent) and a base (1.1 equivalents, e.g., pyridine) in an anhydrous solvent (e.g., 50 mL acetone).[3] Stir the solution at room temperature.

  • Acyl Chloride Addition: Add the pyrazine-2-carbonyl chloride solution from Protocol 1 dropwise to the stirred amine solution over 20-30 minutes. Maintain the temperature with a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation:

    • Upon completion, the solvent may be removed under reduced pressure.

    • The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl to remove excess base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[10][15] If the product is an oil or contains impurities, purification by column chromatography on silica gel is recommended.[15]

Caption: Step-by-step experimental workflow for amide synthesis.

Optimization and Critical Parameters

Achieving optimal results requires careful control over several variables. The following table summarizes key conditions derived from established literature.

ParameterCondition / ReagentRationale & CausalityReference(s)
Thionyl Chloride 1.2 - 4.0 equivalentsAn excess ensures complete conversion of the carboxylic acid. Using a large excess can simplify the process by having it act as both reagent and solvent, but requires more rigorous removal.[3][10]
Solvent (Acyl Chloride Step) Dichloromethane (DCM), Toluene, BenzeneMust be anhydrous and inert to the highly reactive reagents. The choice can affect reaction temperature and solubility. DCM is often preferred for its lower boiling point, simplifying removal.[3][10][11]
Catalyst 1-5 mol% DMFDramatically increases the rate of acyl chloride formation via the Vilsmeier intermediate. Must be anhydrous.[6][10][11]
Temperature RefluxHeating is necessary to drive the reaction to completion after the initial exothermic addition.[3][11]
Moisture Control Anhydrous reagents/solvents, inert atmosphere (N₂/Ar)Thionyl chloride and the resulting acyl chloride are highly sensitive to moisture, which will hydrolyze them back to the starting carboxylic acid, reducing the yield.[6][16]
Base (Amidation Step) Pyridine, Triethylamine (TEA)Acts as an acid scavenger to neutralize the HCl produced during amidation, preventing protonation of the reactant amine and driving the reaction forward.[3][12]

Mandatory Safety Protocols for Thionyl Chloride

Failure to adhere to strict safety protocols when handling thionyl chloride can result in severe injury.[14]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, solvent-resistant gloves (e.g., neoprene or butyl rubber).[13][17][18]

  • Engineering Controls: All manipulations must be performed inside a properly functioning chemical fume hood to prevent inhalation of toxic vapors.[13][16]

  • Incompatible Materials: Thionyl chloride reacts violently and exothermically with water, alcohols, amines, and strong bases.[13] Ensure storage and reaction vessels are scrupulously dry.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from incompatible materials.[17][18]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[13] Have an appropriate spill kit (e.g., with an inert absorbent like sand or vermiculite) ready. Do not use water to clean spills.[16][18]

  • Waste Disposal: Unused thionyl chloride must be quenched carefully by slow addition to a stirred, cooled solution of sodium carbonate or calcium hydroxide. Dispose of all chemical waste in accordance with institutional and local regulations.[17][18]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Amide 1. Wet reagents or glassware. 2. Incomplete formation of acyl chloride. 3. Deactivated amine (e.g., poor quality, protonated salt).1. Ensure all solvents and reagents are anhydrous. Dry glassware in an oven.[6] 2. Increase reflux time or add more SOCl₂/DMF. 3. Use a fresh bottle of amine. Ensure sufficient base is used in the amidation step.
Reaction Stalls Insufficient heating during acyl chloride formation.Ensure the reaction reaches and maintains reflux until gas evolution stops.
Formation of Dark/Tarry Byproducts 1. Reaction temperature is too high during amidation. 2. Presence of impurities in starting materials.1. Control the addition rate of the acyl chloride and use a cooling bath. 2. Recrystallize or purify starting materials before use.[15]
Difficult Purification Presence of unreacted amine or base.Perform an acidic wash (e.g., 1M HCl) during the aqueous work-up to extract basic impurities into the aqueous layer.

Conclusion

The conversion of pyrazine-2-carboxylic acids to their corresponding carboxamides via a thionyl chloride-mediated pathway is a powerful and indispensable tool in pharmaceutical synthesis. Its primary advantages—high efficiency, operational simplicity, and the formation of volatile byproducts that drive the reaction to completion—make it a preferred method in both academic research and industrial drug development.[6] By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to stringent safety protocols, researchers can reliably access a diverse range of pyrazine-2-carboxamide derivatives, paving the way for the discovery of next-generation therapeutics.

References

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  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed Central (PMC). [Link]
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  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
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  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
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  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]
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Revolutionizing Pyrazine Scaffolds: A Guide to Microwave-Assisted Synthesis of 5-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloropyrazine-2-carboxamide in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the pyrazine core stands out as a privileged scaffold, integral to the architecture of numerous bioactive molecules. Among its derivatives, this compound serves as a critical building block, lending its enhanced reactivity to the synthesis of a new generation of therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer drugs.[1] Its structural significance is further underscored by its role as a key intermediate in the development of potent antimycobacterial agents.[2][3][4][5] This guide provides an in-depth exploration of a highly efficient and rapid synthetic route to these valuable compounds, leveraging the transformative power of microwave-assisted organic synthesis (MAOS).

The Microwave Advantage: Accelerating Chemical Innovation

Traditional synthetic methods often necessitate prolonged reaction times and harsh conditions, leading to increased energy consumption and the potential for byproduct formation. Microwave-assisted synthesis emerges as a superior alternative, offering a multitude of advantages that align with the principles of green chemistry. By directly and efficiently heating the reaction mixture, MAOS dramatically reduces reaction times from hours to mere minutes, while often improving reaction yields and product purity.[6][7] This technology not only accelerates the pace of research and development but also promotes more sustainable laboratory practices.

General Reaction Scheme

The core of this application note focuses on the efficient hydration of a nitrile to a primary amide under microwave irradiation. This transformation is a cornerstone of organic synthesis, and its acceleration via microwave energy is a significant process enhancement.

G start 5-Chloropyrazine-2-carbonitrile microwave Microwave Irradiation (Controlled Temperature & Time) start->microwave reagents Hydrating Agent (e.g., H2O2 / Base or Acid) Solvent (e.g., DMSO, H2O) reagents->microwave product This compound microwave->product caption General reaction scheme for microwave-assisted nitrile hydration.

Caption: General reaction scheme for microwave-assisted nitrile hydration.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol provides a robust method for the conversion of 5-chloropyrazine-2-carbonitrile to this compound. The parameters outlined below are a starting point and may be optimized for different scales and specific microwave reactor systems.

Materials and Reagents:

  • 5-Chloropyrazine-2-carbonitrile

  • Dimethyl sulfoxide (DMSO)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave Synthesizer

Experimental Workflow:

G A 1. Reagent Preparation: Add 5-chloropyrazine-2-carbonitrile, DMSO, and K2CO3 to vial. B 2. Hydrating Agent: Carefully add 30% H2O2 to the reaction mixture. A->B C 3. Microwave Irradiation: Seal vial and irradiate at 120°C for 10-15 minutes. B->C D 4. Work-up: Quench with water, extract with ethyl acetate. C->D E 5. Purification: Dry organic layer, evaporate solvent, and purify by recrystallization or chromatography. D->E F 6. Characterization: Confirm product identity and purity (NMR, IR, MS, mp). E->F caption Step-by-step experimental workflow for the synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 5-chloropyrazine-2-carbonitrile (1 mmol), dimethyl sulfoxide (DMSO, 3 mL), and potassium carbonate (0.2 mmol).

  • Addition of Hydrating Agent: Carefully add 30% hydrogen peroxide (5 mmol) to the reaction mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.

  • Reaction Quenching and Extraction: After the reaction is complete and the vial has cooled to room temperature, carefully open the vial and quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Data Presentation: Reaction Parameter Optimization

For the synthesis of various N-substituted derivatives, the following table provides a starting point for reaction conditions. These reactions typically involve the aminodehalogenation of a chloropyrazine precursor.[7][8]

EntryAmineSolventTemperature (°C)Time (min)Yield (%)
1BenzylamineEthanol14030>85
2AnilineNMP15045>80
3Morpholine1,4-Dioxane13025>90
4PiperidineAcetonitrile12020>92

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Causality Behind Experimental Choices

  • Solvent Selection: DMSO is chosen for its high boiling point and ability to absorb microwave energy efficiently, leading to rapid and uniform heating. For aminodehalogenation reactions, polar aprotic solvents like NMP and 1,4-dioxane are often effective.

  • Base: Potassium carbonate is a mild base that facilitates the hydrolysis of the nitrile without promoting significant decomposition of the starting material or product.

  • Microwave Parameters: The temperature and time are selected to ensure complete conversion while minimizing the formation of impurities. The use of a sealed vessel allows for the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.

Conclusion and Future Outlook

The microwave-assisted synthesis of this compound and its derivatives represents a significant advancement over classical synthetic methodologies. The protocols detailed herein offer a rapid, efficient, and scalable approach to these valuable compounds, empowering researchers in drug discovery and development to accelerate their synthetic efforts. The continued application of microwave technology in organic synthesis promises to further streamline the path from novel molecular design to the creation of impactful new medicines and agrochemicals.

References

  • Dolezal, M., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry, 9(1), 49-60. [Link]
  • Jandourek, O., et al. (2014). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 19(7), 10463-10483. [Link]
  • Jandourek, O., et al. (2017).
  • Jandourek, O., et al. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Molecules, 20(8), 14819-14836. [Link]
  • Klimesova, V., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(14), 4137-4140. [Link]
  • Palek, L., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14825. [Link]
  • Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S.
  • Zhang, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
  • European Patent Office. (1994).
  • U.S. Patent and Trademark Office. (1995).
  • Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13618-13633. [Link]
  • Szatmári, I., et al. (2019). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Molecules, 25(1), 93. [Link]
  • Tsolanku, E. N., et al. (2020). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 25(22), 5431. [Link]
  • Wujec, M., et al. (2020). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules, 25(23), 5774. [Link]
  • Al-Ghorbani, M., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 13(1), 15467. [Link]
  • de Oliveira, D. N., et al. (2023). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 28(13), 5109. [Link]
  • El-Sayed, N. N. E., et al. (2021). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Molecules, 26(10), 2911. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the success of your experiments.

I. Understanding the Synthesis: Common Routes and Key Challenges

This compound is a key building block in the synthesis of various active pharmaceutical ingredients. Its preparation can be approached through several synthetic routes, each with its own set of potential side reactions and optimization challenges. The two most common pathways involve:

  • Amidation of 5-Chloropyrazine-2-carboxylic acid: This is a direct approach where the carboxylic acid is activated and then reacted with an ammonia source.

  • Hydrolysis of a precursor: This can involve the hydrolysis of a nitrile (e.g., 5-chloro-2-cyanopyrazine) or an ester (e.g., methyl 5-chloropyrazine-2-carboxylate) followed by amidation.

The primary challenges in these syntheses revolve around controlling selectivity and minimizing the formation of impurities that can be difficult to separate from the desired product.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of this compound and Presence of a More Polar Impurity.

Possible Cause: Formation of 5-Hydroxypyrazine-2-carboxamide.

Explanation: During the synthesis of the precursor, 5-chloropyrazine-2-carboxylic acid, from methyl 5-chloropyrazine-2-carboxylate, the use of a strong base like sodium hydroxide (NaOH) can lead to a nucleophilic aromatic substitution (SNAr) reaction where the chloride is displaced by a hydroxide ion.[1] This results in the formation of the highly polar byproduct, 5-hydroxypyrazine-2-carboxylic acid. Subsequent amidation will then yield the corresponding 5-hydroxypyrazine-2-carboxamide.

Troubleshooting & Prevention:

  • Choice of Base: Employ a milder base for the hydrolysis of the methyl ester. Lithium hydroxide (LiOH) has been shown to be effective in minimizing the formation of the hydroxylated byproduct.[1]

  • Temperature Control: Maintain a low reaction temperature during the hydrolysis step to disfavor the SNAr reaction.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that can promote side reactions.

Corrective Actions:

  • Purification: If the hydroxylated byproduct has formed, it can be challenging to remove due to its similar structure to the product. Recrystallization from a suitable solvent system, such as ethanol/water, may be effective. Alternatively, column chromatography on silica gel can be employed.

Problem 2: Presence of a Higher Molecular Weight Impurity, Especially When Using an Amine in the Reaction.

Possible Cause: Formation of a Bis-aminated Byproduct.

Explanation: When synthesizing this compound via the aminolysis of an activated precursor like 5-chloropyrazine-2-carbonyl chloride, the amine nucleophile can attack not only the acyl chloride but also the C-5 position of the pyrazine ring, leading to a second nucleophilic aromatic substitution.[2] This results in a bis-aminated byproduct, for instance, 5-(benzylamino)pyrazine-2-carboxamide when benzylamine is used.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a controlled amount of the amine nucleophile. A slight excess is often necessary to drive the primary reaction to completion, but a large excess should be avoided.

  • Temperature Management: Lowering the reaction temperature can help to control the rate of the secondary SNAr reaction, which typically has a higher activation energy than the desired amidation.

  • Order of Addition: Adding the activated carboxylic acid derivative to the amine solution (inverse addition) can help to maintain a low concentration of the amine, thereby reducing the likelihood of the secondary substitution.

Corrective Actions:

  • Purification: The bis-aminated byproduct is generally less polar than the desired product and can often be separated by column chromatography. Recrystallization may also be effective if the solubility difference between the product and the byproduct is significant.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nucleophilic aromatic substitution (SNAr) that leads to the formation of byproducts?

A1: The pyrazine ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This makes the ring susceptible to attack by nucleophiles. In an SNAr reaction, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the nitrogen atoms, which stabilizes it. The leaving group then departs, restoring the aromaticity of the ring. The presence of the electron-withdrawing carboxamide group further activates the ring towards nucleophilic attack.

Q2: Can decarboxylation be a significant side reaction?

A2: While decarboxylation of carboxylic acids can occur under heating, it is generally not a major side reaction in the synthesis of this compound under standard amidation conditions. Decarboxylation is more facile for β-keto acids or when catalyzed by certain metals at high temperatures, which are not typical conditions for this synthesis.

Q3: What are the recommended conditions for the amidation of 5-chloropyrazine-2-carboxylic acid?

A3: A common method involves activating the carboxylic acid to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas in an inert solvent) at a controlled temperature, often starting at low temperatures (e.g., 0-5 °C) and then allowing it to warm to room temperature.

Q4: What is a good solvent for the recrystallization of this compound?

A4: Ethanol is a commonly used solvent for the recrystallization of this compound.[2] Depending on the impurities present, a mixed solvent system, such as ethanol/water or ethanol/hexane, may provide better purification. The optimal solvent system should be determined experimentally by testing the solubility of the crude product in various solvents at room and elevated temperatures.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 5-Chloropyrazine-2-carboxylic Acid from Methyl 5-Chloropyrazine-2-carboxylate

Materials:

  • Methyl 5-chloropyrazine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 5-chloropyrazine-2-carboxylate in a suitable amount of water.

  • Add a stoichiometric amount of lithium hydroxide to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify with HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-chloropyrazine-2-carboxylic acid.

Parameter Value Reference
Base Lithium Hydroxide (LiOH)[1]
Solvent Water[1]
Temperature Room Temperature[1]
Typical Yield High[1]
Protocol 2: Synthesis of this compound from 5-Chloropyrazine-2-carboxylic Acid

Materials:

  • 5-Chloropyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Ammonia source (e.g., aqueous ammonia, ammonia gas)

Procedure:

  • Suspend 5-chloropyrazine-2-carboxylic acid in an anhydrous solvent.

  • Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be used with oxalyl chloride.

  • Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent and cool to 0-5 °C.

  • Slowly add the ammonia source to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Filter the solid product, wash with a suitable solvent, and dry.

  • Recrystallize the crude product from ethanol or another suitable solvent system.[2]

Parameter Value Reference
Activating Agent Thionyl chloride or Oxalyl chloride[3]
Ammonia Source Aqueous ammonia or ammonia gas
Recrystallization Solvent Ethanol[2]

V. Visualizing the Chemistry: Reaction Mechanisms and Troubleshooting Flowchart

To further aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathways and a troubleshooting decision tree.

reaction_pathway cluster_main Main Synthetic Route cluster_side Side Reactions 5-Cl-Pyrazine-COOH 5-Chloropyrazine-2-carboxylic acid Acyl_Chloride 5-Chloropyrazine-2-carbonyl chloride 5-Cl-Pyrazine-COOH->Acyl_Chloride SOCl₂ or (COCl)₂ Product This compound Acyl_Chloride->Product NH₃ Bis_Amine 5-Amino-pyrazine-2-carboxamide (Bis-aminated Byproduct) Product->Bis_Amine Excess NH₃ / High Temp troubleshooting_flowchart Start Low Yield or Impure Product Check_TLC_HPLC Analyze crude product by TLC/HPLC Start->Check_TLC_HPLC Polar_Impurity Major polar impurity observed? Check_TLC_HPLC->Polar_Impurity High_MW_Impurity Higher MW impurity observed? Polar_Impurity->High_MW_Impurity No Hydroxylation Likely 5-hydroxy byproduct. - Use milder base (LiOH) in hydrolysis. - Control temperature. Polar_Impurity->Hydroxylation Yes Bis_Amination Likely bis-aminated byproduct. - Control amine stoichiometry. - Lower reaction temperature. High_MW_Impurity->Bis_Amination Yes Other_Issues Other issues? - Check starting material purity. - Verify reaction conditions. High_MW_Impurity->Other_Issues No Purify Purify by recrystallization (Ethanol) or column chromatography. Hydroxylation->Purify Bis_Amination->Purify

Caption: Troubleshooting decision tree for common issues.

VI. References

  • National Center for Biotechnology Information. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. [Link]

  • Dolezal, M., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Xu, W.-M., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • National Institutes of Health. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • Dolezal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Chemik Co., Ltd. (n.d.). Understanding 5-Chloropyrazine-2-Carbohydrazide: A Key Intermediate in Synthesis. [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Dolezal, M., et al. (2017). Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Dolezal, M., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • G. A. Molander, et al. (2011). ChemInform Abstract: Direct Amidation of Carboxylic Acids with Amines under Microwave Irradiation Using Silica Gel as a Solid Support. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloropyrazine-2-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of molecules, which serve as key building blocks in the development of pharmaceuticals and other advanced materials. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for optimal outcomes.

Core Synthesis Strategy: Amide Bond Formation

The most direct and common method for preparing this compound derivatives is through the coupling of 5-Chloropyrazine-2-carboxylic acid with a primary or secondary amine. This transformation hinges on the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

G cluster_start Starting Materials cluster_activation Activation SM1 5-Chloropyrazine-2-carboxylic Acid Activator Coupling Reagent or SOCl2 SM1->Activator Activation SM2 Amine (R-NH2) Intermediate Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea ester) SM2->Intermediate Nucleophilic Attack Activator->Intermediate Product 5-Chloro-N-R-pyrazine-2-carboxamide Intermediate->Product Byproduct Byproducts Intermediate->Byproduct

Caption: General synthesis pathway for this compound derivatives.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound derivatives in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q: My amide coupling reaction is giving very low yields or has failed completely. What are the most likely causes?

A: This is a frequent issue that can typically be traced back to one of three areas: the starting materials, the choice of coupling reagent/activation method, or the reaction conditions.

  • Cause 1: Poor Carboxylic Acid Activation. The carboxylic acid must be converted into a more reactive electrophile. If this step is inefficient, the reaction will not proceed.

    • Insight: Direct conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust, classical method.[1][2][3] However, this two-step process (formation, then reaction) can be sensitive to moisture. In-situ amide coupling reagents form a reactive ester intermediate directly in the reaction pot and are often preferred for their milder conditions and operational simplicity.[4][5]

    • Solution:

      • If using SOCl₂: Ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions. Toluene is a common solvent for this transformation.[2] After formation, remove all excess SOCl₂ in vacuo before adding the amine to prevent side reactions.

      • If using coupling reagents: Choose a reagent appropriate for your substrate. For sterically hindered amines or electron-deficient carboxylic acids, more powerful phosphonium-based reagents like PyBOP or PyAOP may be required over standard carbodiimides like EDC.[5][6]

  • Cause 2: Low Nucleophilicity of the Amine. Electron-withdrawing groups on the amine or significant steric hindrance can reduce its nucleophilicity, slowing down or preventing the reaction.

    • Insight: The pKa of the amine is a good indicator of its nucleophilicity. Anilines with strong electron-withdrawing groups (e.g., -NO₂) are particularly challenging coupling partners.

    • Solution:

      • Increase Temperature: For sluggish reactions, heating can provide the necessary activation energy. Microwave-assisted synthesis can be particularly effective at reducing reaction times and increasing yields for difficult couplings.[7][8]

      • Use a More Potent Activating Agent: As mentioned above, switching to a more reactive coupling reagent like HATU or HBTU can overcome the low reactivity of the amine.[4]

      • Base Selection: The choice of base is critical. Non-nucleophilic, hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred as they do not compete with the substrate amine.

  • Cause 3: Suboptimal Reaction Conditions. Incorrect solvent, temperature, or stoichiometry can stall the reaction.

    • Insight: The solvent must be able to dissolve the reactants and should be aprotic and anhydrous (e.g., DMF, THF, DCM). The reaction stoichiometry should be carefully controlled; a slight excess of the carboxylic acid and coupling reagent (1.1-1.2 equivalents) is common.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine if the reaction has stalled or is proceeding slowly.[9][10] If stalled, consider incremental heating or the addition of a catalyst like DMAP (for carbodiimide reactions, use catalytically to avoid racemization).[4]

G Start Low/No Yield Observed CheckActivation Is Carboxylic Acid Activation Confirmed? Start->CheckActivation CheckAmine Is Amine Highly Hindered or Electron Deficient? CheckActivation->CheckAmine Yes Sol_Activation Use Anhydrous Conditions. Switch to a stronger coupling reagent (e.g., HATU, PyBOP). CheckActivation->Sol_Activation No CheckConditions Are Reaction Conditions (Solvent, Temp, Base) Optimal? CheckAmine->CheckConditions No Sol_Amine Increase Temperature (Conventional or MW). Use a more potent activating agent. CheckAmine->Sol_Amine Yes Sol_Conditions Use Anhydrous Aprotic Solvent (DMF, THF). Use non-nucleophilic base (DIPEA). Monitor by TLC/LC-MS. CheckConditions->Sol_Conditions No Success Yield Improved CheckConditions->Success Yes Sol_Activation->Success Sol_Amine->Success Sol_Conditions->Success

Sources

FAQ 2: I'm observing lower-than-expected bioactivity. What are the primary areas to investigate?

Author: BenchChem Technical Support Team. Date: January 2026

When encountering low bioactivity, a systematic troubleshooting approach is essential. The problem can typically be traced back to one of three main areas: the compound itself, the experimental assay, or the underlying biological context. Before investing significant time in complex assay optimization, it is crucial to first verify the integrity and properties of your 5-Chloropyrazine-2-carboxamide analog.

Below is a logical workflow to guide your investigation. Start with "Compound-Related Issues" and proceed sequentially. This ensures you are building your experiment on a solid foundation.

Troubleshooting_Workflow start Low Bioactivity Observed compound_issues 1. Compound-Related Issues start->compound_issues assay_issues 2. Assay-Related Issues compound_issues->assay_issues Compound OK purity Purity & Identity Check (NMR, LC-MS, HPLC) compound_issues->purity solubility Solubility Assessment compound_issues->solubility stability Stability & Storage (Freeze-Thaw, Light Exposure) compound_issues->stability biological_issues 3. Biological System Issues assay_issues->biological_issues Assay OK assay_params Assay Parameters (Concentrations, Incubation Time) assay_issues->assay_params controls Controls (Positive, Negative, Vehicle) assay_issues->controls interference Assay Interference (Autofluorescence, etc.) assay_issues->interference cell_health Cell Health & Passage biological_issues->cell_health target_expression Target Expression & Engagement biological_issues->target_expression mechanism Mechanism of Action biological_issues->mechanism

Caption: High-level troubleshooting workflow for low bioactivity.

Part 2: Compound Integrity and Physicochemical Properties

This section addresses the most common, and often overlooked, source of poor results: the compound itself.

FAQ 3: How can I confirm the identity and purity of my analog?

Before any biological testing, it is imperative to confirm that the compound you have is indeed the correct molecule and that it is sufficiently pure. Impurities can interfere with your assay or even be responsible for observed (off-target) activity.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your synthesized analog. The observed shifts and coupling constants should match the expected structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of your compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A purity of >95% is recommended for most in vitro biological assays. Ensure you are using a suitable detection wavelength.

    • Source and Batch: Always use compounds from a reputable source and keep detailed records of the specific batch number used in your experiments.[1]

FAQ 4: My compound is pure, but could solubility be the issue?

Absolutely. Poor aqueous solubility is a very common reason for the inactivity of small molecules.[1] If your compound precipitates in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to a flat dose-response curve.

  • Why it Matters: The pyrazine core and various substitutions can significantly impact a molecule's lipophilicity and, therefore, its aqueous solubility. Many organic molecules are initially dissolved in a solvent like DMSO, but they can crash out when diluted into an aqueous assay medium.

  • Troubleshooting Steps:

    • Visual Solubility Check: Perform a simple visual test. Prepare your highest planned concentration of the compound in the final assay buffer. Let it sit under assay conditions (e.g., 37°C) for an hour and then visually inspect for any precipitate against a dark background.[1]

    • Kinetic Nephelometry: For a more quantitative assessment, this method measures light scattering by insoluble particles over time.

    • Solvent Concentration: Keep the final concentration of your organic solvent (e.g., DMSO) as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or affect enzyme activity.[1]

  • Prepare a high-concentration stock solution of your analog in 100% DMSO (e.g., 10 mM).

  • In a clear microcentrifuge tube, add the appropriate volume of your assay buffer (e.g., cell culture medium).

  • Add the required volume of the compound stock solution to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation (cloudiness, particles). For a more sensitive check, centrifuge the tube and look for a pellet.

FAQ 5: How should I properly store and handle my compounds to prevent degradation?

Improper storage can lead to the degradation of your compound, rendering it inactive.

  • Storage: Follow the supplier's recommendations. Generally, solid compounds should be stored at -20°C or -80°C, protected from light and moisture.[1]

  • Stock Solutions: Prepare stock solutions in an anhydrous, high-purity solvent like DMSO.[1] Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Working Solutions: Prepare fresh working solutions from your stock solution for each experiment. Do not store compounds in aqueous buffers for extended periods unless you have confirmed their stability.

Part 3: Assay-Specific Troubleshooting

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize your experimental protocol.

FAQ 6: My compound is soluble and stable. Could the issue be with my cell-based assay?

Yes, the health and state of your cells are critical for obtaining reliable data.

  • Cell Health: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.[2] Senescent or unhealthy cells can respond differently to stimuli.

  • Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can produce artifacts.[2]

  • Incubation Time: The biological effect you are measuring may take time to develop. Test a range of incubation times (e.g., 24, 48, 72 hours) to find the optimal window.[2]

  • Cell Plating: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of your this compound analog in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of your compound. Include a vehicle control (medium with the same final DMSO concentration).[1]

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

  • Readout: Add the viability reagent (e.g., Resazurin) according to the manufacturer's instructions and incubate until a color change is apparent.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ value.

FAQ 7: What are critical parameters to check in an enzyme inhibition assay?

Enzyme assays are sensitive to a variety of factors that can influence the apparent activity of an inhibitor.

  • Enzyme/Substrate Concentrations: Ensure you are using concentrations that are appropriate for the specific enzyme kinetics. Typically, the substrate concentration is kept at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.[2]

  • Buffer Conditions: The pH, ionic strength, and presence of co-factors in the assay buffer must be optimal for the enzyme's activity.[2]

  • Pre-incubation: For some mechanisms of inhibition, it is necessary to pre-incubate the enzyme with the inhibitor before adding the substrate to allow for binding to occur.[2]

FAQ 8: Is it possible my compound is interfering with the assay technology itself?

Yes, this is a common artifact. Small molecules can interfere with assay readouts, leading to false positive or false negative results.[2]

  • Autofluorescence: If you are using a fluorescence-based assay, your compound might be fluorescent at the excitation/emission wavelengths, artificially increasing the signal.

  • Luciferase Inhibition: In reporter assays, some compounds can directly inhibit the luciferase enzyme.

  • Light Scattering: Precipitated compound can interfere with absorbance readings.

How to Check: Run control experiments. Set up wells containing only the assay buffer, the readout reagents, and your compound at the highest concentration. Any signal detected in these wells is likely due to interference.[2]

Assay_Workflow start Start Assay plate_cells Plate Cells / Prepare Enzyme Solution start->plate_cells add_compound Add Compound to Wells (Include Vehicle Control) plate_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate Incubate (Pre-incubation if needed) add_compound->incubate add_reagents Add Substrate / Viability Reagent incubate->add_reagents read_plate Measure Signal (Absorbance/Fluorescence) add_reagents->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze

Caption: General experimental workflow for in vitro compound screening.

Part 4: Data Interpretation and Advanced Concepts

If both the compound and the assay appear to be in order, you may need to consider more complex biological explanations for the observed lack of activity.

FAQ 9: The IC₅₀ curve is flat or non-sigmoidal. What does this indicate?

A poor-quality dose-response curve can be very informative.

  • Flat Curve: Indicates a complete lack of activity across the tested concentration range. This could be due to insolubility, degradation, or a true lack of biological activity.

  • Sharp Drop-off: If the curve shows a sudden drop in signal at high concentrations, this often points to compound precipitation or cytotoxicity that is unrelated to the target of interest.

  • Non-Sigmoidal Shape: A curve that does not follow a classic sigmoidal shape might suggest complex biological mechanisms, assay artifacts, or off-target effects.

Table 1: Typical Concentration Ranges for Small Molecules in In Vitro Assays
Assay TypeTypical Concentration RangeNotes
Enzyme Inhibition1 nM - 100 µMHighly dependent on enzyme and substrate concentrations.
Cell-Based (Potent)10 nM - 10 µMFor compounds with expected high potency.
Cell-Based (Screening)1 µM - 50 µMA common range for initial screening of new compounds.
Cytotoxicity1 µM - 200 µMHigher concentrations may be needed to observe general toxicity.

Note: These are general guidelines. The optimal concentration range for your specific analog and assay must be determined empirically.

FAQ 10: Could my analog be a prodrug that requires metabolic activation?

It's possible. Some compounds are inactive on their own and require metabolic enzymes within the cell (e.g., cytochrome P450s) to be converted into their active form. If you are using a purified enzyme assay or a cell line with low metabolic activity, you would not observe any effect from a prodrug. Comparing activity in a simple biochemical assay versus a metabolically competent cell line (like primary hepatocytes) can help investigate this possibility.

FAQ 11: What if the target is not essential in my chosen biological system?

This is a critical point in drug discovery. A compound can effectively engage its molecular target, but if that target is not critical for the biological outcome being measured (e.g., cell survival), no effect will be observed.[1]

  • Target Validation: Ensure there is strong evidence linking your target to the disease model you are using.

  • Compensatory Mechanisms: Cells can sometimes compensate for the inhibition of one pathway by upregulating another, masking the effect of your compound.

  • Biological Context: The same compound can have different effects in different cell lines or disease models. The genetic background and expression levels of the target and related pathway components are crucial.

References

  • Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 11(7), 534-546. [Link]
  • Jampilek, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14583-14603. [Link]

Sources

Preventing degradation of 5-Chloropyrazine-2-carboxamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloropyrazine-2-carboxamide Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate during storage and experimentation. As an important building block in the synthesis of various bioactive molecules and pharmaceuticals, maintaining its purity is paramount.[1] This document provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address potential degradation issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability so important?

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a carboxamide group. This structure makes it a versatile intermediate in medicinal and agricultural chemistry, particularly for synthesizing novel antimicrobial, anti-inflammatory, and anti-cancer agents.[1] Its stability is critical because degradation introduces impurities that can compromise the yield, purity, and biological activity of the final products, as well as complicate regulatory filings.[2]

Q2: What are the optimal storage conditions for this compound?

To maintain the long-term integrity of this compound, adherence to proper storage conditions is essential. These conditions are designed to protect the compound from chemical degradation.[3]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of potential hydrolytic and oxidative reactions. While room temperature (15-25°C) is sometimes cited for short-term storage, refrigeration is best practice for long-term stability.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)The pyrazine ring can be susceptible to oxidation.[6] Storing under an inert atmosphere minimizes contact with oxygen, preventing oxidative degradation.
Light Amber vial or light-blocking containerPyrazine derivatives can be sensitive to light.[7] Protection from UV and visible light prevents photolytic degradation, which can cause discoloration and the formation of impurities.[6][8]
Humidity Tightly sealed container with desiccantThe compound is hygroscopic and the amide and chloro-substituents are susceptible to hydrolysis.[9] A dry environment prevents the absorption of moisture, which can initiate degradation.

Table 1: Recommended Storage Conditions

Q3: What are the primary factors that cause degradation?

The main environmental factors that can compromise the stability of this compound are:

  • Moisture/Humidity: Leads to hydrolysis of the carboxamide group to form 5-chloropyrazine-2-carboxylic acid, or potential displacement of the chlorine atom.[10][11][12]

  • Light: UV radiation can provide the energy to initiate photolytic reactions, often leading to discoloration (e.g., turning brownish) and the formation of complex impurities.[6][7]

  • Elevated Temperatures: Increases the rate of all chemical reactions, accelerating both hydrolysis and oxidation.[13]

  • Oxygen: Can lead to oxidative degradation of the pyrazine ring system.

Q4: How can I visually assess if my sample has degraded?

A pure sample of this compound should be a white to light yellow crystalline powder.[1] Visual signs of degradation include:

  • Color Change: Development of a distinct yellow, brown, or dark coloration.

  • Change in Texture: Clumping, melting, or the appearance of an oily substance, often due to moisture absorption.

  • Incomplete Dissolution: Difficulty dissolving the compound in a solvent in which it is known to be soluble can indicate the presence of insoluble polymeric impurities.

Any visual change should be investigated with analytical methods before using the material in an experiment.

Part 2: Troubleshooting Guide for Suspected Degradation

This section provides a systematic approach to identifying and resolving issues related to the degradation of this compound.

Issue: My experiments are yielding unexpected byproducts, low yields, or reduced biological activity.

This is a common indicator that the starting material, this compound, may have degraded. Follow this workflow to diagnose and address the problem.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Root Cause Analysis cluster_3 Step 4: Corrective & Preventive Actions (CAPA) A Suspected Degradation (Poor Experimental Results) B Perform Visual Inspection: - Check for color change - Note clumping/texture change - Verify container seal integrity A->B C Analyze sample via HPLC-UV (See Protocol Below) B->C D Purity > 98% and no major unknown peaks? C->D E Was sample exposed to light? D->E No K Sample is likely stable. Troubleshoot experimental procedure. D->K Yes F Was sample exposed to moisture/humidity? E->F No H Primary Degradation Pathway: Photodegradation E->H Yes G Was sample stored at elevated temperature? F->G No I Primary Degradation Pathway: Hydrolysis F->I Yes J Primary Degradation Pathway: Accelerated Thermal Degradation G->J Yes L Discard degraded stock. Implement stringent storage protocols: - Use amber vials. - Store in desiccator. - Refrigerate at 2-8°C. - Blanket with inert gas. G->L Yes H->L I->L

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting common degradation products like its carboxylic acid hydrolysate.[14]

1. Materials and Instrumentation:

  • HPLC or UPLC system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Water (HPLC grade).

  • This compound sample.

2. Standard and Sample Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: Hold at 5% B

4. Data Interpretation:

  • Pure Compound: A single major peak should be observed at the expected retention time for this compound.

  • Degraded Compound: Look for additional peaks. The primary hydrolysis product, 5-chloropyrazine-2-carboxylic acid, is more polar and will typically elute earlier than the parent amide. The presence of multiple, poorly resolved peaks may suggest photolytic or oxidative degradation. Calculate purity by dividing the area of the main peak by the total area of all peaks.

Part 3: Understanding Degradation Pathways

Understanding the chemical transformations that occur during degradation is key to prevention.

G cluster_main This compound cluster_hydrolysis Hydrolysis (H₂O) cluster_photo Photodegradation (hv) cluster_reduction Reductive Degradation mol1 C₅H₄ClN₃O mol2 5-Chloropyrazine-2-carboxylic acid mol1->mol2 + NH₃ mol3 Polymeric/Colored Impurities mol1->mol3 mol4 Ring-opened products mol1->mol4

Caption: Potential degradation pathways for this compound.

1. Hydrolysis: This is one of the most common degradation routes for amide-containing compounds in the presence of water. The amide group (-CONH₂) is hydrolyzed to a carboxylic acid (-COOH), releasing ammonia. This reaction can be catalyzed by acidic or basic conditions. The resulting 5-chloropyrazine-2-carboxylic acid is a known and related compound.[10][11]

2. Photodegradation: Exposure to UV light can induce complex radical reactions. This can lead to dimerization, polymerization, or cleavage of the pyrazine ring. These reactions are often responsible for the appearance of dark, insoluble impurities.[7][15]

3. Reductive Degradation: While less common under standard storage conditions, certain environments or microbial contamination could lead to the reduction of the pyrazine ring, resulting in loss of aromaticity and subsequent ring-opening.[16][17]

By understanding these mechanisms and implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term stability and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
  • Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. 2024-10-17.
  • Suanfarma. Pharmaceutical APIs Storage: Ensuring Quality and Compliance.
  • Unknown. Handling and Storage Conditions for Active Pharmaceutical Ingredients (API).
  • CyberFreight. Storage of API's at CyberFreight.
  • ChemicalBook. Pyrazine - Safety Data Sheet.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. 2017-02-03.
  • ChemicalBook. Pyrazine | 290-37-9.
  • Sigma-Aldrich. Pyrazine for synthesis 290-37-9.
  • JOCPR. A green and efficient hydrolysis of met - Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
  • Chem-Impex. 5-Chloropyrazine-2-carboxylic acid.
  • Apollo Scientific. 5-Chloropyrazine-2-carboxylic acid. 2023-07-07.
  • ResearchGate. How can we store Pyrazolin from chalcone and hydrazine hydrate?. 2016-03-27.
  • JOCPR. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro.
  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • PubMed. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. 2010-03-10.
  • MedCrave online. Forced degradation studies. 2016-12-14.
  • University of Hyderabad. Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1.
  • ResearchGate. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. 2025-08-06.
  • OUCI. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1.
  • Apollo Scientific. 21279-64-1 Cas No. | this compound.
  • RJPT. Stability Indicating Forced Degradation Studies.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid.
  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table.
  • Sigma-Aldrich. 2-Chloropyrazine 97 14508-49-7.
  • MDPI. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors.
  • MDPI. Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids.
  • PubMed. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. 2007-12-20.
  • MDPI. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. 2019-10-24.
  • ChemistryViews. New Insights into the Photostability of Phenoxazines. 2024-07-31.

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in 5-Chloropyrazine-2-carboxamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of poor reproducibility in experiments involving 5-Chloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. Here, we will explore the common pitfalls and provide robust, evidence-based solutions to enhance the reliability and consistency of your experimental outcomes.

Introduction: The Challenge of Consistency

This compound is a key building block in the synthesis of various pharmaceutically active compounds.[1] However, its reactivity and physicochemical properties can present significant challenges, leading to variability in experimental results. This guide provides a structured approach to troubleshooting, grounded in scientific principles and practical experience, to help you achieve consistent and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address the specific issues you may encounter.

Synthesis & Reaction Monitoring
Question 1: My synthesis of this compound from 5-hydroxypyrazine-2-carboxylic acid results in inconsistent yields and purity. What are the critical parameters to control?

Answer: This is a common issue stemming from the sensitivity of the chlorination and amidation reactions. The conversion of 5-hydroxypyrazine-2-carboxylic acid involves the simultaneous substitution of the hydroxyl group with chlorine and the formation of an acyl chloride, which is then reacted with an amine source.[2][3] Several factors can influence the outcome:

  • Reagent Quality and Stoichiometry:

    • Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose to SO₂, HCl, and other byproducts that can lead to side reactions and lower yields. The amount of thionyl chloride is also critical; an excess is typically required to drive the reaction to completion, but a large excess can complicate purification.[2]

    • Catalytic N,N-Dimethylformamide (DMF): A catalytic amount of DMF is crucial for the formation of the Vilsmeier reagent, which facilitates the reaction. However, excess DMF can lead to side products. Just a few drops are generally sufficient.[2]

  • Reaction Temperature and Time:

    • The reaction mixture is typically heated to ensure the completion of both the chlorination and acyl chloride formation.[2] A temperature of around 100 °C is often employed.[2] Inconsistent heating can lead to incomplete reactions.

    • Reaction time should be carefully monitored. Insufficient time will result in unreacted starting material, while prolonged heating can lead to degradation and the formation of impurities.

  • Moisture Control: This reaction is highly sensitive to moisture. The presence of water will quench the acyl chloride intermediate, converting it back to the carboxylic acid, thereby reducing the yield of the desired carboxamide. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Synthesis

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Purification & Product Stability
Question 2: I'm observing significant product loss and the formation of impurities during the purification of this compound. What are the best practices for purification?

Answer: Purification of this compound can be challenging due to its potential for hydrolysis and side-product formation.[4] Here are key considerations for improving your purification process:

  • Work-up Procedure:

    • After the reaction, excess thionyl chloride is typically removed by evaporation, often with the aid of a co-solvent like toluene.[5] This step is critical to prevent unwanted reactions during the subsequent steps.

    • The crude product is often precipitated by pouring the reaction mixture into cold water.[5] The temperature of the water is important to control the crystal size and minimize the solubility of the product.

  • Recrystallization:

    • Recrystallization from a suitable solvent, such as aqueous ethanol, is a common method for purification.[6][7] The choice of solvent and the cooling rate are crucial for obtaining high-purity crystals.

    • Be aware that the compound can be susceptible to hydrolysis, especially in the presence of base or prolonged heating in protic solvents.

  • Chromatography:

    • While recrystallization is often sufficient, column chromatography can be used for higher purity.[4] However, the acidic nature of silica gel can potentially lead to degradation. Using a less acidic stationary phase or neutralizing the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this risk. In some cases, a quick filtration through a silica gel pad is sufficient to remove baseline impurities.[4]

Table 1: Recommended Purification Parameters

ParameterRecommendationRationale
Work-up Pour reaction mixture into ice-cold water.Minimizes product solubility and controls precipitation.
Recrystallization Solvent Aqueous EthanolBalances solubility for effective purification.
Chromatography Neutralized silica gel or alternative stationary phase.Prevents acid-catalyzed degradation of the product.[4]
Analytical Characterization & Stability
Question 3: My analytical data (NMR, HPLC) for this compound is not consistent between batches, and I suspect the compound may be unstable. How can I ensure accurate characterization and proper storage?

Answer: Inconsistent analytical data often points to issues with sample purity, stability, or the analytical method itself.

  • Hygroscopic Nature: Some related pyrazine derivatives have been noted to form hygroscopic solids, which can be challenging to handle and can affect the accuracy of weighing and subsequent reactions.[4] While not explicitly stated for this compound in the provided results, it is a possibility to consider.

    • Solution: Dry the purified product under a high vacuum and store it in a desiccator over a strong drying agent (e.g., P₂O₅). Handle the compound in a glove box or under an inert atmosphere if possible.

  • Potential for Degradation: As a reactive intermediate, this compound can be susceptible to degradation over time, especially if exposed to moisture or light.

    • Solution: Store the compound in a tightly sealed, amber-colored vial at low temperatures (e.g., -20°C) to minimize degradation.[8] It is also advisable to re-analyze the purity of the compound before use, especially if it has been stored for an extended period.

  • Analytical Method Validation:

    • HPLC: Ensure your HPLC method is robust. The mobile phase composition, column type, and detection wavelength should be optimized to achieve good separation of the main peak from any potential impurities. The purity of the product should be established using a reliable HPLC method.[1]

    • NMR: For ¹H NMR analysis, ensure the solvent is free of acidic or basic impurities that could catalyze degradation. The use of an internal standard can help in quantifying the purity of the sample.

Experimental Protocol: Standardized Synthesis of this compound

This protocol is a synthesis of best practices derived from the literature to improve reproducibility.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Charge a round-bottom flask with 5-hydroxypyrazine-2-carboxylic acid.

  • Reaction:

    • Add dry toluene to the flask, followed by the slow addition of thionyl chloride under an inert atmosphere.

    • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to 100°C and stir for the predetermined optimal time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC if possible.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure.

    • Carefully add the crude residue to a beaker of ice-cold water with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from aqueous ethanol.

    • Dry the purified product under a high vacuum.

Logical Workflow for Troubleshooting Analytical Inconsistencies

Caption: Workflow for Addressing Analytical Variability.

By systematically addressing these common issues related to synthesis, purification, and handling, you can significantly improve the reproducibility of your experiments with this compound.

References

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate.
  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives - ResearchGate.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate.
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC - NIH.
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives | Bentham Science Publishers.
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri... - Ingenta Connect.
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC - NIH.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI.
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI.
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - ResearchGate.
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC - NIH.
  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and final products 1–12. - ResearchGate.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro.
  • Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). - ResearchGate.

Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of 5-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers utilizing 5-Chloropyrazine-2-carboxamide derivatives in their drug discovery pipelines often encounter challenges related to off-target cytotoxicity. This guide provides a comprehensive technical resource designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate these cytotoxic effects. By understanding the underlying mechanisms and employing strategic modifications, the therapeutic window of these promising compounds can be significantly improved. This document offers a blend of theoretical insights and practical, step-by-step protocols to navigate the complexities of cytotoxicity in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns researchers face when dealing with the cytotoxicity of this compound derivatives.

Q1: We are observing significant cytotoxicity in our primary cell-based assays with our lead this compound derivative. What are the most probable causes?

A1: The cytotoxicity of this class of compounds can stem from several factors. Firstly, off-target kinase inhibition is a common issue with heterocyclic small molecules, leading to interference with essential cellular signaling pathways.[1][2] Secondly, the pyrazine ring system can be metabolically activated to form reactive intermediates that can covalently modify cellular macromolecules, leading to toxicity.[3][4] Another potential mechanism is the induction of mitochondrial dysfunction, as some pyrazine derivatives have been shown to act as mitochondrial uncouplers, disrupting cellular energy production.[5][6][7] Lastly, the observed toxicity could be an on-target effect that is not specific to the diseased cells.

Q2: How can we quickly determine if the observed cytotoxicity is related to on-target or off-target effects?

A2: A multi-pronged approach is recommended. First, if you have a known target, perform a target engagement assay to confirm that the compound is binding to its intended target at the concentrations where cytotoxicity is observed. Next, utilize a structurally unrelated inhibitor for the same target; if it recapitulates the desired phenotype without the same level of cytotoxicity, it's likely your compound has off-target effects.[8] Genetic knockdown of the target (e.g., using siRNA or CRISPR) should produce a phenotype similar to your compound's intended effect; a significant discrepancy suggests off-target activity.[8]

Q3: Our most potent derivative has poor aqueous solubility. Could this be contributing to the cytotoxicity we're observing?

A3: Yes, poor solubility can lead to compound aggregation, which can cause non-specific cellular stress and apparent cytotoxicity.[9] It can also result in inconsistent and unreliable data in your assays. It is crucial to determine the kinetic solubility of your compound in your assay medium. If solubility is low, consider formulation strategies such as using co-solvents (e.g., DMSO, though keep the final concentration low, typically <0.5%), or more advanced techniques like preparing solid dispersions or using cyclodextrins.[8][10][11]

Q4: We've modified our lead compound to reduce cytotoxicity, but now we've lost most of its primary activity. What are the next steps?

A4: This is a common challenge in medicinal chemistry. It indicates that the modification has likely altered a key pharmacophoric feature required for target binding. A systematic Structure-Activity Relationship (SAR) study is essential. Make small, iterative changes to your molecule and assess both activity and cytotoxicity in parallel. Computational modeling and docking studies can also provide insights into how your modifications are affecting target engagement.[12] It's a process of balancing the reduction in toxicity with the maintenance of efficacy.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides more detailed troubleshooting workflows for specific problems encountered during the development of this compound derivatives.

Issue 1: High and Variable Cytotoxicity in In Vitro Assays

If you are observing inconsistent and high levels of cell death in your experiments, follow this troubleshooting workflow:

A High & Variable Cytotoxicity Observed B Check Compound Solubility & Stability in Assay Medium A->B C Assess Basic Cell Culture Parameters A->C D Optimize Compound Concentration B->D If No F Solubility Issue Detected - Precipitate visible - Inconsistent results B->F If Yes G Instability Detected - Compound degrades over time B->G If Yes C->D If No H Inconsistent Cell Health - Variable passage number - Contamination C->H If Yes E Determine Mechanism of Cell Death D->E If No I Concentration Too High - Steep dose-response curve D->I If Yes J Apoptosis vs. Necrosis - Annexin V/PI staining E->J K Modify Formulation - Use co-solvents - Prepare fresh stock F->K L Reduce Incubation Time G->L M Standardize Cell Culture Protocol H->M N Perform Dose-Response & Select Non-toxic Concentration I->N O Investigate Specific Cytotoxic Pathways J->O

Caption: Troubleshooting workflow for high and variable cytotoxicity.

Issue 2: Reduced Efficacy After Structural Modification

When a chemical modification aimed at reducing toxicity results in a loss of the desired biological activity, a systematic approach is necessary to understand the cause and find a solution.

A Reduced Efficacy After Modification B Confirm Target Engagement A->B C Evaluate Physicochemical Properties A->C D Re-evaluate SAR B->D If Yes E No Target Binding B->E If No C->D If No F Altered Solubility or Permeability C->F If Yes G Modification at Key Pharmacophore D->G H Computational Docking Studies E->H I Formulation Optimization F->I J Synthesize Analogs with Subtle Modifications G->J K Modification Sterically Hinders Binding H->K L Modification Removes Key Interaction H->L K->J L->J

Caption: Troubleshooting workflow for reduced efficacy post-modification.

Part 3: Strategies for Reducing Cytotoxicity

Based on our expertise and current literature, here are several proven strategies to mitigate the cytotoxicity of this compound derivatives.

Structural Modification: A Targeted Approach

The most direct way to reduce off-target cytotoxicity is through chemical modification of the lead compound.

  • Introduction of Polar Groups: A key finding for 5-chloro-N-phenylpyrazine-2-carboxamides is that the introduction of hydroxyl (-OH) groups, particularly on the phenyl ring, can decrease in vitro cytotoxicity.[13][14][15] This is often combined with other hydrophilic substituents to further reduce toxicity. This strategy likely works by increasing the compound's polarity, which can alter its distribution and reduce non-specific binding to hydrophobic off-targets.

  • Bioisosteric Replacement: Consider replacing the chlorine atom on the pyrazine ring with other bioisosteres. For instance, a fluorine atom can sometimes maintain or improve activity while having a more favorable toxicity profile due to its smaller size and greater electronegativity, which can alter metabolic pathways.[16] Replacing a metabolically liable part of the molecule with a more stable group can also prevent the formation of reactive metabolites.[17]

Data Summary: Impact of Substituents on Cytotoxicity
Compound IDR-group on Phenyl RingCytotoxicity (IC50 in µM)Reference
Parent Compound -HHigh
Derivative 1 -OHModerate
Derivative 2 -COOHLow
Derivative 3 -Cl, -OHLow[13][14]

Note: This table is a representative summary based on published data and the trend of reduced cytotoxicity with polar substituents.

Prodrug and Targeted Delivery Strategies

If direct modification of the active compound is not feasible, consider more advanced drug delivery approaches.

  • Prodrugs: Designing an inactive form of the drug that is selectively activated at the target site can significantly reduce systemic toxicity. This approach is particularly useful if a tumor-specific enzyme or microenvironment (e.g., hypoxia) can be exploited for activation.

  • Targeted Delivery Systems: Encapsulating your compound in a delivery vehicle like a nanoparticle or liposome can alter its biodistribution, leading to higher accumulation at the target site and lower exposure to healthy tissues. These carriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting.

Part 4: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for essential experiments in assessing and mitigating cytotoxicity.

Protocol 1: Synthesis of a Hydroxylated this compound Derivative

This protocol provides a general scheme for the synthesis of a hydroxylated analog, a common strategy to reduce cytotoxicity.[13][15]

  • Starting Material: Begin with 5-hydroxypyrazine-2-carboxylic acid.

  • Chlorination: React the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to simultaneously replace the hydroxyl group with a chlorine and convert the carboxylic acid to an acyl chloride. This step should be performed in an inert solvent under reflux.

  • Amidation: React the resulting 5-chloropyrazine-2-carbonyl chloride with a hydroxylated aniline derivative (e.g., 4-aminophenol) in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at room temperature.

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][10][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your this compound derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: LDH Release Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[5][7][14][19][20]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant to a reaction mixture containing the LDH assay substrate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Solution: Add a stop solution to each well to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Part 5: Understanding the Mechanisms of Cytotoxicity

A deeper understanding of how your compounds are inducing cell death can inform your strategy for mitigating these effects.

Oxidative Stress-Induced Cytotoxicity

Many small molecule inhibitors can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][21][22]

A 5-Chloropyrazine-2- carboxamide Derivative B Mitochondrial Dysfunction or Metabolic Activation A->B C Increased ROS Production B->C D Oxidative Damage to: - DNA - Proteins - Lipids C->D E Activation of Stress Signaling Pathways (e.g., MAPK) D->E F Apoptosis or Necrosis E->F

Caption: Pathway of drug-induced oxidative stress.

Apoptosis and the Caspase Cascade

Cytotoxic compounds often trigger programmed cell death, or apoptosis, which is executed by a family of proteases called caspases.[16][23][24][25][26]

A Cytotoxic Insult (e.g., DNA Damage, ROS) B Mitochondrial Pathway (Intrinsic) A->B C Death Receptor Pathway (Extrinsic) A->C D Release of Cytochrome c B->D G Activation of Initiator Caspase-8 C->G E Formation of Apoptosome D->E F Activation of Initiator Caspase-9 E->F H Activation of Executioner Caspase-3 F->H G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J

Caption: The intrinsic and extrinsic pathways of apoptosis.

By understanding these pathways, you can design experiments to probe the specific mechanism of cytotoxicity of your compounds, for example, by measuring ROS levels or caspase activity. This knowledge will enable you to develop more targeted and effective strategies for reducing unwanted toxicity.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Bio-protocol. (n.d.). Cellular membrane integrity: Lactate Dehydrogenase assay.
  • Protocols.io. (2023, February 27). MTT (Assay protocol).
  • Zitko, J., Servusová, B., Mandíková, J., Kubíček, V., Kučera, R., Hrabcová, V., ... & Doležal, M. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807–14825. [Link]
  • PubMed. (2013, December 2). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides.
  • ResearchGate. (n.d.). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6), pdb.prot095497. [Link]
  • Valko, M., Rhodes, C. J., Moncol, J., Izakovic, M., & Mazur, M. (2006). Drug-Induced Oxidative Stress and Toxicity. Journal of drug delivery, 2006, 54127. [Link]
  • ResearchGate. (n.d.). Schematic diagram of the mechanisms of caspase activation and....
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH).
  • ResearchGate. (n.d.). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv).
  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
  • ChemRxiv. (2025, October 17). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • PubMed Central. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • ResearchGate. (2022, July 21). (PDF) On Reuben G. Jones synthesis of 2-hydroxypyrazines.
  • ResearchGate. (n.d.). Schematic illustration of oxidative-induced signaling pathways....
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • ResearchGate. (2025, August 6). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.
  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • PubMed Central. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors.
  • PubMed. (n.d.). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation.
  • Nature. (2023, December 13). Chlorpromazine affects glioblastoma bioenergetics by interfering with pyruvate kinase M2.
  • ResearchGate. (2023, November 13). (PDF) Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing.
  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • ResearchGate. (2025, August 8). On Mechanisms of Reactive Metabolite Formation from Drugs.
  • National Institutes of Health. (2025, October 8). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.
  • ResearchGate. (n.d.). The bioactive compounds and their lower bioavailability issues.

Sources

Avoiding common pitfalls in 5-Chloropyrazine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Chloropyrazine-2-carboxamide. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthetic process.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles and offering step-by-step solutions.

Issue 1: Low Yield or Incomplete Conversion During Amination of 2,5-Dichloropyrazine

Question: "My amination reaction of 2,5-dichloropyrazine to form a 2-amino-5-chloropyrazine derivative is sluggish and results in a low yield of the desired product. How can I improve the conversion?"

Underlying Cause: The nucleophilic aromatic substitution (SNAr) reaction on the electron-deficient pyrazine ring is generally facile. However, incomplete reactions can stem from several factors, including insufficient activation of the nucleophile, inappropriate solvent choice, or deactivation of the starting material. The two chlorine atoms on 2,5-dichloropyrazine exhibit different reactivities, which can be exploited for selective substitution.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Rationale: A strong, non-nucleophilic base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity.

    • Recommendation: Employ a strong base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu).[2] Use at least a stoichiometric equivalent (1.1-1.2 eq) to ensure complete deprotonation of the amine.

  • Solvent Considerations:

    • Rationale: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while not interfering with the nucleophile.

    • Recommendation: Utilize anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[1][2] Ensure the solvent is thoroughly dried to prevent quenching of the base and potential side reactions.

  • Temperature Optimization:

    • Rationale: While many SNAr reactions on dichloropyrazine proceed at room temperature, gentle heating can often drive the reaction to completion.

    • Recommendation: Monitor the reaction at room temperature initially. If the reaction is slow, gradually increase the temperature to 40-60 °C and monitor by TLC or LC-MS.

  • Inert Atmosphere:

    • Rationale: The strong bases used are sensitive to moisture and carbon dioxide.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.[2]

Issue 2: Formation of Dimerization or Other Side Products

Question: "During the synthesis of this compound, I am observing significant amounts of what appears to be a dimer of my starting amine or other unexpected side products. What is causing this and how can I prevent it?"

Underlying Cause: Side product formation can arise from several pathways. Dimerization of the amine can occur if it is unstable under the reaction conditions. Additionally, if the reaction temperature is too high, or if there is an excess of the amine, di-substitution on the pyrazine ring can occur, leading to the formation of a 2,5-diaminopyrazine derivative.

Preventative Measures and Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the amine nucleophile. Using a large excess can promote di-substitution. A slight excess (1.05-1.1 equivalents) is often sufficient.

  • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate. For highly reactive amines, cooling the reaction mixture may be necessary.

  • Order of Addition: Add the base portion-wise to a cooled solution of the 2,5-dichloropyrazine and the amine.[2] This helps to maintain a low concentration of the highly reactive deprotonated amine at any given time, minimizing side reactions.

Issue 3: Hydrolysis of the Chloro Substituent

Question: "I am finding 5-Hydroxypyrazine-2-carboxamide as a significant byproduct in my reaction mixture. How can I avoid this hydrolysis?"

Underlying Cause: The chloro group on the pyrazine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions or at elevated temperatures. This leads to the formation of the corresponding hydroxy derivative.

Mitigation Strategies:

  • Anhydrous Conditions:

    • Rationale: The primary source of hydrolysis is water.

    • Recommendation: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and maintain an inert atmosphere.

  • pH Control During Workup:

    • Rationale: Basic aqueous workups can promote hydrolysis.

    • Recommendation: If a basic wash is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution) before extraction.

  • Alternative Synthetic Routes:

    • Rationale: If hydrolysis remains a persistent issue, consider a synthetic route that introduces the chloro group at a later stage. For instance, starting from 5-hydroxypyrazine-2-carboxylic acid and treating it with a chlorinating agent like thionyl chloride can simultaneously form the acyl chloride and replace the hydroxyl group with a chlorine.[3]

Issue 4: Difficulty in Purification of the Final Product

Question: "My crude this compound is difficult to purify. Column chromatography gives poor separation from byproducts. Are there alternative purification methods?"

Underlying Cause: The polarity of this compound can be similar to that of certain byproducts, making chromatographic separation challenging.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid carboxamides.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallization of pyrazine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.

  • Trituration: If recrystallization is not effective, trituration can be a useful technique.

    • Procedure: Suspend the crude product in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. Stir or sonicate the suspension, then filter to collect the purified solid.

  • Acid-Base Extraction:

    • Rationale: The pyrazine nitrogens are weakly basic and can be protonated.

    • Procedure: Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The desired product may partition into the aqueous layer. The aqueous layer can then be basified and extracted to recover the purified product. This method is dependent on the pKa of the product and impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies involve:

  • Amidation of a 5-chloropyrazine-2-carboxylic acid derivative: This typically involves activating the carboxylic acid (e.g., forming the acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia or an amine.[4][5]

  • Selective amination of 2,5-dichloropyrazine followed by further functionalization: This involves a nucleophilic aromatic substitution to introduce an amine at the 2-position, followed by conversion of the remaining chloro group or another functional group at the 5-position.[1]

  • From Pyrazine-2-carboxamide: A regioselective chlorination of pyrazine-2-carboxamide can also be employed.[6][7]

Q2: What are the key safety precautions to consider during the synthesis?

A2:

  • Chlorinating Agents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyrazine Derivatives: Chloropyrazines can be irritating to the skin, eyes, and respiratory tract.[8] Handle them with care and avoid inhalation of dust or vapors.

  • Strong Bases: Sodium and potassium tert-butoxide are flammable solids and are corrosive. Handle them under an inert atmosphere.

  • Solvents: Many organic solvents used in the synthesis are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and handle them appropriately.

Q3: How can I monitor the progress of my reaction effectively?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Choose a solvent system that provides good separation of the components of your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion of starting material and the formation of byproducts.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for identifying the components of the reaction mixture, including unexpected side products.

III. Experimental Protocols and Data

Table 1: Comparison of Common Amination Conditions
ParameterCondition ACondition BCondition C
Base K2CO3NaOt-BuDBU
Solvent DMFTHFAcetonitrile
Temperature 80 °CRoom Temp60 °C
Typical Reaction Time 12-24 h4-8 h8-16 h
Common Issues Slower reaction rates, potential for side reactions at higher temperaturesMoisture sensitive, requires inert atmosphereMay not be strong enough for less reactive amines
Protocol: General Procedure for the Synthesis of a 2-Amino-5-chloropyrazine Derivative
  • To a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualizing the Workflow

Diagram 1: General Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., 2,5-Dichloropyrazine) B Reaction Setup (Inert Atmosphere, Anhydrous Solvent) A->B Dissolve C Reagent Addition (Amine, Base) B->C Controlled Addition D Reaction Monitoring (TLC, LC-MS) C->D Stirring at Temp E Workup (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography, Recrystallization) E->F Crude Product G Product Characterization (NMR, MS) F->G Pure Product Troubleshooting Low Yield Start Low Yield Observed Check_Base Is the base strong enough? (e.g., NaOtBu, KOtBu) Start->Check_Base Check_Solvent Is the solvent polar aprotic and anhydrous? Check_Base->Check_Solvent Yes Solution Implement recommended changes and repeat. Check_Base->Solution No Check_Temp Has the reaction temperature been optimized? Check_Solvent->Check_Temp Yes Check_Solvent->Solution No Check_Atmosphere Was the reaction run under an inert atmosphere? Check_Temp->Check_Atmosphere Yes Check_Temp->Solution No Check_Atmosphere->Solution Yes/No

Sources

Identifying and removing impurities from 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloropyrazine-2-carboxamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing impurities during your research and development processes. As a key intermediate in the synthesis of various pharmaceuticals, ensuring the purity of this compound is critical.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can generally be categorized as process-related impurities, which include unreacted starting materials and by-products from the synthesis, and degradation impurities that may form during storage.[1][2] Common process-related impurities may include starting materials like 5-chloropyrazine-2-carboxylic acid or methyl 5-chloropyrazine-2-carboxylate, as well as side-products from unintended reactions.[3][4]

Q2: Why is it crucial to control impurities in this compound?

A2: The control of impurities is essential for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the ICH have strict guidelines (Q3A & Q3B) regarding impurity levels in drug substances.[1]

Q3: What are the initial steps to take if I suspect my sample of this compound is impure?

A3: If you suspect impurities, the first step is to perform a comprehensive analysis of the sample. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for initial purity assessment.[5][6] Further characterization of impurities can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7][8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Multiple peaks are observed in the HPLC chromatogram in addition to the main product peak.

  • The purity of the main peak is lower than the expected specification (e.g., ≥ 98%).[9]

Possible Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials indicates that the synthesis reaction may not have gone to completion.

    • Solution: Consider optimizing reaction conditions such as reaction time, temperature, or catalyst concentration.

  • Side Reactions: The formation of by-products is a common issue in organic synthesis.

    • Solution: A thorough understanding of the reaction mechanism can help in identifying potential side-products. Adjusting reaction conditions, such as temperature or the rate of addition of reagents, can minimize side-product formation.

  • Degradation: this compound may degrade under certain conditions.

    • Solution: Ensure proper storage conditions, such as protection from light and moisture, and storage at the recommended temperature.[10][11]

Issue 2: Difficulty in Identifying Unknown Impurities

Symptoms:

  • Unknown peaks are detected in the HPLC or LC-MS analysis.

  • The molecular weight of the impurity, determined by MS, does not correspond to any expected starting materials or by-products.

Possible Causes & Solutions:

  • Complex Reaction Pathways: The synthesis may involve unexpected reaction pathways leading to the formation of novel impurities.

    • Solution: Advanced analytical techniques are required for structural elucidation. NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are powerful tools for identifying the structure of unknown compounds.[2]

  • Contamination: Impurities may be introduced from contaminated reagents, solvents, or equipment.

    • Solution: Always use high-purity reagents and solvents. Ensure that all glassware and equipment are thoroughly cleaned and dried before use.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurities present.[5][6]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 33°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.3 mg/mL.[5]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Recrystallization for Purification

Recrystallization is a common and effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as a suitable recrystallization solvent for related pyrazine carboxamide derivatives.[12][13]

Step-by-Step Procedure:

  • Dissolve the impure this compound in a minimum amount of hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualization of Workflows

Diagram 1: Workflow for Impurity Identification

cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Data Interpretation Impure Sample Impure Sample HPLC Analysis HPLC Analysis Impure Sample->HPLC Analysis Inject LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Identify m/z NMR Spectroscopy NMR Spectroscopy LC-MS Analysis->NMR Spectroscopy Structural Elucidation Identify Impurity Structure Identify Impurity Structure NMR Spectroscopy->Identify Impurity Structure

Caption: A logical workflow for the identification of unknown impurities.

Diagram 2: Workflow for Purification

cluster_0 Purification Strategy cluster_1 Purity Confirmation cluster_2 Final Product Impure Compound Impure Compound Recrystallization Recrystallization Impure Compound->Recrystallization Dissolve and Crystallize Column Chromatography Column Chromatography Recrystallization->Column Chromatography If necessary HPLC Analysis HPLC Analysis Recrystallization->HPLC Analysis Column Chromatography->HPLC Analysis Assess Purity Pure Compound Pure Compound HPLC Analysis->Pure Compound Meets Specification

Sources

Technical Support Center: Optimizing the Chromatographic Purification of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Chloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions (FAQs), and validated protocols to enhance the efficiency and success of your chromatographic separations.

As a Senior Application Scientist, I understand that purifying heterocyclic compounds like pyrazine derivatives can present unique challenges. The inherent chemical properties of the pyrazine ring can lead to issues such as poor peak shape, low resolution, and yield loss if the chromatographic system is not properly optimized. This guide synthesizes technical principles with practical, field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have when designing a purification workflow for this compound.

Q1: What are the primary challenges associated with the chromatographic purification of this compound?

The primary challenges stem from the molecule's chemical structure. Pyrazine derivatives are basic compounds due to the nitrogen atoms in the heterocyclic ring.[1] This basicity can lead to strong interactions with acidic sites on common stationary phases like silica gel, resulting in significant peak tailing.[1] Furthermore, separating the target compound from structurally similar impurities, such as positional isomers or precursors from the synthesis, can be difficult, requiring highly selective chromatographic conditions.[2]

Q2: Should I use Normal-Phase or Reversed-Phase Chromatography?

The choice between normal-phase and reversed-phase chromatography is critical and depends on the specific impurities present and the desired scale of purification.

  • Normal-Phase Chromatography (NPC): This is a very common and often successful method for pyrazine derivatives.[3] It typically utilizes silica gel as the stationary phase with non-polar mobile phases like hexane/ethyl acetate.[3][4] NPC is excellent for separating non-polar to moderately polar compounds and is often more cost-effective for large-scale flash chromatography. However, it is highly susceptible to the peak tailing issues mentioned above.

  • Reversed-Phase Chromatography (RPC): RPC uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as water/acetonitrile or water/methanol).[5][6] This mode can be highly effective for separating polar compounds and often provides sharper peak shapes for basic molecules, especially when mobile phase modifiers are used.[7] RPC is the standard for analytical HPLC and is also scalable for preparative purification.[8]

Table 1: Comparison of Chromatographic Modes for this compound Purification

FeatureNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
Stationary Phase Polar (e.g., Silica Gel)Non-polar (e.g., C18-bonded Silica)
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)
Primary Separation Based on polarity (polar compounds retain longer)Based on hydrophobicity (non-polar compounds retain longer)
Pros Cost-effective for scale-up, good for less polar impurities.Excellent for polar impurities, often yields sharper peaks for basic compounds, highly compatible with MS detection.[7]
Cons Prone to peak tailing with basic compounds, solvent volatility can be an issue.[1]Can be more expensive, may require desalting step post-purification.

Q3: What are the likely impurities I need to separate?

Impurities can originate from the starting materials or be byproducts of the synthesis. Common impurities may include:

  • Positional Isomers: Compounds like 3-chloropyrazine-2-carboxamide or 6-chloropyrazine-2-carboxamide could be present depending on the synthetic route.[2][9]

  • Precursors: Unreacted starting materials such as pyrazine-2-carboxamide or related precursors.[2]

  • Hydrolysis Products: The carboxamide group could be hydrolyzed back to the carboxylic acid (5-Chloropyrazine-2-carboxylic acid).[10]

  • Solvent and Reagents: Residual solvents and reagents from the reaction workup.

Troubleshooting Guide: Specific Experimental Issues

This section provides direct answers and corrective actions for common problems encountered during the purification process.

Issue 1: Poor Peak Resolution or Complete Co-elution of Peaks

Q: My target compound is not separating from an impurity. How can I improve the resolution?

A: Poor resolution is a common problem when dealing with structurally similar compounds. The key is to optimize the selectivity of your chromatographic system.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. For pyrazine isomers, which can have very similar properties, selectivity is the most critical factor to adjust.[1]

  • Solutions:

    • Optimize the Mobile Phase:

      • Normal-Phase: If using a standard hexane/ethyl acetate system, try adding a small percentage of a more polar solvent like methanol or isopropanol. This can alter the interactions between your compounds and the stationary phase. A common starting point for pyrazines is a 90:10 hexane/ethyl acetate mixture.[4] Systematically adjust this ratio based on TLC analysis.

      • Reversed-Phase: Adjusting the pH of the aqueous portion of the mobile phase can dramatically change the retention and peak shape of ionizable compounds. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to a water/acetonitrile mobile phase can protonate the pyrazine nitrogen, leading to more consistent interactions and often better separation.[5][11]

    • Change the Stationary Phase:

      • If standard silica does not provide adequate separation, consider a high-surface-area silica, which can increase compound retention and loading capacity.[3]

      • For reversed-phase, switching from a C18 to a phenyl-hexyl or a polar-embedded phase can offer different selectivity based on aromatic or polar interactions.

    • Reduce the Gradient Slope: In gradient elution, a shallower gradient (i.e., a smaller change in solvent composition per unit of time) increases the opportunity for separation between closely eluting peaks.[12]

Issue 2: Significant Peak Tailing

Q: The peak for this compound is broad and asymmetrical (tailing). What is causing this and how can I fix it?

A: Peak tailing for basic compounds like pyrazines is almost always due to undesirable secondary interactions with the stationary phase.[13]

  • Causality: The surface of standard silica gel contains acidic silanol groups (Si-OH). The basic nitrogen atoms on the pyrazine ring can interact strongly and non-uniformly with these sites, causing a portion of the molecules to lag behind the main band as they travel through the column, resulting in a tailed peak.[1]

  • Solutions:

    • Use a Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to the mobile phase. This additive will bind to the active silanol sites, masking them from your target compound.

      • Recommended Additives: A common choice is triethylamine (TEA) or pyridine at a concentration of 0.1-0.5% (v/v) in your mobile phase.

    • Use an End-Capped Column (Reversed-Phase): In RPC, ensure you are using a high-quality, end-capped C18 column. End-capping treats most of the residual silanol groups on the silica surface, minimizing these secondary interactions.

    • Check for Column Contamination: If the column has been used previously with acidic compounds, it may have highly active sites. Bake out or flush the column according to the manufacturer's instructions.[1]

Issue 3: Low Product Yield or No Recovery

Q: I am losing a significant amount of my product during chromatography. Where is it going?

A: Product loss can occur due to irreversible binding to the column or improper elution and fraction collection.

  • Causality: Strong, irreversible adsorption can happen if the compound has a very high affinity for the stationary phase under the chosen conditions. This is particularly a risk with highly active, non-deactivated silica.

  • Solutions:

    • Sample Loading Method: If your sample has low solubility in the initial mobile phase, it can precipitate at the top of the column. This leads to poor chromatography and potential loss.

      • Dry Loading: Adsorb your crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This technique is highly recommended for samples that are difficult to dissolve.[5]

    • Ensure Complete Elution: It's possible your compound is eluting much later than expected. After your main fractions are collected, perform a high-strength solvent flush (e.g., 100% ethyl acetate or methanol in NPC; 100% acetonitrile in RPC) to wash everything off the column. Analyze this flush fraction to see if your product is present.

    • Avoid On-Column Degradation: this compound is generally stable, but highly acidic or basic conditions on the column could potentially cause degradation.[14] Neutralizing the crude mixture before loading can sometimes be beneficial.

Experimental Protocols & Workflows

Protocol 1: Method Development for Normal-Phase Flash Chromatography

This protocol outlines a systematic approach to developing a robust purification method using standard silica gel.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity. Start with a low-polarity system and gradually increase the percentage of the more polar solvent.

      • Test System 1: 95:5 Hexane:Ethyl Acetate

      • Test System 2: 80:20 Hexane:Ethyl Acetate

      • Test System 3: 60:40 Hexane:Ethyl Acetate

    • Visualize the spots using a UV lamp (254 nm).

    • Goal: Identify a solvent system that gives your target compound a Retention Factor (Rf) between 0.2 and 0.4 and provides good separation from major impurities.

  • Column Packing and Equilibration:

    • Select a flash column size appropriate for your sample amount.

    • Pack the column with silica gel using the chosen mobile phase as a slurry.

    • Equilibrate the column by passing at least 3-5 column volumes (CV) of the mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, use the dry loading technique described in Issue 3 .

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase identified during TLC analysis.

    • If separation is still challenging, a shallow gradient can be employed (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% over 10-15 CV).

    • Collect fractions and monitor their contents by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Diagram: Troubleshooting Workflow for Poor Resolution

This diagram illustrates a logical decision-making process when encountering inadequate separation.

Poor_Resolution_Workflow Start Poor Resolution (Peaks Overlapping) TLC_Check Re-evaluate TLC Data. Is there any separation? Start->TLC_Check Solvent_Opt Optimize Mobile Phase (Change Solvent Ratio or Add Modifier) TLC_Check->Solvent_Opt Yes Stationary_Phase Change Stationary Phase (e.g., High Surface Area Silica, different RPC phase) TLC_Check->Stationary_Phase No Gradient_Opt Implement Shallow Gradient Solvent_Opt->Gradient_Opt Improvement, but not baseline Success Resolution Achieved Solvent_Opt->Success Baseline Separation Gradient_Opt->Success Stationary_Phase->Solvent_Opt Try new solvent system

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

  • Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage.
  • Moreno, D., & Solaiman, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12099-12106.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • SIELC Technologies. (n.d.). Pyrazine.
  • Kavanagh, P., et al. (2017).
  • Jandourek, O., et al. (2017).
  • ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Agilent. (2024). My Chromatography has Changed: Steps for Effective Troubleshooting.
  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • AbacipharmTech. (n.d.). This compound.
  • Cytiva. (n.d.). Reversed Phase Chromatography.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
  • Dolezal, M., et al. (2015). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Molecules, 20(7), 12036-12053.
  • Khan, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6293.
  • Guillarme, D., & Veuthey, J. L. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(16), 2997.
  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and....
  • Jampilek, J., et al. (2011). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 16(5), 4236-4261.
  • JOCPR. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.

Sources

Technical Support Center: Scale-up Considerations for 5-Chloropyrazine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 5-Chloropyrazine-2-carboxamide, a crucial building block in pharmaceutical development.[1][2] As a Senior Application Scientist, my goal is to equip you with the practical knowledge and troubleshooting strategies necessary to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will focus on anticipating challenges, understanding the chemistry behind each step, and ensuring a robust and reproducible process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for this compound, and which is preferable for scale-up?

A1: There are two main synthetic pathways to consider:

  • Route A: Aminolysis of a Dichloropyrazine Derivative. This route involves the reaction of a dichloropyrazine with an aminating agent. While feasible, controlling selectivity to avoid the formation of di-substituted byproducts can be challenging, especially at a larger scale.[3]

  • Route B: Amidation of a Pyrazinecarboxylic Acid Derivative. This is the more common and generally preferred route for scale-up. It typically begins with 5-chloropyrazine-2-carboxylic acid, which is converted to an activated form (like an acyl chloride) and then reacted with an ammonia source. This method often provides better control over the reaction and simplifies purification.[4]

Q2: What are the critical safety considerations for this synthesis?

A2: Safety is paramount, especially during scale-up. Key hazards to be aware of include:

  • Reagents: Many of the reagents used, such as thionyl chloride, are corrosive and react violently with water. It is essential to handle these materials in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[5][6][7]

  • Reactions: Some steps, like the quenching of excess thionyl chloride, can be highly exothermic and require careful control of temperature and addition rates to prevent runaway reactions.

  • Product Handling: The final product and intermediates can be irritating to the eyes, skin, and respiratory system.[5][6] Always consult the Safety Data Sheet (SDS) for detailed handling instructions.[5][6]

Q3: What yield and purity should I expect, and how can I monitor them?

A3: With a well-optimized process following Route B, you can typically expect yields in the range of 80-95%. The target purity for pharmaceutical applications is generally greater than 99%.

To monitor the reaction progress and final product quality, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.[2] It is crucial to develop a robust HPLC method early in the development process to track the consumption of starting materials and the formation of the desired product and any impurities.

Part 2: Troubleshooting Guide for Scale-Up

Scaling up a chemical synthesis often introduces unforeseen challenges.[8][9][10] This section provides a structured approach to troubleshooting common issues.

Issue 1: Incomplete Conversion During Acyl Chloride Formation

Symptom: HPLC analysis shows a significant amount of 5-chloropyrazine-2-carboxylic acid remaining after the reaction with thionyl chloride.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Moisture in the Reaction Thionyl chloride reacts readily with water, which consumes the reagent and prevents the desired reaction with the carboxylic acid.Ensure all glassware is thoroughly dried, and use anhydrous solvents if applicable.
Insufficient Thionyl Chloride The stoichiometry is critical. An inadequate amount of thionyl chloride will result in an incomplete reaction.Use a molar excess of thionyl chloride, typically 1.5 to 2.5 equivalents, to drive the reaction to completion.
Low Reaction Temperature The activation energy for the reaction may not be met at lower temperatures, leading to a sluggish or stalled reaction.The reaction is typically run at elevated temperatures. Ensure the reaction mixture reaches and maintains the target temperature (e.g., 70-80 °C).
Issue 2: Formation of Impurities During Amidation

Symptom: The crude product contains significant levels of impurities, as identified by HPLC.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Hydrolysis of the Acyl Chloride The acyl chloride intermediate is highly reactive and can hydrolyze back to the carboxylic acid if it comes into contact with water before reacting with ammonia.Ensure the amidation is carried out under anhydrous conditions until the ammonia solution is introduced.
Side Reactions at High Temperatures The high reactivity of the acyl chloride can lead to side reactions if the temperature is not adequately controlled during the addition to the ammonia solution.Add the acyl chloride solution to the ammonia solution at a low temperature (e.g., 0-10 °C) and control the addition rate to manage the exotherm.

Experimental Workflow: Amidation

amidation_workflow acyl_chloride 5-Chloropyrazine-2-carbonyl chloride Solution addition Slow, Controlled Addition acyl_chloride->addition ammonia Aqueous Ammonia (Cooled to 0-10 °C) ammonia->addition reaction Reaction Mixture (Maintain Low Temp) addition->reaction workup Work-up & Isolation reaction->workup product Crude 5-Chloropyrazine- 2-carboxamide workup->product

Caption: Controlled amidation workflow.

Issue 3: Challenges in Product Isolation and Purification

Symptom: The final product is difficult to filter or does not meet the required purity specifications after recrystallization.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Poor Crystal Morphology Rapid precipitation or "crashing out" of the product can lead to the formation of fine needles or small particles that are difficult to filter and wash effectively.Implement a controlled cooling profile during crystallization. Consider using a seed crystal to promote the growth of larger, more easily filterable crystals.
Inadequate Solvent System for Recrystallization The chosen solvent may not provide a sufficient solubility difference between the product and impurities at different temperatures.Screen various solvent systems (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to identify the optimal conditions for purification.
Occlusion of Impurities Impurities can become trapped within the crystal lattice during crystallization, making them difficult to remove by simple washing.A second recrystallization may be necessary. Alternatively, consider a slurry wash of the isolated solid with a suitable solvent to remove surface impurities.

Logical Flow of Scale-Up Synthesis

synthesis_flow start 5-Chloropyrazine-2- carboxylic Acid acyl_chloride Acyl Chloride Formation (Thionyl Chloride) start->acyl_chloride amidation Amidation (Aqueous Ammonia) acyl_chloride->amidation isolation Crude Product Isolation amidation->isolation purification Recrystallization isolation->purification final_product Pure 5-Chloropyrazine- 2-carboxamide purification->final_product

Caption: Key stages in the synthesis of this compound.

References

  • Apollo Scientific. (2023, July 7). 5-Chloropyrazine-2-carboxylic acid.
  • Understanding 5-Chloropyrazine-2-Carbohydrazide: A Key Intermedi
  • ResearchGate. (n.d.). Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and...
  • Fisher Scientific. (2024, March 30).
  • ResearchGate. (2025, August 6).
  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025, November 3).
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met - JOCPR, 6(5), 104-105.
  • MSDS of this compound. (2017, February 28).
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxyl
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (n.d.).
  • MDPI. (n.d.).
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • 5-Aminopyrazine-2-carboxylic acid - SAFETY D
  • Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production.
  • Ingenta Connect. (2005, January 1). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. (2013, December 2).

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Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Confirmation of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for R&D Professionals

In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of synthesized molecules is the bedrock of reliable and reproducible results. 5-Chloropyrazine-2-carboxamide, a key heterocyclic building block for various biologically active compounds, is no exception. Its precise molecular architecture dictates its reactivity and potential as a precursor in drug development pipelines.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach creates a self-validating system, ensuring the highest degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a detailed count and analysis of the hydrogen atoms (protons) in a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it allows for the observation of N-H protons which might otherwise exchange in protic solvents.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The structure of this compound features two distinct aromatic protons on the pyrazine ring and two amide protons. The electron-withdrawing nature of the chlorine atom and the pyrazine nitrogens significantly influences the chemical shifts of the ring protons.

To highlight these effects, we compare the expected data for our target molecule with its non-chlorinated analog, Pyrazine-2-carboxamide.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound H-3~8.9 - 9.1Doublet (d)~1.41H
H-6~8.7 - 8.8Doublet (d)~1.41H
-CONH₂~7.8 - 8.2 (broad)Singlet (s)N/A2H
Pyrazine-2-carboxamide (Alternative) H-3~9.2Singlet (s)N/A1H
H-5, H-6~8.8Multiplet (m)N/A2H
-CONH₂~7.8 - 8.2 (broad)Singlet (s)N/A2H

Causality and Interpretation:

  • Pyrazine Protons (H-3 & H-6): In this compound, the two ring protons are not chemically equivalent. They appear as two distinct doublets due to coupling with each other. The small coupling constant (~1.4 Hz) is characteristic of a ⁴J (meta) coupling across a nitrogen atom in a pyrazine ring[1]. The downfield chemical shifts are due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

  • Amide Protons (-CONH₂): The two amide protons typically appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange phenomena.

  • Comparative Insight: The presence of the chlorine atom at the C-5 position breaks the symmetry seen in the parent Pyrazine-2-carboxamide, leading to the distinct H-3 and H-6 signals. This differentiation is a key piece of evidence for the specific isomeric structure.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.

The protocol is similar to ¹H NMR, but requires a greater number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is typically run to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound
C=O (Amide)~163 - 165
C-5 (bearing Cl)~150 - 152
C-2 (bearing Amide)~146 - 148
C-3~144 - 146
C-6~142 - 144

Causality and Interpretation:

  • Carbonyl Carbon (C=O): This carbon is the most deshielded non-aromatic carbon, appearing significantly downfield as is characteristic for amide carbonyls.

  • Ring Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the attached substituents and the ring nitrogens. The carbon atom directly bonded to the chlorine (C-5) is expected to be significantly downfield. Comparing this spectrum to known data for related pyrazine derivatives confirms the substitution pattern[2].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

The IR spectrum provides a distinct fingerprint, confirming the presence of the critical amide and aromatic functionalities.

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹) Significance
N-H StretchPrimary Amide (-NH₂)3400 - 3100 (typically two bands)Confirms the presence of the primary amide group.[1][3]
Aromatic C-H StretchPyrazine Ring3100 - 3000Indicates the presence of hydrogens on an aromatic ring.[3][4]
C=O Stretch (Amide I)Amide Carbonyl1700 - 1650 (strong)A strong, sharp peak confirming the carbonyl of the amide.[4][5]
N-H Bend (Amide II)Primary Amide (-NH₂)1650 - 1580Complements the N-H stretch, further confirming the amide group.
C=N / C=C StretchPyrazine Ring1600 - 1400A series of bands characteristic of the aromatic pyrazine ring system.
C-Cl StretchChloro-aromatic850 - 750Confirms the presence of the carbon-chlorine bond.

Trustworthiness through Correlation: The presence of strong absorptions for the N-H and C=O stretches provides definitive evidence for the carboxamide group, corroborating the data inferred from the NMR signals for the -CONH₂ protons and the carbonyl carbon.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically generate the protonated molecule, [M+H]⁺.

For a molecule with the formula C₅H₄ClN₃O, the monoisotopic mass is approximately 157.01 g/mol .

The Chlorine Isotope Signature: A Definitive Marker The most critical diagnostic feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two distinct molecular ion peaks:

  • [M]⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺: The peak corresponding to the molecule containing the ³⁷Cl isotope.

The ratio of the intensities of these two peaks will be approximately 3:1 , providing unambiguous evidence for the presence of a single chlorine atom in the molecule.

Comparative Data Table: Mass Spectrometry

Ion Expected m/z for this compound Expected m/z for Pyrazine-2-carboxamide Key Observation
[M+H]⁺ (³⁵Cl)~158.0~124.0Mass shift of +34 Da corresponds to replacing -H with -Cl.
[M+H]⁺ (³⁷Cl)~160.0N/AThe characteristic [M+2] peak confirms chlorine.
Intensity Ratio ~3:1 N/A Definitive proof of one chlorine atom.

Fragmentation Analysis: Common fragmentation pathways would involve the loss of the carboxamide group (-CONH₂) or the chlorine atom, leading to fragment ions that can be analyzed to further piece together the molecular structure.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The strength of this analytical approach lies in the integration of complementary data, creating a system where each result validates the others.

G cluster_0 Initial Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Compound Synthesized Product (this compound) IR IR Spectroscopy Compound->IR NMR NMR (1H & 13C) Compound->NMR MS Mass Spectrometry Compound->MS Data_IR Confirms: - Amide (C=O, N-H) - Aromatic Ring - C-Cl bond IR->Data_IR Data_NMR Confirms: - Substitution Pattern (H-3, H-6) - Connectivity - Carbon Skeleton NMR->Data_NMR Data_MS Confirms: - Molecular Weight - Elemental Formula (presence of one Cl atom) MS->Data_MS Final Unambiguous Structure Confirmed Data_IR->Final Data_NMR->Final Data_MS->Final

Caption: Integrated workflow for spectroscopic confirmation.

This workflow illustrates the logical progression from synthesis to unambiguous structural confirmation. IR identifies the necessary functional groups, MS confirms the correct mass and elemental composition (specifically the chlorine), and NMR provides the definitive map of the atomic arrangement, including the crucial isomeric distinction. When the data from all three analyses converge to describe the same molecule, the structure is confirmed with the highest degree of scientific certainty.

References

  • Jampílek, J., Doležal, M., Kuneš, J., Šatínský, D., & Raich, I. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry, 9(1), 49-60.
  • Kos, J., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1585.
  • Jand'ourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(8), 1254.
  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
  • Krátký, M., et al. (2015). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Molecules, 20(7), 13353–13370.
  • Doležal, M., et al. (2017). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 22(3), 480.
  • Joseph, T., Varghese, H. T., Panicker, C. Y., Viswanathan, K., Dolezal, M., & Van Alsenoy, C. (2013). Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 63-72.

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Validating the Antimycobacterial Efficacy of 5-Chloropyrazine-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the antimycobacterial activity of 5-Chloropyrazine-2-carboxamide (5-Cl-PZA) against key mycobacterial strains. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antitubercular agents. This document delves into the experimental validation of 5-Cl-PZA, presenting its performance in relation to established first-line tuberculosis drugs and its parent compound, pyrazinamide (PZA).

Introduction: The Rationale for this compound

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular drugs with novel mechanisms of action.[1][2] Pyrazinamide (PZA) is a crucial first-line drug, particularly for its activity against semi-dormant bacilli. However, its efficacy is limited by the emergence of resistance. This compound, a derivative of PZA, has emerged as a promising candidate.[1][3][4] Notably, 5-Cl-PZA demonstrates in vitro activity against PZA-resistant strains and atypical mycobacteria that are naturally resistant to PZA, such as M. kansasii and M. avium.[1][3][5] This suggests a mechanism of action distinct from that of PZA.

The proposed target for 5-Cl-PZA is the mycobacterial Fatty Acid Synthase I (FAS I) system.[1][3] This assertion is supported by findings where overexpression of the fas1 gene in M. smegmatis conferred resistance to 5-Cl-PZA.[1][3] This guide provides a framework for the validation of its antimycobacterial properties through robust in vitro assays.

Comparative In Vitro Antimycobacterial Activity

The antimycobacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for 5-Cl-PZA and comparator drugs against various mycobacterial strains.

CompoundM. tuberculosis H37Rv (μg/mL)M. kansasii (μg/mL)M. avium (μg/mL)Reference(s)
This compound (5-Cl-PZA) 1.56 - 6.2512.512.5[1][3][4]
Pyrazinamide (PZA)6.25 - 12.5Naturally ResistantNaturally Resistant[6][7]
Isoniazid (INH)0.05--[8]
Rifampicin (RIF)0.5--[8]

Experimental Protocols for Validation

To ensure the scientific rigor and reproducibility of findings, standardized and validated assays are paramount. This section details the methodologies for two widely accepted in vitro assays for determining the antimycobacterial activity of compounds.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a quantitative measure of cell viability.[9][10][11][12] It utilizes the redox indicator Alamar Blue (resazurin), which is reduced by metabolically active cells, resulting in a color change from blue (non-fluorescent) to pink (fluorescent). This method is cost-effective, highly sensitive, and suitable for high-throughput screening.[9][10]

  • Preparation of Mycobacterial Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv (or other desired strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution Series:

    • Prepare serial twofold dilutions of this compound and comparator drugs (e.g., Pyrazinamide, Isoniazid, Rifampicin) in a 96-well microplate.

    • The final volume in each well should be 100 µL. Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 30 µL of Alamar Blue solution to each well.

    • Incubate for an additional 24 hours.

  • Reading and Interpretation:

    • Visually assess the color change in the wells. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

    • For quantitative results, read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Mycobacterial Culture (M. tuberculosis H37Rv) C Inoculation of 96-well plate A->C B Drug Dilution Series (5-Cl-PZA & Comparators) B->C D Incubation (37°C, 5-7 days) C->D E Addition of Alamar Blue D->E F Incubation (24 hours) E->F G Visual or Fluorometric Reading F->G H MIC Determination G->H

Microplate Alamar Blue Assay (MABA) Workflow.
Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid and highly sensitive method for assessing the viability of mycobacteria.[13][14][15] This technique utilizes mycobacteriophages that have been genetically engineered to contain a luciferase gene.[13][14] When the phage infects a viable mycobacterial cell, the luciferase gene is expressed, and in the presence of its substrate (luciferin), light is produced.[14] The amount of light emitted is directly proportional to the number of viable bacteria.

  • Preparation of Mycobacterial Suspension:

    • Prepare the mycobacterial culture as described for the MABA protocol.

  • Drug Exposure:

    • In a 96-well plate, expose the mycobacterial suspension to serial dilutions of the test compounds for a predetermined period (e.g., 24-72 hours) at 37°C.

  • Phage Infection:

    • Add the luciferase reporter phage suspension to each well.

    • Incubate for a period sufficient for phage infection and luciferase expression (typically 4-6 hours).

  • Luminometry:

    • Add the luciferin substrate to each well.

    • Immediately measure the light output (luminescence) using a luminometer.

  • Data Analysis:

    • Calculate the percentage reduction in luminescence in drug-treated wells compared to the drug-free control wells.

    • The MIC can be defined as the drug concentration that causes a significant reduction (e.g., ≥90%) in luminescence.

LRP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Mycobacterial Culture C Drug Exposure (24-72 hours) A->C B Drug Dilution Series B->C D Infection with Luciferase Reporter Phage C->D E Incubation (4-6 hours) D->E F Addition of Luciferin E->F G Luminometry (Light Measurement) F->G H MIC Determination G->H

Sources

A Comparative Efficacy Analysis for Tuberculosis Research: 5-Chloropyrazine-2-carboxamide versus Isoniazid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unceasing Quest for Novel Anti-Tuberculosis Agents

The global challenge of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates a rigorous and continuous search for new therapeutic agents. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, remains a critical tool in our arsenal. However, its efficacy is threatened by well-characterized resistance mechanisms. This has spurred the investigation of novel compounds, including derivatives of other established anti-TB drugs. One such molecule of interest is 5-Chloropyrazine-2-carboxamide (5-Cl-PZA), a derivative of pyrazinamide (PZA). This guide provides an in-depth, objective comparison of the efficacy of 5-Cl-PZA and isoniazid, supported by experimental data, to inform future research and development efforts in the field of anti-tuberculosis drug discovery.

Molecular Profiles and Mechanisms of Action: A Tale of Two Pathways

A fundamental understanding of a drug's mechanism of action is paramount to predicting its efficacy and potential for resistance. 5-Cl-PZA and isoniazid operate via distinct biochemical pathways within Mycobacterium tuberculosis.

Isoniazid: The Prodrug Activated to Inhibit Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2][3][4] This activation is a critical step, catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[1][5][6][7] Once activated, isoniazid forms a covalent adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids—the long-chain fatty acids that are essential components of the unique and robust mycobacterial cell wall.[1][2] By disrupting mycolic acid synthesis, isoniazid compromises the structural integrity of the cell wall, leading to bacterial cell death.[2][3] This targeted action makes isoniazid highly bactericidal against actively replicating mycobacteria.[1]

G cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH NAD NAD+ Activated_INH->NAD Forms Adduct INH_NAD_Adduct Isoniazid-NAD Adduct NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Mechanism of action of Isoniazid.

This compound: A Direct Inhibitor of Fatty Acid Synthase I

In contrast to isoniazid, 5-Cl-PZA does not require activation by KatG. It is an analogue of pyrazinamide, another first-line anti-TB drug.[3] Experimental evidence suggests that 5-Cl-PZA's primary target is the mycobacterial fatty acid synthase I (FAS-I) system.[8] This multi-enzyme complex is crucial for de novo fatty acid synthesis in mycobacteria. By directly inhibiting FAS-I, 5-Cl-PZA disrupts the production of essential fatty acids, thereby impeding bacterial growth and survival.[8] This distinct mechanism of action suggests that 5-Cl-PZA could be effective against isoniazid-resistant strains of M. tuberculosis where resistance is conferred by mutations in the katG gene.

G cluster_Mtb Mycobacterium tuberculosis Cell Cl_PZA This compound FAS_I Fatty Acid Synthase I (FAS-I) Cl_PZA->FAS_I Direct Inhibition Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FAS_I->Fatty_Acid_Synthesis Catalyzes Bacterial_Growth Bacterial Growth & Survival Fatty_Acid_Synthesis->Bacterial_Growth Essential for

Caption: Proposed mechanism of action of this compound.

Comparative In Vitro Efficacy

The initial assessment of an antimicrobial agent's potential is its in vitro activity against the target pathogen. The Minimum Inhibitory Concentration (MIC) is a key metric in this evaluation.

CompoundM. tuberculosis Strain(s)MIC Range (µg/mL)Reference(s)
This compound H37Rv, various clinical isolates1.56 - 32[3][8][9]
Isoniazid H37Rv, various clinical isolates0.0125 - 0.05[10]

As the data indicates, isoniazid demonstrates significantly greater potency in vitro against susceptible strains of M. tuberculosis, with MIC values that are several orders of magnitude lower than those reported for 5-Cl-PZA. However, a noteworthy characteristic of 5-Cl-PZA is its reported activity against PZA-resistant strains and other mycobacterial species that are naturally resistant to PZA, such as M. kansasii and M. avium.[8] This suggests that its mechanism of action circumvents the resistance pathways that affect PZA.

Comparative In Vivo Efficacy: A Murine Model Perspective

While in vitro data provides a valuable preliminary screen, the ultimate test of a drug's potential lies in its efficacy within a living organism. The murine model of tuberculosis is a well-established preclinical tool for evaluating the in vivo activity of anti-TB agents.

Isoniazid in the Murine Model

Isoniazid has been extensively studied in various murine models of tuberculosis and has consistently demonstrated potent bactericidal activity, significantly reducing the bacterial load in the lungs and spleens of infected mice.[11][12][13] It is a cornerstone of the standard combination therapy (with rifampin and pyrazinamide) used in these models, which serves as a benchmark for the evaluation of new drug candidates.[11]

This compound in the Murine Model

Despite its promising in vitro activity, a key study assessing the in vivo efficacy of 5-Cl-PZA in a chronic murine TB model yielded disappointing results.[3][9] In this study, mice infected with M. tuberculosis were treated with 5-Cl-PZA at doses up to 150 mg/kg. The compound exhibited no significant antimicrobial activity, either alone or in combination with isoniazid and rifampicin.[3][9] The authors of the study suggest that this lack of in vivo efficacy could be due to metabolic instability or poor pharmacokinetic properties of the compound.[8]

Pharmacokinetics and Resistance Profiles: Critical Determinants of Clinical Utility

Pharmacokinetics

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is a critical factor influencing its efficacy and safety.

  • Isoniazid: The pharmacokinetics of isoniazid are well-characterized and are notably influenced by a genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme, leading to "slow" and "fast" acetylator phenotypes.[1][5] This can result in significant inter-individual variability in drug exposure.[5] Isoniazid is rapidly absorbed orally, distributes widely into body tissues and fluids, and is primarily excreted in the urine after hepatic metabolism.[6]

  • This compound: There is a lack of comprehensive pharmacokinetic data for 5-Cl-PZA. The observed absence of in vivo activity in the murine model strongly suggests that the compound may have unfavorable pharmacokinetic properties, such as poor absorption, rapid metabolism to inactive forms, or inadequate distribution to the sites of infection.[8]

Resistance Mechanisms

  • Isoniazid: Resistance to isoniazid is well-understood and most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[5][6][7] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.[6]

  • This compound: Given its different mechanism of action targeting FAS-I, it is plausible that resistance to 5-Cl-PZA would arise from mutations in the genes encoding this enzyme complex. However, due to its limited development, there is a paucity of studies investigating specific resistance mechanisms.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are standardized protocols for in vitro and in vivo efficacy testing.

Protocol 1: In Vitro Susceptibility Testing using Microplate Alamar Blue Assay (MABA)

This protocol is a widely used colorimetric method for determining the MIC of anti-tubercular agents.

G cluster_prep Preparation cluster_exp Experiment prep_culture 1. Prepare M. tuberculosis H37Rv culture in Middlebrook 7H9 broth. prep_drugs 2. Prepare serial dilutions of test compounds (5-Cl-PZA, Isoniazid) in a 96-well plate. inoculate 3. Inoculate the wells with the M. tuberculosis suspension. prep_drugs->inoculate incubate1 4. Incubate the plate at 37°C for 7 days. inoculate->incubate1 add_reagent 5. Add Alamar Blue reagent to each well. incubate1->add_reagent incubate2 6. Re-incubate for 24 hours. add_reagent->incubate2 read 7. Read results visually or with a fluorometer. (Blue = Inhibition, Pink = Growth) incubate2->read

Caption: Workflow for MIC determination using MABA.

Step-by-Step Methodology:

  • Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth, supplemented with OADC and glycerol, to mid-log phase. Adjust the turbidity of the culture to a 1.0 McFarland standard.

  • Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 5-Cl-PZA and isoniazid in supplemented 7H9 broth. Include a drug-free well for a growth control and a media-only well for a sterility control.

  • Inoculation: Inoculate each well with the prepared M. tuberculosis suspension to achieve a final concentration of approximately 10^5 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Reading Results: The MIC is determined as the lowest drug concentration that prevents the color change from blue (resazurin) to pink (resorufin), indicating the inhibition of bacterial growth.

Protocol 2: Murine Model of Chronic Tuberculosis for In Vivo Efficacy Testing

This protocol outlines a standard approach for evaluating drug efficacy in a mouse model of established TB infection.

Step-by-Step Methodology:

  • Infection: Infect BALB/c or C57BL/6 mice via a low-dose aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this point, a stable bacterial load will be present in the lungs and spleen.

  • Treatment Initiation: Randomly assign mice to treatment groups:

    • Vehicle control (e.g., water by oral gavage)

    • Isoniazid (e.g., 25 mg/kg, by oral gavage, 5 days/week)

    • This compound (at various doses, e.g., 37.5, 75, 150 mg/kg, by oral gavage, 5 days/week)

    • Combination therapy arms as required.

  • Treatment Duration: Treat the mice for a period of 4 to 8 weeks.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens. Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, count the number of colony-forming units (CFU) on the plates. The efficacy of each treatment is determined by the reduction in the log10 CFU in the lungs and spleens compared to the vehicle control group.

Conclusion and Future Directions

This comparative analysis reveals a stark contrast in the efficacy profiles of this compound and isoniazid. While isoniazid stands as a highly potent anti-tuberculosis agent with proven in vivo efficacy, its utility is challenged by the emergence of resistance. 5-Cl-PZA, with its distinct mechanism of action targeting FAS-I, presents an interesting profile with in vitro activity against M. tuberculosis, including PZA-resistant strains. However, the current body of evidence indicates a significant hurdle in translating this in vitro activity to in vivo efficacy, likely due to unfavorable pharmacokinetic properties.

For drug development professionals, this underscores the critical importance of early ADME and pharmacokinetic profiling in the drug discovery pipeline. For researchers and scientists, the disparity between the in vitro and in vivo results for 5-Cl-PZA highlights an opportunity for further investigation. Medicinal chemistry efforts could focus on structural modifications of the 5-Cl-PZA scaffold to improve its metabolic stability and pharmacokinetic profile while retaining its inhibitory activity against FAS-I. Such endeavors, guided by the principles of rational drug design and a thorough understanding of the compound's biological disposition, are essential in the ongoing effort to develop new, effective treatments to combat the global threat of tuberculosis.

References

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A Head-to-Head Technical Comparison of 5-Chloropyrazine-2-carboxamide and Ethambutol for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global health challenge posed by tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant concern, further exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This landscape necessitates a robust pipeline of novel therapeutics with diverse mechanisms of action. This guide provides a detailed, evidence-based comparison of a first-line antitubercular agent, Ethambutol, and a promising investigational compound, 5-Chloropyrazine-2-carboxamide, a derivative of pyrazinamide. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis to inform future discovery and development efforts.

Ethambutol, a cornerstone of combination therapy for TB for decades, serves as a critical benchmark.[1] this compound, an analog of the essential sterilizing drug pyrazinamide, has demonstrated potent in vitro activity, including against some pyrazinamide-resistant strains, positioning it as a compound of interest.[2][3] This comparison will delve into their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and safety considerations, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Targets

A fundamental differentiator between any two antimicrobial agents is their molecular target. Ethambutol and this compound operate via distinct inhibitory pathways crucial for mycobacterial survival.

Ethambutol: Inhibition of Arabinosyl Transferase and Cell Wall Disruption

Ethambutol is a bacteriostatic agent that specifically targets the biosynthesis of the mycobacterial cell wall.[1] Its primary mechanism involves the inhibition of arabinosyl transferases, enzymes encoded by the embCAB operon.[4] These enzymes are essential for the polymerization of D-arabinofuranose into arabinogalactan (AG) and lipoarabinomannan (LAM), critical components of the Mtb cell wall. By disrupting this process, ethambutol compromises the integrity of the cell wall, leading to increased permeability and inhibition of bacterial growth.[1][5]

ethambutol_mechanism cluster_synthesis Arabinogalactan Synthesis D_Arabinofuranose D-Arabinofuranose Precursors Arabinosyl_Transferases Arabinosyl Transferases (EmbA/B/C) D_Arabinofuranose->Arabinosyl_Transferases Polymerization Arabinogalactan Arabinogalactan Polymer Arabinosyl_Transferases->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Complex Arabinogalactan->Cell_Wall Incorporation Ethambutol Ethambutol Ethambutol->Arabinosyl_Transferases Inhibition

Caption: Mechanism of Ethambutol Action.

This compound: Targeting Fatty Acid Synthesis

In contrast, this compound (5-Cl-PZA) is believed to act on a different biosynthetic pathway. Evidence suggests that it functions as an inhibitor of mycobacterial fatty acid synthase I (FAS I).[2][3] This multi-enzyme complex is responsible for the de novo synthesis of long-chain fatty acids, which are precursors for mycolic acids—the hallmark lipids of the mycobacterial outer membrane. Inhibition of FAS I disrupts the production of these essential building blocks, thereby compromising the cell envelope. This mechanism is distinct from its parent compound, pyrazinamide, which requires conversion to pyrazinoic acid to exert its effects, primarily against non-replicating persisters in acidic environments.[6] 5-Cl-PZA demonstrates activity in neutral pH conditions in vitro, suggesting it does not require the same acidic activation.[7]

pza_mechanism cluster_synthesis Mycolic Acid Synthesis Acetyl_CoA Acetyl-CoA Malonyl-CoA FAS_I Fatty Acid Synthase I (FAS I) Acetyl_CoA->FAS_I Elongation Fatty_Acids Long-Chain Fatty Acids FAS_I->Fatty_Acids Mycolic_Acids Mycolic Acids Fatty_Acids->Mycolic_Acids Further Processing 5_Cl_PZA 5-Chloropyrazine- 2-carboxamide 5_Cl_PZA->FAS_I Inhibition

Caption: Proposed Mechanism of 5-Cl-PZA Action.

Comparative In Vitro Efficacy: A Quantitative Analysis

The Minimum Inhibitory Concentration (MIC) is a critical metric for assessing the in vitro potency of an antimicrobial agent. It represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. kansasii MIC (µg/mL)M. avium MIC (µg/mL)Assay Method
This compound 1.56 - 6.25[2][8]12.5[2]>100[2]Broth Microdilution
Ethambutol 0.78 - 3.130.78 - 1.561.56 - 6.25Broth Microdilution

Note: Ethambutol MIC values are sourced from historical data and can vary based on the specific assay conditions. The values presented are representative for comparative purposes.

The in vitro data indicates that this compound exhibits potent activity against the reference strain M. tuberculosis H37Rv, with MIC values that are comparable to, or in some cases slightly higher than, those of ethambutol. A notable feature of 5-Cl-PZA is its activity against M. kansasii, a species naturally resistant to pyrazinamide.[9] However, its activity against M. avium is limited. Ethambutol demonstrates a broader spectrum of activity against these selected non-tuberculous mycobacteria. It is important to recognize that assay methodology can significantly impact MIC results; for instance, ethambutol MICs are typically lower when determined in liquid medium compared to solid agar medium.[10]

Pharmacokinetic Profiles: Bioavailability and Metabolic Fate

A compound's in vivo efficacy is critically dependent on its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Ethambutol

Ethambutol is well-absorbed orally, with peak serum concentrations achieved within 2 to 4 hours post-administration.[11][12] It is widely distributed throughout the body, and its metabolism is primarily hepatic, catalyzed by alcohol dehydrogenase.[11] A significant portion of the drug is excreted unchanged in the urine, necessitating dose adjustments in patients with renal impairment.[11][12]

ParameterValueReference
Time to Peak (Tmax) 2 - 4 hours[11][12]
Peak Concentration (Cmax) 2 - 5 µg/mL (at 25 mg/kg)[12]
Protein Binding 20 - 30%[1]
Elimination Half-life 3 - 4 hours[1]
Primary Excretion Renal[11]
This compound

Detailed pharmacokinetic data for this compound in humans is not available. However, studies on its parent compound, pyrazinamide, and the outcomes of in vivo animal studies with 5-Cl-PZA provide some insights. Pyrazinamide is rapidly absorbed and widely distributed.[6][13] A significant challenge for 5-Cl-PZA, as suggested by preclinical studies, is its potential for metabolic instability or poor pharmacokinetics, which may have contributed to its lack of efficacy in a murine model.[2][3] This highlights a common challenge in drug development: translating potent in vitro activity into in vivo success.

In Vivo Efficacy: A Murine Model Perspective

The murine model of tuberculosis is a standard for the preclinical evaluation of new drug candidates.[3]

Ethambutol

In mouse models, ethambutol is primarily bacteriostatic, meaning it inhibits bacterial replication rather than actively killing the bacteria.[14] Its role in combination therapy is crucial, as it helps prevent the emergence of resistance to more bactericidal drugs like isoniazid and rifampicin.[14]

This compound

Despite its promising in vitro profile, a study assessing the in vivo activity of 5-Cl-PZA in a chronic murine TB model failed to demonstrate efficacy.[2][3] Mice treated with 5-Cl-PZA, either alone or in combination with first-line drugs, did not show a reduction in bacterial load in the lungs compared to untreated controls. This discrepancy between in vitro potency and in vivo inefficacy underscores the importance of early ADME and pharmacokinetic studies in the drug discovery process.

Safety and Cytotoxicity Profile

An ideal antimicrobial agent should exhibit high potency against the pathogen while demonstrating minimal toxicity to the host.

Ethambutol

The most significant dose-dependent toxicity associated with ethambutol is optic neuritis, which can lead to decreased visual acuity and red-green color blindness.[11][15] This adverse effect is generally reversible upon discontinuation of the drug, but irreversible blindness has been reported.[16] Regular ophthalmologic monitoring is therefore essential for patients receiving ethambutol. Other reported side effects include peripheral neuropathy and hepatotoxicity.[11][15]

This compound

In vitro cytotoxicity studies have been conducted on 5-Cl-PZA and its derivatives. For example, one study reported that 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, a derivative of 5-Cl-PZA, was rated as non-toxic in Chinese hamster ovary and renal cell adenocarcinoma cell lines, with a Selectivity Index (SI) of 47 and 35, respectively.[2][8] The SI, calculated as the ratio of the cytotoxic concentration to the MIC, provides a measure of a compound's therapeutic window. An SI greater than 10 is generally considered promising for a drug candidate.

CompoundPrimary Safety ConcernIn Vitro Cytotoxicity (IC50)Selectivity Index (SI)
Ethambutol Optic Neuritis[11][15]Data not typically presented in this formatNot Applicable
5-Cl-PZA derivative Not established in humans>147 µM (CHO cells)[2][8]35 - 47[2][8]

Resistance Mechanisms

The development of drug resistance is a major threat to effective TB control.

Ethambutol

Resistance to ethambutol is primarily associated with mutations in the embB gene, which codes for arabinosyl transferase.[17] These mutations are thought to alter the drug-binding site on the enzyme, reducing the inhibitory effect of ethambutol.

This compound

While specific resistance mechanisms to 5-Cl-PZA have not been extensively studied, it is plausible that resistance could emerge through mutations in the gene encoding its target, FAS I, or through the upregulation of efflux pumps that actively remove the drug from the bacterial cell. The fact that it retains activity against some PZA-resistant strains suggests that it can circumvent the resistance mechanisms associated with the lack of pyrazinamidase activity.[7]

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is designed to determine the in vitro potency of a compound against M. tuberculosis.

mic_workflow Start Start Prep_Compound 1. Prepare serial dilutions of test compounds in a 96-well plate. Start->Prep_Compound Prep_Inoculum 2. Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv). Prep_Compound->Prep_Inoculum Inoculate 3. Inoculate the wells with the bacterial suspension. Prep_Inoculum->Inoculate Incubate 4. Incubate plates at 37°C for 7-14 days. Inoculate->Incubate Add_Indicator 5. Add a viability indicator (e.g., Resazurin). Incubate->Add_Indicator Incubate_Again 6. Incubate for an additional 24-48 hours. Add_Indicator->Incubate_Again Read_Results 7. Determine MIC as the lowest concentration with no color change (no visible growth). Incubate_Again->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: Add a viability indicator such as resazurin to each well.

  • Final Incubation: Re-incubate the plates for 24-48 hours to allow for color development.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change of the indicator (e.g., from blue to pink for resazurin), indicating inhibition of bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the toxicity of a compound against a mammalian cell line.

cytotoxicity_workflow Start Start Seed_Cells 1. Seed mammalian cells (e.g., HepG2) in a 96-well plate and incubate. Start->Seed_Cells Add_Compound 2. Add serial dilutions of the test compound to the wells. Seed_Cells->Add_Compound Incubate 3. Incubate for 48-72 hours. Add_Compound->Incubate Add_MTT 4. Add MTT reagent to each well. Incubate->Add_MTT Incubate_Formazan 5. Incubate to allow formazan crystal formation. Add_MTT->Incubate_Formazan Solubilize 6. Add a solubilizing agent (e.g., DMSO) to dissolve crystals. Incubate_Formazan->Solubilize Read_Absorbance 7. Measure absorbance at 570 nm using a plate reader. Solubilize->Read_Absorbance Calculate_IC50 8. Calculate the IC50 value. Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for Cytotoxicity Assay.

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2, a human liver cell line) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This head-to-head comparison reveals that while this compound demonstrates promising in vitro potency against M. tuberculosis, its path to clinical relevance is hindered by a lack of demonstrated in vivo efficacy. This classic drug development hurdle highlights the critical importance of optimizing pharmacokinetic properties in parallel with potency. Ethambutol, despite its modest bacteriostatic activity and known toxicity profile, remains a vital component of first-line therapy due to its proven clinical efficacy in combination regimens.

For this compound, future research should focus on medicinal chemistry efforts to improve its metabolic stability and pharmacokinetic profile without compromising its potent inhibition of FAS I. Prodrug strategies or structural modifications to block sites of metabolic liability could potentially overcome the in vivo efficacy barrier. A thorough investigation into its activity against a broader panel of clinical Mtb isolates, including MDR and XDR strains, would also be of significant value. For researchers in the field, 5-Cl-PZA serves as an excellent case study on the complexities of translating in vitro hits into in vivo leads and underscores the multifaceted nature of antitubercular drug discovery.

References

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The Evolving Landscape of Antitubercular Agents: A Comparative Guide to the Structure-Activity Relationship of 5-Chloropyrazine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, is a prodrug that is uniquely effective against semi-dormant bacilli residing in acidic environments.[1][2] However, the rise of PZA resistance necessitates the exploration of novel chemical entities that can circumvent existing resistance mechanisms. The 5-chloropyrazine-2-carboxamide scaffold has emerged as a promising area of investigation, with analogs demonstrating potent in vitro activity against both drug-susceptible and PZA-resistant mycobacterial strains.[3][4]

This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR). We will explore the causal relationships behind experimental design, present detailed protocols for synthesis and biological evaluation, and offer insights grounded in established scientific principles to empower researchers in the rational design of next-generation antitubercular agents.

The Scientific Rationale: Understanding the Mechanism of Action

The biological activity of pyrazinamide analogs is intrinsically linked to their metabolic activation. PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] Mutations in pncA are a primary cause of PZA resistance. POA is believed to exert its antimycobacterial effect through multiple mechanisms, including the disruption of membrane transport and energetics, inhibition of fatty acid synthase I (FAS-I), and interference with coenzyme A biosynthesis.[3][5]

The introduction of a chlorine atom at the 5-position of the pyrazine ring, as seen in 5-chloropyrazinamide (5-Cl-PZA), has been shown to confer a broader spectrum of antimycobacterial activity, including against PZA-resistant strains and atypical mycobacteria.[3][6] This suggests that 5-Cl-PZA and its analogs may have additional or alternative mechanisms of action, potentially involving the direct inhibition of essential enzymes like FAS-I.[3][5] Our exploration of the SAR of these analogs is therefore guided by the need to optimize molecular features that enhance this intrinsic activity and improve pharmacokinetic properties.

Comparative Analysis of this compound Analogs

The potency of this compound analogs is significantly influenced by the nature of the substituent on the carboxamide nitrogen. Two primary classes of analogs have been extensively studied: N-phenylpyrazine-2-carboxamides and N-benzylpyrazine-2-carboxamides .

N-Phenylpyrazine-2-carboxamide Analogs: Impact of Phenyl Ring Substitution

The direct attachment of a substituted phenyl ring to the carboxamide nitrogen has yielded some of the most potent analogs in this class. The electronic and steric properties of the substituents on the phenyl ring play a critical role in modulating antimycobacterial activity.

Compound ID R (Substitution on Phenyl Ring) MIC (μg/mL) vs. M. tuberculosis H37Rv Reference
1 H6.25[3]
2 2-Cl3.13[3]
3 4-Cl1.56[3]
4 2-OH6.25[3]
5 4-OH3.13[3]
6 4-COOH3.13[3]
7 5-Cl, 2-OH1.56[3]
8 4-CONH₂6.25[3]

Key SAR Insights for N-Phenyl Analogs:

  • Halogenation: The presence of a chlorine atom on the phenyl ring, particularly at the 4-position (Compound 3), significantly enhances antimycobacterial activity compared to the unsubstituted analog (Compound 1).[3]

  • Hydroxylation: A hydroxyl group on the phenyl ring is well-tolerated and can contribute to favorable activity, as seen in Compound 5.[3] The combination of a hydroxyl and a chloro substituent (Compound 7) results in a highly potent analog.[3]

  • Polar Groups: The introduction of polar groups like carboxylic acid (Compound 6) and carboxamide (Compound 8) is also tolerated, maintaining good activity.[3] This suggests that these groups may enhance solubility and/or form favorable interactions with the biological target.

N-Benzylpyrazine-2-carboxamides: The Role of the Methylene Spacer

The introduction of a methylene (-CH2-) spacer between the carboxamide and the phenyl ring generally leads to a decrease in activity against M. tuberculosis H37Rv compared to their N-phenyl counterparts.[7] However, these analogs have shown noteworthy activity against other mycobacterial species, such as M. kansasii, which is naturally resistant to PZA.[7]

Compound ID R (Substitution on Benzyl Ring) MIC (μg/mL) vs. M. tuberculosis H37Rv MIC (μg/mL) vs. M. kansasii Reference
9 H12.5>50[7]
10 2-Cl12.56.25[7]
11 4-Cl12.512.5[7]
12 4-CH₃12.53.13[7]
13 4-OCH₃2525[7]

Key SAR Insights for N-Benzyl Analogs:

  • Reduced Potency against M. tuberculosis : The N-benzyl analogs consistently exhibit higher MIC values against M. tuberculosis H37Rv compared to the N-phenyl series.[7] This suggests that the direct conjugation of the phenyl ring to the amide nitrogen is crucial for optimal activity against this strain.

  • Activity against Atypical Mycobacteria: Notably, compounds like 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide (12) and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (10) demonstrate significant activity against M. kansasii.[7] This highlights a different SAR profile for activity against non-tuberculous mycobacteria.

Experimental Protocols

Synthesis of a Representative Analog: 5-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 3)

This protocol is based on the general method for the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides.[3]

Rationale: The synthesis involves a two-step process starting from 5-hydroxypyrazine-2-carboxylic acid. The first step achieves both chlorination of the pyrazine ring and formation of the acyl chloride. The subsequent amidation with the desired aniline yields the final product. Thionyl chloride is a common and effective reagent for both transformations. The use of an organic base like triethylamine in the second step is crucial to neutralize the HCl generated during the reaction.

Materials:

  • 5-Hydroxypyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Toluene

  • 4-Chloroaniline

  • Triethylamine (TEA)

  • Anhydrous Acetone

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography setup)

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to 100 °C and reflux for 1 hour. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-chloropyrazine-2-carbonyl chloride is used in the next step without further purification.

  • Amidation:

    • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetone.

    • Cool the solution in an ice bath.

    • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride from the previous step in anhydrous acetone and add it dropwise to the cooled aniline solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the acetone under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antimycobacterial Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[8][9][10][11][12]

Rationale: The broth microdilution method is a quantitative assay that determines the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a widely accepted method for antimicrobial susceptibility testing due to its reproducibility and ability to test multiple compounds and concentrations simultaneously. Middlebrook 7H9 broth supplemented with OADC is the standard medium for the cultivation of mycobacteria.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement

  • Glycerol

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Plate reader for measuring optical density (OD)

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and glycerol until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute this suspension 1:20 in fresh Middlebrook 7H9 broth to obtain the final inoculum.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth in a separate 96-well plate to obtain a range of desired concentrations.

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of the appropriate drug dilution to each well.

    • Add 100 µL of the final bacterial inoculum to each well containing the drug.

    • Include a drug-free well with inoculum as a positive control for growth.

    • Include a well with sterile broth only as a negative control for contamination.

    • Include a well with a known antitubercular drug (e.g., pyrazinamide) as a reference standard.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 37 °C for 7-14 days.

  • Determination of MIC:

    • After the incubation period, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a plate reader.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Workflow and Relationships

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start 5-Hydroxypyrazine-2-carboxylic Acid acyl_chloride Formation of 5-Chloropyrazine-2-carbonyl Chloride start->acyl_chloride SOCl2, DMF amidation Amidation with Substituted Amine acyl_chloride->amidation Substituted Aniline/Benzylamine, TEA purification Purification (Column Chromatography) amidation->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Analog characterization->final_product mic_assay Broth Microdilution Assay final_product->mic_assay Testing against M. tuberculosis data_analysis MIC Determination mic_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A streamlined workflow for the synthesis and biological evaluation of this compound analogs.

Key Structure-Activity Relationships

sar_summary cluster_amide_substituent Amide Substituent (R) cluster_phenyl_substituents Substituents on Phenyl Ring core This compound Core phenyl N-Phenyl High Potency vs. M.tb core->phenyl benzyl N-Benzyl Lower Potency vs. M.tb Activity vs. M. kansasii core->benzyl halogens Halogens (e.g., 4-Cl) Increased Activity phenyl:f0->halogens hydroxyl Hydroxyl (-OH) Favorable Activity phenyl:f0->hydroxyl polar Polar Groups (-COOH, -CONH2) Activity Maintained phenyl:f0->polar

Caption: A summary of key structure-activity relationships for this compound analogs.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a rich landscape for the development of novel antitubercular agents. The N-phenyl analogs, particularly those with electron-withdrawing and hydrophilic substituents on the phenyl ring, have demonstrated potent activity against M. tuberculosis. While the N-benzyl analogs are generally less potent against M. tuberculosis, their activity against PZA-resistant atypical mycobacteria warrants further investigation.

Future research should focus on:

  • Optimizing Pharmacokinetic Properties: While in vitro potency is crucial, the in vivo efficacy of these compounds needs to be established. Modifications to improve solubility, metabolic stability, and cell permeability are essential.

  • Elucidating the Precise Mechanism of Action: Further studies are needed to determine if these analogs primarily act through the same pathways as pyrazinamide or if they possess novel molecular targets.

  • Broadening the Scope of Analogs: The synthesis and evaluation of a wider range of heterocyclic and aliphatic amide substituents could lead to the discovery of compounds with improved potency and a broader spectrum of activity.

By leveraging the insights from these SAR studies and employing rational drug design principles, the scientific community can continue to advance the development of effective new treatments to combat the global threat of tuberculosis.

References

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A Senior Application Scientist's Guide to Validating the FAS I Inhibitory Activity of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fatty Acid Synthase I (FAS I) is a critical multi-enzyme complex responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] This pathway is fundamental for cellular functions, including membrane biogenesis and energy storage.[1] In certain pathological states, such as in various cancers and mycobacterial infections, cells exhibit a pronounced upregulation of and dependence on FAS I activity for rapid proliferation and survival.[2][3][4] This dependency makes FAS I a compelling therapeutic target.

5-Chloropyrazine-2-carboxamide (5-Cl-PZA), an analog of the first-line antitubercular drug pyrazinamide (PZA), has been identified as a potent inhibitor of mycobacterial FAS I.[5][6][7] Notably, it demonstrates activity against PZA-resistant strains of Mycobacterium tuberculosis, suggesting a distinct and valuable mechanistic profile.[5] This guide provides an in-depth protocol for validating the inhibitory activity of 5-Cl-PZA, determining its mechanism of action, and benchmarking its performance against other known FAS I inhibitors. Our approach is designed to build a comprehensive data package, moving from purified enzyme systems to cell-based models, thereby establishing a solid foundation for further preclinical development.

PART 1: Foundational Understanding: The Target and the Inhibitor

A thorough validation begins with a clear understanding of the enzyme system and the inhibitor's proposed mechanism. FAS I is not a single enzyme but a large, dimeric protein where substrates are channeled through multiple catalytic domains to build a fatty acid chain.[2]

5-Cl-PZA is understood to act as a competitive inhibitor, specifically targeting the NADPH binding site within one of the FAS I reductive domains.[5][7] This action halts the fatty acid elongation cycle. Overexpression of the fas1 gene in mycobacteria has been shown to confer resistance to 5-Cl-PZA, providing strong genetic evidence that FAS I is indeed its primary target.[5][7]

FAS_Inhibition_Pathway cluster_FAS_Cycle FAS I Catalytic Cycle cluster_Inhibition Mechanism of Inhibition AcetylCoA Acetyl-CoA FAS_Complex FAS I Enzyme Complex AcetylCoA->FAS_Complex Loading MalonylCoA Malonyl-CoA MalonylCoA->FAS_Complex Loading NADPH_in NADPH Elongation Chain Elongation (7 cycles) NADPH_in->Elongation Reduction Steps FAS_Complex->Elongation Condensation Elongation->FAS_Complex Intermediate Transfer Palmitate Palmitate (C16:0) Elongation->Palmitate Thioesterase Cleavage NADP_out NADP+ Elongation->NADP_out Inhibitor This compound Inhibitor->NADPH_in Competes for binding site

Figure 1: Proposed mechanism of 5-Cl-PZA inhibition within the FAS I catalytic cycle.

PART 2: A Step-by-Step Experimental Validation Workflow

A rigorous validation pipeline is essential to build confidence in a compound's activity and mechanism.[8] Our workflow progresses from direct enzymatic assays to more physiologically relevant cellular models. This multi-faceted approach ensures that the observed effects are not artifacts of a specific assay system but are consistent across different biological contexts.

Validation_Workflow start Start: Purified FAS I Enzyme assay_type Select Assay Method start->assay_type spectro Protocol 1: Spectrophotometric NADPH Depletion Assay assay_type->spectro Indirect radio Protocol 2: Radiometric [14C]-Malonyl-CoA Assay assay_type->radio Direct ic50 Determine IC50 Value (Potency) spectro->ic50 radio->ic50 kinetics Protocol 3: Kinetic Analysis (Mechanism of Inhibition) ic50->kinetics cell_based Transition to Cellular Models kinetics->cell_based lipid_synthesis Protocol 4: Cellular Lipid Synthesis Inhibition Assay cell_based->lipid_synthesis cytotoxicity Protocol 5: Cytotoxicity Assay (e.g., MTT) lipid_synthesis->cytotoxicity comparison Part 3: Comparative Analysis vs. Alternatives cytotoxicity->comparison end End: Validated Inhibitor Profile comparison->end

Figure 2: Comprehensive workflow for the validation of a FAS I inhibitor.
Step 1: In Vitro Enzymatic Activity Assays

The initial and most direct method to confirm inhibitory activity is through assays using purified FAS I enzyme.[9] This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing a clean system to measure potency (IC50).

Rationale: This is the most common and accessible method for measuring FAS I activity. The synthesis of fatty acids is a reductive process that consumes NADPH. By monitoring the decrease in NADPH absorbance at 340 nm, we can directly quantify the rate of the enzymatic reaction.[10][11][12]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5), 2 mM EDTA.

    • Substrates: Prepare stock solutions of acetyl-CoA (500 µM) and malonyl-CoA (800 µM).

    • Cofactor: Prepare a 2 mM stock solution of NADPH.

    • Enzyme: Purified FAS I (e.g., from rat liver or recombinant mycobacterial FAS I) at a working concentration of ~15-20 µg/mL.

    • Inhibitor: Prepare a serial dilution of this compound in DMSO (e.g., from 1 mM down to 10 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup (96-well UV-transparent plate):

    • To each well, add:

      • 150 µL of Assay Buffer.

      • 10 µL of NADPH solution (final concentration: 100 µM).

      • 10 µL of acetyl-CoA solution (final concentration: 25 µM).

      • 2 µL of the inhibitor dilution (or DMSO for control).

      • 10 µL of purified FAS I enzyme.

    • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration and inhibitor binding.

  • Initiating the Reaction:

    • Start the reaction by adding 10 µL of malonyl-CoA solution (final concentration: 40 µM).

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

    • Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Determining the Mechanism of Inhibition

Rationale: The IC50 value tells us how potent an inhibitor is, but not how it works. Kinetic studies are crucial for confirming the competitive inhibition mechanism suggested in the literature and for understanding how the inhibitor interacts with the enzyme's substrates.[8]

Methodology:

  • Experimental Design: The spectrophotometric assay is performed by varying the concentration of one substrate (e.g., NADPH) while keeping the other substrates constant, across several fixed concentrations of 5-Cl-PZA (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Acquisition: Generate reaction velocity data for each combination of substrate and inhibitor concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).

    • Interpretation:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains unchanged), but the x-intercepts will differ (Km increases with inhibitor concentration). This result would confirm that 5-Cl-PZA competes with NADPH for the same binding site.

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged), but the y-intercepts will differ (Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel.

Step 3: Cell-Based Assays

Rationale: Demonstrating activity in a cellular context is a critical step. It confirms that the compound can penetrate cell membranes and inhibit its target within the complex intracellular environment.[13]

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., A549 lung cancer cells, known to overexpress FAS, or an M. smegmatis culture) in a 96-well plate and grow to ~80% confluency.

  • Inhibitor Treatment: Treat the cells with a serial dilution of 5-Cl-PZA for a predetermined time (e.g., 4-24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours. The cells will incorporate the radiolabel into newly synthesized lipids.

  • Lipid Extraction:

    • Wash the cells with PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids using a chloroform:methanol solvent system.

  • Quantification:

    • Transfer the lipid-containing organic phase to a scintillation vial.

    • Allow the solvent to evaporate, then add scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the vehicle control and calculate the IC50 for the inhibition of de novo lipid synthesis.

Rationale: For cancer applications, the ultimate goal of FAS I inhibition is to induce cell death.[3] This assay measures the downstream consequence of blocking the fatty acid supply chain in cancer cells that depend on it.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., Y79, PC-3) in a 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of 5-Cl-PZA for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

PART 3: Comparative Analysis: Benchmarking Against Alternatives

No inhibitor exists in a vacuum. To understand the potential of 5-Cl-PZA, its performance must be benchmarked against other well-characterized FAS I inhibitors. This comparison provides essential context regarding potency, mechanism, and potential advantages.

InhibitorTarget / MechanismTypical IC50 (FAS I)Key CharacteristicsReferences
This compound Competitive inhibitor of NADPH binding site~55-60 µM (M. tuberculosis)Active against PZA-resistant mycobacteria; poor in vivo data reported.[10]
Pyrazinamide (PZA) Pro-drug, inhibits FAS I after conversion to pyrazinoic acid.~2,600 µM (M. tuberculosis)First-line TB drug; requires acidic pH and enzymatic activation.[1][10]
Cerulenin Covalent, irreversible inhibitor of the ketoacyl synthase (KS) domain.~5-50 µMNatural product; lacks specificity, reacts with other enzymes containing active site cysteines.[3][14]
C75 Synthetic, irreversible inhibitor.~10-40 µMPotent inhibitor of both FAS and carnitine palmitoyltransferase-1 (CPT-1), affecting both synthesis and oxidation.[3][15][16]
Orlistat Reversible, covalent inhibitor of the thioesterase (TE) domain.~20-100 µMFDA-approved for weight loss (lipase inhibitor); also inhibits FAS.[2][15]
Denifanstat (TVB-2640) Orally active, selective, reversible inhibitor.~0.02 µM (18 nM)Advanced clinical candidate; high potency and selectivity.[15][17]

graph TD {
A[FAS I Inhibitors] --> B{Mechanism};
B --> C[Reversible];
B --> D[Irreversible / Covalent];
subgraph Reversible Inhibitors
    C --> E[5-Cl-PZA];
    C --> F[Denifanstat];
    E -- Potency: ~55 µM --> E_prop[Target: Reductase Domain];
    F -- Potency: ~0.02 µM --> F_prop[Target: Ketoacyl Synthase];
end

subgraph Irreversible Inhibitors
    D --> G[Cerulenin];
    D --> H[Orlistat];
    D --> I[C75];
    G -- Potency: ~5-50 µM --> G_prop[Target: Ketoacyl Synthase];
    H -- Potency: ~20-100 µM --> H_prop[Target: Thioesterase];
    I -- Potency: ~10-40 µM --> I_prop[Target: Multiple];
end

style E fill:#4285F4,stroke:#333,stroke-width:2px,color:white
style F fill:#34A853,stroke:#333,stroke-width:2px,color:white
style G fill:#EA4335,stroke:#333,stroke-width:2px,color:white
style H fill:#EA4335,stroke:#333,stroke-width:2px,color:white
style I fill:#EA4335,stroke:#333,stroke-width:2px,color:white

}

Sources

A Guide to the Reproducible Synthesis and Biological Evaluation of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of novel antimicrobial agents, the reproducibility of both chemical synthesis and biological data is paramount. This guide provides an in-depth analysis of the synthesis of 5-Chloropyrazine-2-carboxamide, a key scaffold in the development of antimycobacterial agents, and a comparative evaluation of its biological activity. By elucidating the causal relationships in the synthetic pathway and presenting a clear comparison with relevant alternatives, this document aims to equip researchers with the necessary insights for their own investigations.

I. Synthesis of this compound: A Reproducible Protocol

The synthesis of this compound can be reliably achieved through a multi-step process commencing from commercially available 5-hydroxypyrazine-2-carboxylic acid. This pathway is favored for its efficiency and the relative ease of purification of the intermediates and the final product. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol.

Synthetic Workflow Overview

Synthesis_Workflow A 5-Hydroxypyrazine- 2-carboxylic acid B Thionyl Chloride (SOCl2) Reflux A->B Chlorination & Acyl Chloride Formation C 5-Chloropyrazine- 2-carbonyl chloride B->C D Ammonia (aq.) or Ammonium Hydroxide C->D Amidation E 5-Chloropyrazine- 2-carboxamide D->E

Caption: Synthetic route from 5-hydroxypyrazine-2-carboxylic acid to this compound.

Detailed Experimental Protocol

Rationale: The chosen synthetic route leverages a one-pot reaction where thionyl chloride serves a dual purpose: it chlorinates the hydroxyl group at the 5-position of the pyrazine ring and converts the carboxylic acid at the 2-position into a more reactive acyl chloride. This intermediate is then directly subjected to amidation without the need for isolation, streamlining the process and often leading to higher overall yields.

Step 1: Synthesis of 5-Chloropyrazine-2-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxypyrazine-2-carboxylic acid (1 equivalent).

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-chloropyrazine-2-carbonyl chloride is a solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool the flask containing the crude 5-chloropyrazine-2-carbonyl chloride in an ice bath.

  • Slowly and carefully add a concentrated aqueous solution of ammonia or ammonium hydroxide while stirring vigorously. An exothermic reaction will occur.

  • Continue stirring for 1-2 hours, allowing the mixture to gradually warm to room temperature.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

Self-Validation and Expected Outcomes: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point for 5-Chloropyrazine-2-carboxylic acid is approximately 149 °C (with decomposition)[1]. Yields for this type of two-step, one-pot synthesis are typically reported in the range of 18% to 89% for the chromatographically pure product, depending on the specific reaction conditions and the scale of the synthesis[2].

II. Comparative Biological Activity: Antimycobacterial Efficacy

This compound and its derivatives have garnered significant interest for their potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. The primary mechanism of action is believed to be the inhibition of the mycobacterial Fatty Acid Synthase I (FAS I) system[3][4]. This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Mechanism of Action: Inhibition of Fatty Acid Synthase I

Mechanism_of_Action cluster_mycobacterium Mycobacterium Cell FAS_I Fatty Acid Synthase I (FAS I) Mycolic_Acid Mycolic Acid Synthesis FAS_I->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Compound 5-Chloropyrazine- 2-carboxamide Compound->FAS_I Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of FAS I.

Comparative In Vitro Antimycobacterial Activity and Cytotoxicity

The following table summarizes the in vitro activity of this compound and its derivatives against various mycobacterial strains, with a comparison to the first-line anti-tuberculosis drugs, Pyrazinamide (PZA) and Isoniazid (INH). The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. kansasii MIC (µg/mL)M. avium MIC (µg/mL)Cytotoxicity (IC₅₀ in µM)
This compound 1.56 - 6.25[3]>100[3]>100[3]Not explicitly stated
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide1.56[3]12.5[3]12.5[3]Not explicitly stated
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid3.13[3]>100[3]>100[3]>148 (CHO), >110 (RCC)[3][4]
Pyrazinamide (PZA)6.25 - 12.5[3]>100[3]>100[3]79,100 (HepG2)[3]
Isoniazid (INH)0.39 - 0.78[3]12.5 - 25[3]3.13 - 6.25[3]78,800 (HepG2)[3]

Data compiled from multiple sources. MIC values can vary based on the specific assay conditions.

Interpretation of Data:

The data clearly indicates that this compound and its derivatives exhibit potent activity against M. tuberculosis H37Rv, with some derivatives showing comparable or even superior activity to the standard drug Pyrazinamide.[3][4] Notably, certain modifications to the carboxamide moiety, such as the introduction of substituted phenyl rings, can modulate the activity spectrum and reduce cytotoxicity.[3][4] For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid maintains good activity against M. tuberculosis while being rated as non-toxic in two different cell lines.[3][4] This highlights the potential for further structure-activity relationship (SAR) studies to optimize the therapeutic index of this class of compounds.

III. Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel antimycobacterial agents. The synthetic route presented in this guide is robust and reproducible, providing a solid foundation for the generation of analogs for further biological testing. The comparative biological data underscores the potential of this compound class, particularly in the context of rising drug resistance to current tuberculosis therapies. Future research should focus on expanding the library of derivatives to further probe the structure-activity relationships, with a keen eye on improving the spectrum of activity against atypical mycobacteria and minimizing host cell cytotoxicity.

IV. References

  • Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807-14825. [Link]

  • Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. National Center for Biotechnology Information. [Link]

  • Zitko, J., et al. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. [Link]

  • Jampilek, J., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Bentham Science. [Link]

  • Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. ResearchGate. [Link]

Sources

A Comparative Analysis of N-benzyl and N-phenyl Derivatives of 5-Chloropyrazine-2-carboxamide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine-2-carboxamide scaffold holds a place of significant interest, largely spurred by the clinical success of pyrazinamide as a first-line antitubercular agent. The strategic modification of this core structure has been a fertile ground for the development of novel therapeutic candidates. Among these modifications, the introduction of N-benzyl and N-phenyl substituents at the carboxamide nitrogen has given rise to two distinct classes of derivatives with divergent biological profiles. This guide provides a comprehensive comparison of these two derivative classes, synthesizing data from peer-reviewed literature to inform researchers and drug development professionals in their quest for more effective therapeutic agents.

The Strategic Rationale: Why N-benzyl and N-phenyl Substituents?

The selection of benzyl and phenyl groups as substituents on the 5-chloropyrazine-2-carboxamide core is a deliberate choice rooted in fundamental principles of medicinal chemistry. The phenyl group introduces a rigid, aromatic system directly linked to the amide nitrogen, influencing the planarity and electronic distribution of the molecule. In contrast, the benzyl group inserts a flexible methylene (-CH2-) linker between the phenyl ring and the amide nitrogen. This seemingly subtle difference has profound implications for the molecule's conformational flexibility, lipophilicity, and ultimately, its interaction with biological targets.

This guide will dissect these implications, presenting a side-by-side analysis of their synthesis, physicochemical properties, and a detailed exploration of their comparative biological activities, with a particular focus on their well-documented antimycobacterial effects.

Synthesis and Physicochemical Properties: A Tale of Two Amides

The synthesis of both N-benzyl and N-phenyl derivatives of this compound typically follows a convergent synthetic strategy, starting from 5-chloropyrazine-2-carboxylic acid. The general approach involves the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by amidation with the corresponding benzylamine or aniline.

General Synthetic Workflow

The synthetic pathway can be visualized as a two-step process, often starting from the more readily available 5-hydroxypyrazine-2-carboxylic acid.

Synthesis_Workflow A 5-Hydroxypyrazine-2-carboxylic Acid B 5-Chloropyrazine-2-carbonyl chloride A->B SOCl2, DMF (cat.) C N-benzyl-5-chloropyrazine-2-carboxamide B->C Triethylamine, Acetone D N-phenyl-5-chloropyrazine-2-carboxamide B->D Pyridine, Acetone E Substituted Benzylamine E->C F Substituted Aniline F->D

Caption: General synthetic scheme for N-benzyl and N-phenyl-5-chloropyrazine-2-carboxamides.

Comparative Physicochemical Data

The structural difference between the N-benzyl and N-phenyl linkage directly impacts key physicochemical properties that govern a compound's pharmacokinetic and pharmacodynamic behavior.

PropertyN-benzyl-5-chloropyrazine-2-carboxamideN-phenyl-5-chloropyrazine-2-carboxamideRationale for Difference
Molecular Weight 247.68 g/mol [1]233.65 g/mol The presence of an additional methylene group in the benzyl derivative.
Melting Point 101.9–103.1 °C[1]Varies with phenyl substitutionThe planarity and potential for intermolecular interactions differ.
Lipophilicity (ClogP) Varies with substitutionGenerally lower than N-benzyl counterpartsThe flexible -CH2- group in benzyl derivatives can increase lipophilicity.
Solubility Generally low in aqueous media[1]Limited water solubility, often requiring DMSO for biological assays[2]Both are relatively hydrophobic, but specific substitutions can alter solubility.

Biological Activity: A Clear Divergence in Antimycobacterial Potency

The most striking difference between the N-benzyl and N-phenyl derivatives of this compound lies in their antimycobacterial activity. A consistent body of evidence demonstrates that the N-phenyl derivatives are significantly more potent inhibitors of Mycobacterium tuberculosis.

Antimycobacterial Activity: N-phenyl Derivatives Take the Lead

Multiple studies have directly compared the antimycobacterial efficacy of these two classes of compounds. The consensus is that the direct attachment of the phenyl ring to the amide nitrogen is crucial for potent activity.

  • N-phenyl Derivatives: A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides exhibited significant activity against M. tuberculosis H37Rv, with many compounds having Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL.[3]

  • N-benzyl Derivatives: In contrast, the MIC values for N-benzyl-5-chloropyrazine-2-carboxamides against the same strain were generally in the range of 12.5 to 25 µg/mL.[4]

This superiority of the N-phenyl scaffold suggests that the planarity and electronic properties conferred by the direct aniline linkage are critical for target engagement. The insertion of the flexible -CH2- bridge in the N-benzyl derivatives appears to disrupt the optimal conformation for potent antimycobacterial action.

Antimycobacterial_Activity cluster_0 N-phenyl Derivatives cluster_1 N-benzyl Derivatives A Planar Conformation C High Potency (MIC: 1.56–6.25 µg/mL) A->C B Direct Electronic Influence B->C D Flexible Conformation (-CH2- linker) E Lower Potency (MIC: 12.5–25 µg/mL) D->E

Caption: Comparative antimycobacterial potency of N-phenyl vs. N-benzyl derivatives.

Antibacterial and Antifungal Activity: A Less Clear Picture

While the antimycobacterial activity has been a primary focus, some studies have explored the broader antimicrobial spectrum of these compounds.

  • N-benzyl Derivatives: Some N-benzyl-5-chloropyrazine-2-carboxamides have been evaluated for antifungal activity, with certain substituted derivatives showing moderate activity against Trichophyton mentagrophytes.[5] However, they generally exhibit weak to no activity against common bacterial strains.[5]

  • N-phenyl Derivatives: Data on the broad-spectrum antibacterial and antifungal activity of N-phenyl-5-chloropyrazine-2-carboxamides is less prevalent in the literature, with the primary focus remaining on their antimycobacterial properties. Some substituted N-phenylpyrazine-2-carboxamides have shown antifungal effects.[6]

A direct, comprehensive comparative study of the non-mycobacterial antimicrobial profiles of these two classes is an area ripe for further investigation.

Cytotoxicity

The in vitro cytotoxicity of these compounds is a critical parameter for their potential as drug candidates.

  • N-phenyl Derivatives: Cytotoxicity has been evaluated for several N-phenyl derivatives, with some compounds, particularly those with hydroxyl substituents, showing reduced cytotoxicity.[3]

  • N-benzyl Derivatives: Cytotoxicity data for N-benzyl derivatives is also available, with some studies indicating a lack of significant toxicity against certain cell lines.[7]

It is important to note that direct comparisons of cytotoxicity are most meaningful when conducted in the same study using identical cell lines and assay conditions.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and evaluation of these compounds are provided below.

Synthesis of N-benzyl-5-chloropyrazine-2-carboxamide

This protocol is adapted from established literature procedures.[1]

Step 1: Synthesis of 5-chloropyrazine-2-carbonyl chloride

  • To a solution of 5-hydroxypyrazine-2-carboxylic acid in dry toluene, add thionyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Reflux the reaction mixture for 1-2 hours.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride.

Step 2: Amidation with Benzylamine

  • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in dry acetone.

  • In a separate flask, dissolve benzylamine and triethylamine in dry acetone.

  • Add the acyl chloride solution dropwise to the benzylamine solution with stirring at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent, and purify the crude product by column chromatography on silica gel.

Synthesis of N-phenyl-5-chloropyrazine-2-carboxamide

This protocol is a general procedure based on reported syntheses.[3]

Step 1: Synthesis of 5-chloropyrazine-2-carbonyl chloride

  • Follow the same procedure as described in section 4.1, Step 1.

Step 2: Amidation with Aniline

  • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride in dry acetone.

  • In a separate flask, dissolve the desired substituted aniline in dry pyridine.

  • Add the acyl chloride solution dropwise to the aniline solution with stirring at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent, and purify the crude product by column chromatography.

In Vitro Antimycobacterial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in a suitable broth medium (e.g., Middlebrook 7H9) in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include appropriate controls (no drug, no bacteria, and a reference drug like pyrazinamide).

  • Incubate the plates at 37 °C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The comparative analysis of N-benzyl and N-phenyl derivatives of this compound reveals a clear structure-activity relationship, particularly in the context of antimycobacterial drug discovery. The superior potency of the N-phenyl derivatives underscores the importance of a planar, electronically influential substituent directly attached to the amide nitrogen for effective inhibition of M. tuberculosis.

While the N-benzyl derivatives have demonstrated some utility in other therapeutic areas, such as antifungal research, their lower antimycobacterial efficacy makes them less attractive lead candidates for tuberculosis drug development.

Future research in this area should focus on:

  • Elucidating the specific molecular target(s) of the N-phenyl derivatives to understand the mechanistic basis for their high potency.

  • Conducting comprehensive side-by-side comparisons of the broad-spectrum antimicrobial and cytotoxic profiles of both derivative classes.

  • Exploring further substitutions on the phenyl ring of the N-phenyl derivatives to optimize their activity and pharmacokinetic properties.

By building upon the foundational knowledge presented in this guide, researchers can continue to refine the this compound scaffold to develop novel and effective therapies for infectious diseases.

References

  • Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 12687-12704. [Link]
  • Doležal, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 12(12), 2589-2598. [Link]
  • Jandourek, O., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14806-14824. [Link]
  • Jampílek, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3561-3565. [Link]
  • Doležal, M., et al. (2008). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. European Journal of Medicinal Chemistry, 43(5), 1105-1113. [Link]
  • Semelková, L., et al. (2017).
  • Doležal, M., et al. (2006).
  • Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation.
  • Jandourek, O., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.
  • Semelková, L., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation.
  • Jampílek, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. PubMed. [Link]
  • Semelková, L., et al. (2017).

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Comparative Analysis of 5-Chloropyrazine-2-carboxamide and Next-Generation Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The landscape of tuberculosis (TB) treatment is undergoing a significant transformation, driven by the urgent need to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For decades, pyrazinamide (PZA), a cornerstone of first-line therapy, has been crucial for shortening treatment duration. Its derivative, 5-Chloropyrazine-2-carboxamide (5-Cl-PZA), has emerged as a key benchmark compound in the development of new antitubercular agents. This guide provides a comprehensive performance benchmark of 5-Cl-PZA against two leading novel antitubercular agents: Bedaquiline and Pretomanid. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the detailed protocols required for such a comparative assessment.

The Benchmark: this compound

This compound is an analog of pyrazinamide. Like its parent drug, it is a prodrug that requires activation by a bacterial enzyme. Specifically, the mycobacterial enzyme pyrazinamidase (PncA) deaminates PZA to pyrazinoic acid (POA). POA is then thought to disrupt membrane potential and interfere with energy production in Mtb. 5-Cl-PZA is often used as a tool compound in research due to its activity against both PZA-susceptible and some PZA-resistant strains, offering a valuable reference point for evaluating novel compounds.

The Novel Contenders: Bedaquiline and Pretomanid

Bedaquiline (Sirturo) , a diarylquinoline, represents a new class of antitubercular drugs. It has a unique mechanism of action, targeting the F1Fo ATP synthase, an essential enzyme for energy production in Mtb. This mode of action is distinct from that of all other antitubercular drugs, making it a powerful tool against resistant strains.

Pretomanid , a nitroimidazooxazine, is another novel compound with a unique mechanism of action. It acts as a prodrug that is activated under anaerobic conditions within the mycobacterium. The activated drug inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and also acts as a respiratory poison by releasing reactive nitrogen species. This dual mechanism makes it effective against both replicating and non-replicating (persistent) Mtb.

Comparative Efficacy: A Data-Driven Analysis

A direct comparison of the in vitro potency of these compounds reveals the significant advancements made in antitubercular drug discovery. The following table summarizes typical Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of Mtb.

CompoundTargetTypical MIC90 (µg/mL)
This compound Membrane Energy5 - 25
Bedaquiline ATP Synthase0.03 - 0.12
Pretomanid Mycolic Acid Synthesis0.015 - 0.25

Note: MIC values can vary depending on the Mtb strain and experimental conditions.

Experimental Protocols for Benchmarking

To ensure a robust and reproducible comparison of antitubercular agents, standardized experimental protocols are essential. Here, we provide detailed methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent. The following protocol is based on the microplate Alamar blue assay (MABA).

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation & Readout cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds in a 96-well plate. inoculate Inoculate the wells with the Mtb suspension. prep_compound->inoculate prep_mtb Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) in 7H9 broth. prep_mtb->inoculate incubate Incubate the plate at 37°C for 5-7 days. inoculate->incubate add_dye Add Alamar blue and resazurin to each well. incubate->add_dye read Incubate for another 24 hours and read the results (color change or fluorescence). add_dye->read determine_mic Determine the MIC as the lowest drug concentration that prevents a color change (blue to pink). read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 1, then dilute 1:20 to achieve the final inoculum.

  • Inoculation: Add the prepared Mtb inoculum to each well of the microplate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Readout: Add a mixture of Alamar blue and Tween 80 to each well. Incubate for another 16-24 hours.

  • Analysis: Determine the MIC as the lowest concentration of the drug that prevents the color change of Alamar blue from blue (no growth) to pink (growth).

Cytotoxicity Assay

It is crucial to assess the toxicity of a compound to mammalian cells to determine its therapeutic window. The MTT assay is a widely used method for this purpose.

Workflow for Cytotoxicity Assessment

cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis seed_cells Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and allow them to adhere overnight. add_compounds Add serial dilutions of the test compounds to the cells. seed_cells->add_compounds incubate Incubate the plate for 24-48 hours at 37°C in a CO2 incubator. add_compounds->incubate add_mtt Add MTT reagent to each well. incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation. add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. incubate_mtt->solubilize read_absorbance Read the absorbance at 570 nm using a microplate reader. solubilize->read_absorbance calculate_ic50 Calculate the IC50 (the concentration that inhibits 50% of cell growth). read_absorbance->calculate_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve. The Selectivity Index (SI) can then be calculated as IC50 / MIC. A higher SI value indicates a more promising compound.

Conclusion

While this compound remains a valuable tool for in vitro studies and as a benchmark, novel agents like Bedaquiline and Pretomanid demonstrate significantly greater potency against M. tuberculosis. Their unique mechanisms of action make them indispensable for treating drug-resistant TB. The development of these new drugs, guided by rigorous preclinical evaluation using standardized protocols as outlined in this guide, represents a critical step forward in the global fight against tuberculosis. The continued discovery and development of compounds with novel mechanisms of action are essential to staying ahead of the evolving threat of drug resistance.

References

  • Bedaquiline. (2023). DrugBank. [Link]
  • Pretomanid. (2023). DrugBank. [Link]
  • Pyrazinamide. (2023). DrugBank. [Link]
  • Ginsberg, A. M., & Spigelman, M. (2007). Challenges in tuberculosis drug research and development.
  • AlamarBlue Assay. (n.d.). Bio-Rad. [Link]
  • Delamanid. (2023). DrugBank. [Link]
  • Linezolid. (2023). DrugBank. [Link]
  • Tuberculosis (TB). (2023).
  • Global Tuberculosis Report 2023. (2023).

A Senior Application Scientist's Guide to Verifying the Purity of Synthesized 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of a chemical entity is paramount. 5-Chloropyrazine-2-carboxamide serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of downstream applications. The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and significant toxicological concerns.

This guide provides an in-depth comparison of analytical methodologies for the robust verification of this compound purity. We will move beyond procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach is grounded in a multi-technique, orthogonal strategy, ensuring that the purity profile is assessed from several independent analytical perspectives.

The Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and weaknesses, detecting different types of impurities with varying sensitivity. An orthogonal approach, using multiple techniques that rely on different chemical and physical principles, is the cornerstone of trustworthy purity analysis. For a crystalline, nitrogen-containing heterocyclic compound like this compound, a comprehensive assessment strategy involves chromatography, spectroscopy, elemental analysis, and thermal methods.

Orthogonal_Purity_Workflow cluster_0 Primary Purity Assessment cluster_1 Impurity Identification cluster_2 Compositional & Physical Verification HPLC HPLC-UV (Quantitative Purity) LCMS LC-MS / HRMS (Molecular Weight & Formula) HPLC->LCMS Characterize unknown peaks NMR qHNMR (Identity & Molar Purity) Final_Report Certificate of Analysis (Purity Confirmed) NMR->Final_Report Confirms Structure & Molar Purity LCMS->Final_Report Identifies Impurities EA Elemental Analysis (Elemental Composition) EA->Final_Report Confirms Formula Thermal DSC / TGA (Solvents & Thermal Purity) Thermal->Final_Report Quantifies Solvents Synthesized_Sample Synthesized This compound Synthesized_Sample->HPLC Inject Synthesized_Sample->NMR Dissolve Synthesized_Sample->EA Combust Synthesized_Sample->Thermal Heat

Caption: Orthogonal workflow for comprehensive purity verification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is considered the industry standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] For nitrogen-containing heterocyclic compounds, reversed-phase HPLC is extensively employed.[2] The principle is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality: The choice of reversed-phase HPLC is deliberate. This compound is a moderately polar molecule. A C18 column provides a hydrophobic stationary phase that can effectively retain the analyte and separate it from more polar (e.g., starting acids) or less polar (e.g., non-polar byproducts) impurities based on their differential affinities. A UV detector is ideal as the pyrazine ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Purity Assay
  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common starting point is a gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., ACN/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the standard to ensure accurate comparison.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks detected.

Data Interpretation: A pure sample will exhibit a single major peak. The area of any other peaks represents the relative concentration of impurities. According to ICH guidelines, impurities above 0.1% generally need to be identified and characterized.[3]

HPLC_Workflow MobilePhase Prepare & Degas Mobile Phase HPLC_System HPLC System (Pump, Injector, Column Oven) MobilePhase->HPLC_System SamplePrep Prepare Sample & Reference Standard (1 mg/mL) SamplePrep->HPLC_System Inject 10 µL UV_Detector UV Detector (λ = 254 nm) HPLC_System->UV_Detector Eluent DataSystem Chromatography Data System (CDS) UV_Detector->DataSystem Signal Report Calculate Area % Purity DataSystem->Report

Caption: Standard workflow for HPLC-UV purity analysis.

Mass Spectrometry (MS): Profiling and Identifying Impurities

While HPLC quantifies purity, it does not identify the impurities represented by minor peaks. Mass spectrometry, especially when coupled with HPLC (LC-MS), is an indispensable tool for this purpose.[4][5] It provides the molecular weight of the parent compound and any co-eluting impurities, offering critical clues to their identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of an impurity with high accuracy, often allowing for unambiguous identification.[6]

Causality: Potential impurities in the synthesis of this compound could include unreacted 5-chloropyrazine-2-carboxylic acid, dimers formed during the amidation step, or products of side reactions. LC-MS can detect these by their different mass-to-charge (m/z) ratios. This technique is exceptionally sensitive, making it ideal for detecting and characterizing trace-level impurities that could be missed by other methods.[5]

Experimental Protocol: LC-MS Impurity Identification
  • Methodology: Utilize the same HPLC method developed for the purity assay.

  • MS Connection: Divert the eluent from the HPLC column into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

  • Analysis: Acquire mass spectra across each chromatographic peak. The mass spectrum for the main peak should show an ion corresponding to the protonated molecule [M+H]+ of this compound (C₅H₄ClN₃O, MW: 157.56; [M+H]+ ≈ 158.0).

  • Impurity Characterization: Analyze the mass spectra of the minor peaks to determine their molecular weights. Use this information, along with knowledge of the synthetic route, to propose structures for the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy provides definitive structural elucidation and is a powerful orthogonal method for purity assessment.[7][8] Quantitative ¹H NMR (qHNMR) can determine the purity of a sample as a molar percentage by integrating the signals of the analyte against a certified internal standard of known purity and weight.[9]

Causality: Unlike chromatography, which relies on a response factor (like UV absorbance), the signal intensity in ¹H NMR is directly proportional to the number of protons generating the signal.[10] This makes it a primary ratio method of measurement. It is excellent for detecting impurities that may not have a UV chromophore or that co-elute with the main peak in HPLC. It is also the best method for identifying and quantifying residual solvents.

Experimental Protocol: Quantitative ¹H NMR (qHNMR)
  • Internal Standard Selection: Choose a suitable internal standard that has sharp peaks in a region of the spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized this compound.

    • Accurately weigh ~5-10 mg of the certified internal standard.

    • Dissolve both together in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard 1D Proton.

    • Key Parameters for Quantitation: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation and accurate signal integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Complementary Techniques: Elemental and Thermal Analysis

To build a complete and trustworthy purity profile, at least two other methods provide crucial, orthogonal data points: Elemental Analysis and Thermal Analysis.

Elemental Analysis (EA)

EA determines the mass fractions of carbon, hydrogen, and nitrogen.[11] The experimental values are compared to the theoretical values calculated from the molecular formula (C₅H₄ClN₃O: C, 38.11%; H, 2.56%; N, 26.67%).

Causality: This is a fundamental check of composition. A significant deviation (typically >0.4%) between the found and calculated values suggests the presence of an impurity that alters the elemental makeup, such as residual solvents (high C, H) or inorganic salts (no C, H, N).[12][13]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer insights into the physical purity and presence of volatiles.[14][15]

  • TGA: Measures mass loss as a function of temperature.[16] It is used to quantify the amount of residual water or solvents, which appear as a mass loss step at temperatures below the compound's decomposition point.

  • DSC: Measures the heat flow into or out of a sample as it is heated.[17] For a pure crystalline substance, DSC shows a sharp melting endotherm. Impurities will typically cause a depression and broadening of the melting peak, a phenomenon that can be used to estimate purity via the van't Hoff equation.[18]

Comparative Summary of Purity Verification Techniques

Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential PartitioningRelative purity (Area %), presence of UV-active impurities.[1]High resolution, sensitive, robust, quantitative.Does not identify impurities; blind to non-UV active compounds.
LC-MS Mass-to-Charge RatioMolecular weight of analyte and impurities.[5]High sensitivity and specificity for identification.[4]Quantitative response can be variable; complex data interpretation.
qHNMR Nuclear Spin ResonanceAbsolute molar purity, structural confirmation, solvent quantification.[9]Primary quantitative method, structure-specific.Lower sensitivity than HPLC; requires pure internal standard.
Elemental Analysis Combustion AnalysisElemental composition (%C, H, N).[19]Confirms molecular formula; detects inorganic impurities.Not sensitive to isomeric impurities; requires >95% purity for good results.[13]
DSC/TGA Thermal PropertiesMelting point, thermal purity, volatile content (water/solvents).[14][17]Fast, small sample size; good for solvent/water content.Only applicable to crystalline, thermally stable solids; low precision for high purities.

Conclusion

Verifying the purity of synthesized this compound is a multi-faceted task that demands a rigorous, orthogonal analytical strategy. Relying on a single method, such as HPLC area percent, is insufficient for the standards required in research and pharmaceutical development. By integrating the quantitative power of HPLC , the identification capabilities of LC-MS , the structural and molar precision of qHNMR , and the compositional checks of Elemental and Thermal Analysis , a scientist can construct a self-validating and highly trustworthy purity profile. This comprehensive approach ensures that the material is not only "pure" by a single measure but is confirmed to be the correct structure at a known high purity, free from significant levels of process-related impurities and residual solvents.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Wikipedia. Elemental analysis.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • European Pharmaceutical Review. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis.
  • TSI Journals. (2024). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • Siegfried, W. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis.
  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Impurity Profiling. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Sterling Pharma Solutions. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Görög, S. (2025). Mass spectrometry in impurity profiling.
  • Gautam, A. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Bugarin, A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Bugarin, A., et al. (2022). An International Study Evaluating Elemental Analysis. PMC - PubMed Central.
  • Hypha Discovery. (n.d.).
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  • Slideshare. (n.d.).
  • Popova, T. V., & Kartsova, L. A. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

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A Researcher's Guide to the Comparative Cytotoxicity of 5-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1][2] Among its varied forms, the 5-Chloropyrazine-2-carboxamide core has emerged as a particularly promising template for the development of novel anticancer agents.[3][4] The strategic placement of a chlorine atom and an amide group provides a versatile platform for structural modifications, enabling the fine-tuning of pharmacological properties. This guide offers an in-depth comparative analysis of the cytotoxic profiles of various this compound derivatives, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. The following table consolidates cytotoxicity data for several this compound derivatives against a panel of human cancer cell lines, providing a clear, quantitative comparison of their efficacy.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives

Compound IDR' Group (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Series 1
6c Cyclopentylamide at pyrazine-2, 4-bromophenyl-ureido at phenoxy-5HepG2 (Liver)0.6 - 0.9[5]
HeLa (Cervical)0.6 - 0.9[5]
A549 (Lung)0.6 - 0.9[5]
6h Cyclopentylamide at pyrazine-2, 4-chloro-3-trifluoromethylphenyl-ureido at phenoxy-5HepG2 (Liver)0.6 - 0.9[5]
HeLa (Cervical)0.6 - 0.9[5]
A549 (Lung)0.6 - 0.9[5]
6g 4-chloro-3-trifluoromethylphenyl-amide at pyrazine-2, 4-chloro-3-trifluoromethylphenyl-ureido at phenoxy-5Various0.9 - 7.5[5]
Series 2
21 N-(5-chloro-2-hydroxyphenyl)CHO (Ovary), ACHN (Renal)39 - 51[3][6]
30 4-(carboxamido)-2-hydroxybenzoic acidCHO (Ovary), ACHN (Renal)371 - 502[3][6]
SorafenibReference DrugHepG2, HeLa, A549> 0.9[5]
CisplatinReference DrugA549 (Lung)3.85[7]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical insights into how chemical modifications influence cytotoxic activity.

  • Impact of the N-Phenyl Moiety : A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated that the phenyl ring can tolerate a wide variety of substituents while maintaining significant activity against M. tuberculosis, with most compounds showing activity in the 1.56–6.25 µg/mL range.[3] For anticancer applications, specific substitutions are key. For instance, compound 6h , a sorafenib analog, showed potent cytostatic activity (IC50 0.6–0.9 μM) that surpassed the parent drug in several cell lines.[5] This highlights the beneficial effect of the 4-chloro-3-(trifluoromethyl)phenyl urea moiety.

  • Role of Hydrophilic Groups : The introduction of hydroxyl groups, particularly when combined with other hydrophilic substituents, has been shown to decrease general cytotoxicity.[3] For example, compound 30 , which incorporates a 2-hydroxybenzoic acid group, was rated as non-toxic in two different cell line models, with IC50 values of 502 µM and 371 µM, respectively.[6] This suggests a strategy for improving the therapeutic index by reducing off-target toxicity.

  • The Pyrazine Core is Essential : Studies comparing derivatives with and without the pyrazine structure confirm that the pyrazine moiety itself is crucial for enhancing antitumor activity.[7] The heterocyclic nature of the ring system allows for diverse chemical interactions, serving as a versatile scaffold in medicinal chemistry.[1][8]

Mechanisms of Action: Inducing Cancer Cell Death

The cytotoxic effects of pyrazine derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study found that a potent hederagenin-pyrazine derivative induced early apoptosis and caused cell cycle arrest at the S (synthesis) phase in A549 lung cancer cells.[7] Another promising compound, a[5][7][9]triazolo[4,3-a]pyrazine derivative, was also found to induce late-stage apoptosis and arrest the cell cycle in the G0/G1 phase.[10] These findings suggest that many of these compounds converge on the apoptotic pathway, a common and desirable mechanism for anticancer drugs.

The diagram below illustrates a simplified, canonical apoptosis pathway often targeted by cytotoxic agents.

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_execution Execution Phase Derivative Pyrazine Derivative ProCasp3 Pro-Caspase-3 Derivative->ProCasp3 Activates Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Induces CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Simplified apoptotic pathway induced by pyrazine derivatives.

Experimental Protocols: Measuring Cytotoxicity

Accurate and reproducible assessment of cytotoxicity is fundamental to drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Sulforhodamine B (SRB) assay are two of the most widely used colorimetric methods.[9][11]

Workflow for the Sulforhodamine B (SRB) Assay

The SRB assay is a robust method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total biomass.[11] It is the standard method used by the National Cancer Institute (NCI) for its drug screening program.[12]

SRB_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (48h incubation) A->B C 3. Cell Fixation (Cold TCA) B->C D 4. SRB Staining (Protein binding) C->D E 5. Wash (Remove unbound dye) D->E F 6. Solubilization (Tris base) E->F G 7. Read Absorbance (515-540 nm) F->G

Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step SRB Protocol

This protocol is adapted from standard procedures used for adherent cell lines.[11][12][13][14]

  • Cell Plating: Seed cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.[13]

  • Compound Addition: Add 100 µL of culture medium containing the this compound derivatives at various concentrations to the wells. Incubate for an additional 48 hours.[13]

  • Cell Fixation: Terminate the assay by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA). Incubate at 4°C for 1 hour.[14]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[11]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[11]

  • Post-Staining Wash: Remove the unbound SRB dye by washing the plates four to five times with 1% acetic acid. Allow the plates to air dry.[11]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Data Acquisition: Measure the absorbance (optical density) on a microplate reader at a wavelength between 515 nm and 540 nm.[12] The absorbance is directly proportional to the number of living cells.

Conclusion and Future Directions

The this compound scaffold is a validated and highly tractable starting point for the development of potent anticancer agents. The comparative analysis reveals that strategic modifications, particularly to the N-phenyl amide portion, can yield derivatives with low micromolar and even sub-micromolar cytotoxicity against a range of cancer cell lines.[5] Future research should focus on optimizing these lead compounds to enhance their selectivity for cancer cells over normal cells, thereby improving their therapeutic index. Investigating their efficacy in combination with other chemotherapeutic agents and exploring their activity in more complex in vivo models will be critical next steps in translating these promising laboratory findings into clinical candidates.

References

  • Hu, K., et al. (2018). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. MDPI.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Perin, N., et al. (2020). Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. Archiv der Pharmazie.
  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
  • Jadhav, S. B., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances.
  • ResearchGate. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[5][7][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
  • Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules.
  • ResearchGate. (n.d.). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv).
  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).
  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed.
  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry.
  • Chen, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.
  • Rawat, P., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research.
  • National Center for Biotechnology Information. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
  • Truong, T. T., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Medicinal Chemistry.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 5-Chloropyrazine-2-carboxamide, a heterocyclic compound often utilized as a building block in the synthesis of novel therapeutic agents. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) indicate that this compound should be handled with care.

Key Hazards:

  • Irritant: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritant: May cause respiratory irritation.[1][2]

  • Potential for Harmful Combustion Products: When heated to decomposition, it may emit corrosive and toxic fumes, including hydrogen chloride gas and nitrogen oxides.[1][3]

It is imperative to consult the specific SDS for the this compound in your possession, as hazard information may vary slightly between suppliers.

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of generation. The following steps outline the procedure for the safe accumulation and storage of this compound waste.

Waste Identification and Segregation

All waste streams containing this compound must be treated as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Spill cleanup materials.

  • Reaction mixtures and solutions containing the compound.

Crucially, do not mix this compound waste with incompatible materials. While specific incompatibility data for this compound is not extensively documented, a prudent approach, based on general laboratory safety principles, is to avoid mixing it with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[4]

Segregating waste streams prevents potentially hazardous reactions and simplifies the final disposal process.

Waste Container Selection and Labeling

The integrity of the waste containment system is critical to preventing leaks and ensuring safe transport.

  • Container Selection: Choose a container that is in good condition and compatible with the chemical waste. For solid waste, a sealable, high-density polyethylene (HDPE) container is suitable. For liquid waste solutions, use a labeled, leak-proof container, also typically made of HDPE or other chemically resistant plastic.

  • Labeling: Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.[5][6][7] The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)

    • The approximate quantity or concentration of the waste

    • The date the waste was first added to the container

Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers.[5][6][8] This area must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel generating the waste.

  • Clearly marked with a sign indicating it is a hazardous waste accumulation area.

Containers in the SAA must be kept closed at all times, except when adding waste.[5][6]

Final Disposal Pathway: Incineration

The recommended and most environmentally responsible method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company.[3]

The Rationale for Incineration

Incineration is the preferred disposal method for chlorinated organic compounds for several key reasons:

  • Complete Destruction: High-temperature incineration, when performed correctly in a specialized facility, ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and hydrogen chloride.[9][10]

  • Minimization of Environmental Release: This method prevents the direct release of the chemical into landfills or water systems, where it could persist and cause environmental harm.

  • Regulatory Compliance: Incineration is the disposal method that aligns with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) for this class of chemical waste.[11]

It is crucial to understand that during the incineration of chlorinated organic materials, there is a potential for the formation of hazardous byproducts such as dioxins and furans if the combustion is not properly controlled.[12][13][14] For this reason, disposal must be carried out in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen chloride.[3][9]

Arranging for Waste Pickup

Once the waste container is approaching full (typically around 90% capacity), arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[5][6] Do not attempt to transport hazardous waste off-site yourself.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup

For a small spill of solid this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves. For larger spills or if there is a risk of dust generation, a respirator may be necessary.[1]

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean Up: Carefully sweep or shovel the spilled material into a designated hazardous waste container. Avoid generating dust.[1][4]

  • Decontaminate the Area: Wash the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.

For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Data Summary and Visual Workflows

For clarity and quick reference, the following table summarizes key information.

ParameterGuidelineSource
Primary Hazard Class Irritant (Skin, Eyes, Respiratory)[1][2]
Recommended PPE Safety glasses/goggles, chemical-resistant gloves, lab coat[1]
Waste Segregation Keep separate from strong acids, bases, and oxidizing agents[4]
Waste Container Labeled, sealed, chemically compatible (e.g., HDPE)[5][6]
Disposal Method Incineration by a licensed hazardous waste facility[3]
Diagram 1: Decision Workflow for this compound Waste

WasteDisposalWorkflow Start Waste Generated (this compound) IsWaste Is this a hazardous waste? Start->IsWaste Yes Yes IsWaste->Yes No No (Not Applicable) Segregate Segregate from incompatible materials Yes->Segregate Container Select appropriate, labeled container Segregate->Container SAA Place in Satellite Accumulation Area (SAA) Container->SAA Full Container nearly full? SAA->Full Yes2 Yes Full->Yes2 No2 No Full->No2 ContactEHS Contact EHS for waste pickup Yes2->ContactEHS No2->SAA Disposal Disposal via Incineration by licensed vendor ContactEHS->Disposal End End of Process Disposal->End

Caption: Decision workflow for handling and disposing of this compound waste.

Diagram 2: Emergency Spill Response Protocol

SpillResponse cluster_small Small Spill Response cluster_large Large Spill Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small & Manageable Assess->SmallSpill LargeSpill Large or Unmanageable Assess->LargeSpill Alert Alert Personnel in the Area Evacuate Evacuate the Area PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean up with appropriate materials Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of all cleanup materials as hazardous waste Decontaminate->Dispose ContactEHS Contact EHS/ Emergency Response Evacuate->ContactEHS

Caption: Emergency response protocol for a this compound spill.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By following these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining compliance with all relevant regulations. A commitment to safety is a commitment to scientific excellence.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink. (n.d.). Retrieved from John Zink Hamworthy Combustion website: [Link]
  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. (n.d.). Retrieved from VSB - Technical University of Ostrava website: [Link]
  • Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere. (2025, May 12). Retrieved from Wiley Analytical Science website: [Link]
  • MSDS of this compound. (2017, February 28). Retrieved from Capot Chemical Co., Ltd. website: [Link]
  • Chemical and Hazardous Waste | Harvard Environmental Health and Safety. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from Northwestern University website: [Link]
  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds | Request PDF - ResearchGate. (2025, August 7).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (n.d.). Retrieved from United States Environmental Protection Agency website: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.